molecular formula C10H6Cl2N2S B1474666 6-(2,5-Dichlorophenyl)pyridazine-3-thiol CAS No. 1691956-72-5

6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Cat. No.: B1474666
CAS No.: 1691956-72-5
M. Wt: 257.14 g/mol
InChI Key: BRUJYOUXDYGNNW-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyridazine-3-thiol (CAS 1697297-11-2) is a versatile heterocyclic building block of significant interest in advanced materials science and medicinal chemistry. This compound features a pyridazine core, a diazine ring system, which is substituted at the 6-position with a 2,5-dichlorophenyl group and at the 3-position with a thiol group. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules. In materials science, thiol-functionalized heterocycles like this are key precursors for developing organic electroluminescent materials used in display and lighting technologies . The compound's molecular framework is analogous to structures investigated as kinase modulators, suggesting potential applications in pharmaceutical research for the development of therapies for inflammatory and autoimmune diseases . Researchers can employ this compound in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to install the dichlorophenyl-pyridazine moiety . The thiol group readily undergoes further functionalization to form thioethers, which are common structural features in various bioactive molecules and functional materials . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2S/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUJYOUXDYGNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNC(=S)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The functionalization of this heterocyclic core with various substituents allows for the fine-tuning of its pharmacological profile, making it a subject of considerable interest for drug discovery and development professionals. This technical guide focuses on the synthesis, characterization, and potential applications of a specific, yet not widely documented, derivative: 6-(2,5-Dichlorophenyl)pyridazine-3-thiol. As of the writing of this guide, a dedicated CAS number for this compound is not readily found in public databases, suggesting its potential novelty and the opportunity for novel intellectual property. This document will, therefore, serve as a roadmap for researchers venturing into the synthesis and exploration of this and similar chemical entities.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 3,6-dichloropyridazine. The proposed route involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the 2,5-dichlorophenyl moiety, followed by a nucleophilic aromatic substitution to install the thiol group.

Synthetic_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate 3-Chloro-6-(2,5-dichlorophenyl)pyridazine 3,6-Dichloropyridazine->Intermediate Suzuki Coupling Target This compound Intermediate->Target Thiolation

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

The initial step focuses on the selective introduction of the 2,5-dichlorophenyl group at the 6-position of the pyridazine ring. The Suzuki-Miyaura coupling is an effective method for this transformation, utilizing a palladium catalyst to couple an organoboron compound with an organohalide.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3,6-Dichloropyridazine

  • (2,5-Dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), (2,5-dichlorophenyl)boronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Add palladium(II) acetate (0.05 eq.) and SPhos (0.10 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-chloro-6-(2,5-dichlorophenyl)pyridazine.

Rationale for Experimental Choices:

  • Catalyst System: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is based on their proven efficacy in the Suzuki coupling of heteroaryl chlorides.[1] The bulky and electron-rich nature of SPhos facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: Potassium phosphate is a commonly used base in Suzuki couplings that is effective and generally avoids side reactions.[1] A mixture of dioxane and water is a standard solvent system that promotes the dissolution of both organic and inorganic reagents and facilitates the transmetalation step.

Part 2: Synthesis of this compound

The second step involves the conversion of the remaining chloro group at the 3-position to a thiol. This can be achieved via nucleophilic aromatic substitution using a sulfur nucleophile. A common and effective method is the reaction with sodium hydrosulfide.

Experimental Protocol: Thiolation

Materials:

  • 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-chloro-6-(2,5-dichlorophenyl)pyridazine (1.0 eq.) in DMF in a reaction vessel under an inert atmosphere.

  • Add sodium hydrosulfide (1.5-2.0 eq.) to the solution. The reaction may be exothermic.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is cooled and carefully poured into ice-water.

  • The aqueous solution is then acidified with dilute hydrochloric acid to a pH of approximately 3-4, which protonates the thiolate to form the thiol, often resulting in its precipitation.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Rationale for Experimental Choices:

  • Nucleophile: Sodium hydrosulfide is a potent sulfur nucleophile that can readily displace the chlorine atom on the electron-deficient pyridazine ring.[2][3]

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the nucleophilic aromatic substitution.

  • Acidification: The final acidification step is crucial to protonate the intermediate sodium thiolate salt to yield the desired thiol product.

Thiolation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Start 3-Chloro-6-(2,5-dichlorophenyl)pyridazine + NaSH Intermediate Meisenheimer Complex Start->Intermediate SNAr Thiolate Sodium 6-(2,5-dichlorophenyl)pyridazine-3-thiolate Intermediate->Thiolate Loss of Cl- Final This compound Thiolate->Final Acidification (H+)

Caption: Simplified mechanism of the thiolation reaction.

Characterization and Data Presentation

The successful synthesis of the target compound should be confirmed through various analytical techniques.

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the dichlorophenyl ring and the pyridazine ring in the expected regions, with characteristic splitting patterns. A broad singlet for the thiol proton (SH), which is exchangeable with D₂O.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbon bearing the thiol group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₆Cl₂N₂S. The isotopic pattern should reflect the presence of two chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, C=N, and a weak S-H stretching vibration.

Potential Applications and Future Directions

Pyridazine derivatives are known to possess a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a dichlorophenyl group and a thiol moiety could impart unique pharmacological properties to the molecule. The thiol group, in particular, can act as a nucleophile, a metal chelator, or be involved in disulfide bond formation, opening up various avenues for its application in drug design, such as:

  • Enzyme Inhibition: The thiol group could interact with the active sites of various enzymes.

  • Antiproliferative Agents: Many heterocyclic compounds with halogenated phenyl rings exhibit cytotoxic effects against cancer cell lines.

  • Coordination Chemistry: The molecule could serve as a ligand for the synthesis of novel metal complexes with potential catalytic or therapeutic applications.

Further research should focus on the biological evaluation of this compound and its derivatives to explore their therapeutic potential.

Safety and Handling

  • 3,6-Dichloropyridazine: This starting material should be handled with care, as it is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Sodium Hydrosulfide: This reagent is corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture.[3][4][5] It should be handled in a well-ventilated fume hood.

  • General Precautions: All chemical manipulations should be carried out by trained personnel in a controlled laboratory setting.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
  • Bao, Z., Chan, W.-K., & Yu, L. (1995). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Sodium Hydrosulfide Handbook. (2004, July 21). AusIMM.
  • Safety Data Sheet Sodium Hydrosulfide Solution. (2021, October 4). Moleko.
  • A Comprehensive Guide to Sodium Hydrosulfide Reactions. (n.d.). JAM Group.
  • Sodium hydrosulfide. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol , a heterocyclic scaffold critical in the development of kinase inhibitors, agrochemicals, and functionalized thioethers.[1] Unlike standard catalog reagents, this compound represents a specific "privileged structure" combining the electron-deficient pyridazine core with a lipophilic, halogenated aryl moiety.[1] This guide addresses its tautomeric ambiguity, validated synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for lead optimization.

Structural Architecture & Tautomeric Equilibrium[1][2]

The Thiol-Thione Tautomerism

While nomenclature often defaults to the "thiol" (-SH) form, rigorous spectroscopic evidence (X-ray crystallography and solution-state NMR) confirms that 6-arylpyridazine-3-thiols exist predominantly as the thione (2H-pyridazine-3-thione) tautomer in both solid state and polar solvents.[1][2]

  • Thione Form (Dominant): The proton resides on the N2 nitrogen, creating a thioamide-like conjugation.[1] This form is stabilized by the resonance energy of the amide-like system and intermolecular hydrogen bonding (N-H[2]···S).

  • Thiol Form (Minor): The -SH tautomer is generally observed only upon S-alkylation or in highly specific gas-phase conditions.[1][2]

Implication for Docking Studies: Drug design professionals utilizing this scaffold for in silico docking must use the thione tautomer as the starting geometry to ensure accurate hydrogen bond donor/acceptor mapping.[1][2]

Halogen Bonding and Lipophilicity

The 2,5-dichlorophenyl moiety is not merely a hydrophobic clamp.[1][2] The chlorine atoms, particularly at the ortho (2-position) and meta (5-position), induce specific electronic effects:

  • Ortho-Effect: The 2-Cl substituent forces the phenyl ring to twist out of coplanarity with the pyridazine ring (dihedral angle approx. 30–45°) to minimize steric clash with the pyridazine N1/C6 protons.[1][2] This non-planar conformation is vital for fitting into globular protein pockets (e.g., kinase ATP sites).[1]

  • Sigma-Hole Interactions: The chlorine atoms can participate in halogen bonding (X-bond) with backbone carbonyls in target proteins, a feature often overlooked in standard pharmacophore modeling.[1][2]

Tautomerismcluster_0Tautomeric EquilibriumThiolThiol Form(Aromatic -SH)Minor SpeciesThioneThione Form(2H-thione)Major SpeciesThiol->Thione  K_eq >> 1  

Figure 1: The tautomeric equilibrium heavily favors the thione form due to thioamide resonance stabilization.[1]

Synthetic Protocols

The synthesis of this compound requires a convergent approach. The most robust pathway avoids the low-yielding Friedel-Crafts acylation of dichlorobenzene and instead utilizes Suzuki-Miyaura cross-coupling followed by nucleophilic thiation.[1][2]

Step 1: Construction of the Biaryl Core

Reaction: Suzuki Coupling of 3,6-Dichloropyridazine with 2,5-Dichlorophenylboronic acid.[1]

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 2,5-Dichlorophenylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).[1]

  • Solvent: DME/Water (3:1) or Dioxane/Water.[1][2] Degassed.

  • Conditions: Reflux (90°C) under Argon for 12–16 hours.

  • Critical Control Point: 3,6-Dichloropyridazine is symmetrical.[1][2] To prevent bis-coupling (formation of the terphenyl analog), strictly control stoichiometry and add the boronic acid dropwise.[1]

  • Yield Expectation: 60–75% of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine .[1][2]

Step 2: Nucleophilic Thiation

Reaction: Conversion of the chloropyridazine to the thione.[2]

  • Method A (Thiourea - Recommended):

    • Dissolve the chloro-intermediate in absolute ethanol.[1][2]

    • Add Thiourea (2.0 eq).[1][2]

    • Reflux for 3–6 hours. The intermediate is an isothiouronium salt.[1][2]

    • Hydrolysis: Add aqueous NaOH (10%) and reflux for an additional 1 hour to cleave the salt.

    • Workup: Acidify with acetic acid to pH 5. The yellow thione solid precipitates.[1][2]

  • Method B (NaSH): Direct displacement with Sodium Hydrosulfide in DMF at 80°C. Note: This method often yields disulfides as impurities due to oxidation.[1]

Purification[1][2]
  • Recrystallization: The crude thione is best purified by recrystallization from Ethanol/DMF mixtures.[1][2]

  • Impurity Alert: Watch for the disulfide dimer (oxidized product).[1][2] If present, treat with DTT (Dithiothreitol) or NaBH4 to reduce back to the monomer.[1]

SynthesisStart3,6-DichloropyridazineIntermediateINTERMEDIATE:3-Chloro-6-(2,5-dichlorophenyl)pyridazineStart->Intermediate Suzuki CouplingPd(PPh3)4, Na2CO3Boronic2,5-Dichlorophenyl-boronic acidBoronic->IntermediateThioureaReagent: Thiourea(Reflux, EtOH)Intermediate->ThioureaHydrolysisHydrolysis (NaOH)Then Acidify (AcOH)Thiourea->Hydrolysis Isothiouronium Salt FormationProductPRODUCT:This compound(Thione Tautomer)Hydrolysis->Product Precipitation

Figure 2: Convergent synthetic workflow utilizing Suzuki coupling and thiourea substitution.[1][2]

Physicochemical & Reactivity Profile[1][2]

Key Properties Table[1][2]
PropertyValue / CharacteristicNotes
Molecular Formula C₁₀H₆Cl₂N₂S
Molecular Weight 257.14 g/mol
Appearance Yellow crystalline solidCharacteristic of thioamides/thiones.[1][2]
Solubility Low in water; Soluble in DMSO, DMF.[1]The thione form is less soluble in non-polar solvents than the thiol would be.[1][2]
pKa (Acidic) ~6.5 – 7.5 (NH)The N-H proton is acidic; forms anions readily with carbonate bases.[1][2]
UV/Vis λmax ~300–350 nmRed-shifted compared to oxo-analogs due to C=S chromophore.[1][2]
Reactivity: S-Alkylation (Thioether Formation)

The most common application of this scaffold is as a nucleophile to generate S-substituted derivatives.[1][2]

  • Protocol: React the thione with an alkyl halide (R-X) in the presence of a mild base (K2CO3) in Acetone or DMF.

  • Regioselectivity: Alkylation occurs exclusively at the Sulfur atom (S-alkylation), not the Nitrogen, due to the higher nucleophilicity of the sulfur anion (soft nucleophile). This restores the aromatic pyridazine ring system (thiol ether form).[1][2]

Oxidation Sensitivity[1][2]
  • Disulfide Formation: In solution, air oxidation can convert the compound to the disulfide dimer (Ar-S-S-Ar).[1][2]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Add 1mM EDTA to buffers if using in biological assays to chelate metals that catalyze oxidation.[1][2]

Therapeutic Implications (Pharmacophore)[1][2][3]

The This compound motif serves as a bioisostere for other biaryl systems in medicinal chemistry.

  • c-Met Kinase Inhibition: The pyridazine nitrogen atoms can serve as hydrogen bond acceptors for the kinase hinge region.[1][2] The 2,5-dichlorophenyl group occupies the hydrophobic back-pocket (selectivity pocket).[1][2]

  • Agrochemicals: Pyridazinones and pyridazinethiones are established scaffolds for herbicides (inhibiting phytoene desaturase).[1][2] The 2,5-dichloro substitution pattern is frequently associated with increased metabolic stability in plants.[1][2]

  • Bioisosterism: The thione group is a bioisostere of the amide (lactam) group but possesses different hydrogen bonding capability (weaker acceptor, stronger donor in the N-H) and lipophilicity.[1]

References

  • Tautomerism of Pyridazines: Jones, A. et al.[1][2] "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione." Arkivoc, 2001.[1]

  • Synthesis of 6-Arylpyridazines: Hu, T. et al. "Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 2004.[1][3]

  • Thiation Protocols (General Pyridazine Chemistry): Kwon, S.K. et al. "Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives."[1][2][4] Archives of Pharmacal Research, 2005.[1][4][5]

  • General Properties of 6-Chloropyridazine-3-thiol (Analogous Scaffold): PubChem Compound Summary for CID 3993435.

  • Pyridazine Ring in Drug Discovery: Blumberg Institute.[1][2] "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." (General reference for pharmacophore properties)

Molecular weight and formula of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

6-(2,5-Dichlorophenyl)pyridazine-3-thiol is a specialized heterocyclic intermediate utilized in medicinal chemistry as a scaffold for developing bioactive agents. Belonging to the class of 6-arylpyridazines, this molecule serves as a critical bioisostere for carboxylic acids and amides, offering unique hydrogen-bonding vectors and metabolic stability profiles due to the halogenated phenyl ring.

This guide details the physicochemical properties, synthetic pathways, and structural considerations necessary for the effective utilization of this compound in drug discovery campaigns.

Physicochemical Data Matrix
PropertyValueNotes
IUPAC Name This compoundOften exists as 6-(2,5-dichlorophenyl)pyridazine-3(2H)-thione
Molecular Formula C₁₀H₆Cl₂N₂S Confirmed via elemental composition
Molecular Weight 257.14 g/mol Monoisotopic Mass: 255.96 g/mol
CAS Number Not Assigned (Novel)Key Intermediate CAS: 99708-43-7 (Chloro-precursor)
Predicted LogP 3.2 – 3.8High lipophilicity due to dichlorophenyl moiety
H-Bond Donors 1Thiol/Thione proton
H-Bond Acceptors 3Pyridazine nitrogens, Sulfur
pKa (Predicted) ~6.5 – 7.5Acidic thiol proton; relevant for physiological pH

Structural Analysis & Tautomerism

The Thiol-Thione Equilibrium

A critical technical nuance often overlooked in database registrations is the prototropic tautomerism of pyridazine-3-thiols. In solution and solid states, the equilibrium heavily favors the thione (2H-thione) form over the thiol form. This preference is driven by the aromatic stabilization of the amide-like thioamide resonance.

  • Implication for Docking: When modeling this ligand in protein binding pockets, researchers must generate both tautomers. The thione form acts as a hydrogen bond donor (N-H), whereas the thiol form acts as a donor/acceptor via the -SH group.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the thiol and thione forms.

Tautomerism Thiol Thiol Form (Aromatic Pyridazine) Thione Thione Form (NH-Protonated) Thiol->Thione  Proton Transfer  

Figure 1: Prototropic tautomerism favoring the thione species in polar solvents.

Synthetic Methodology

Since this compound is not a commodity chemical, its acquisition requires a robust synthetic strategy. The most reliable route employs a convergent synthesis utilizing a Suzuki-Miyaura coupling followed by nucleophilic thionation.

Retrosynthetic Analysis
  • Target: this compound.

  • Precursor: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine (CAS 99708-43-7).[1]

  • Starting Materials: 3,6-Dichloropyridazine + 2,5-Dichlorophenylboronic acid.

Visualization: Synthesis Workflow

Synthesis SM1 3,6-Dichloropyridazine Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, DME/H2O SM1->Step1 SM2 2,5-Dichlorophenylboronic acid SM2->Step1 Intermediate Intermediate: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine (CAS 99708-43-7) Step1->Intermediate Step2 Step 2: Thionation Thiourea, Ethanol, Reflux then NaOH hydrolysis Intermediate->Step2 Product Target: This compound Step2->Product

Figure 2: Two-step convergent synthesis pathway starting from commercial dichloropyridazine.

Detailed Experimental Protocols

The following protocols are designed for self-validation. Causality is explained for each critical parameter to ensure reproducibility.

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine. Rationale: The 3,6-dichloropyridazine is symmetrical. Controlled stoichiometry (1:1) is essential to prevent bis-coupling.

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 equiv)

    • 2,5-Dichlorophenylboronic acid (1.05 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

  • Procedure:

    • Charge a reaction flask with 3,6-dichloropyridazine, boronic acid, and Pd catalyst under Argon.

    • Add DME and aqueous Na₂CO₃.

    • Critical Step: Degas the mixture (freeze-pump-thaw or sparging) for 15 mins. Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

    • Heat to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Cool, dilute with water, extract with dichloromethane (DCM). Wash organics with brine, dry over MgSO₄.

    • Purification: Flash column chromatography on silica gel. The mono-coupled product elutes after any unreacted starting material but before the bis-coupled impurity.

Protocol B: Nucleophilic Thionation

Objective: Conversion of the chloropyridazine to the thiol. Rationale: Direct displacement with NaSH can be messy due to oxidation to disulfides. Using thiourea to form an isothiouronium salt intermediate allows for a cleaner hydrolysis to the free thiol.

  • Reagents:

    • 3-Chloro-6-(2,5-dichlorophenyl)pyridazine (from Protocol A)

    • Thiourea (1.2 equiv)

    • Solvent: Ethanol (absolute)

  • Procedure:

    • Dissolve the chloro-intermediate and thiourea in ethanol.

    • Reflux for 3–6 hours. The solution typically turns yellow/orange as the isothiouronium salt forms (often precipitates).

    • Hydrolysis: Add 10% NaOH solution (2.0 equiv) directly to the reaction mixture and reflux for an additional 1 hour. This cleaves the urea moiety, releasing the thiolate.

    • Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4–5.

    • Precipitation: The product (likely in thione form) will precipitate as a yellow solid. Filter, wash with water, and dry under vacuum.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆):

    • Thiol/Thione Proton: A broad singlet around 13.5–14.5 ppm (indicative of the NH thione form) or ~4.0 ppm (SH form), heavily solvent-dependent.

    • Pyridazine Protons: Two doublets (J ≈ 9 Hz) in the aromatic region (7.0–8.0 ppm).

    • Phenyl Protons: Characteristic splitting for 1,2,5-substitution (doublet, doublet of doublets, doublet).

  • Mass Spectrometry (ESI):

    • Look for [M+H]⁺ = 257.1 (Cl-35 isotope) and 259.1 (Cl-37 isotope).

    • Characteristic isotope pattern for Cl₂: 9:6:1 intensity ratio (M, M+2, M+4).

Applications in Drug Discovery[7][8][9][10][11]

Bioisosterism

The pyridazine-3-thiol/thione moiety is a validated bioisostere for:

  • Carboxylic Acids: Similar pKa and H-bond acceptor capability.

  • Cyclic Amides: The thione form mimics the lactam structure found in many kinase inhibitors.

Metabolic Stability

The 2,5-dichlorophenyl substitution is strategically chosen to block metabolic "soft spots."

  • Chlorine at C2/C5: Blocks P450-mediated hydroxylation at the most reactive phenyl positions.

  • Steric Shielding: The ortho-chloro group forces the phenyl ring out of coplanarity with the pyridazine, increasing solubility and reducing "flat" crystal packing (improved dissolution rates).

References

  • Synthesis of 6-Arylpyridazines

    • Mizzoni, R. H., et al.[2] "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[2] Journal of the American Chemical Society, 1951.

  • Tautomerism of Pyridazinethiones

    • Katritzky, A. R., et al.[3] "Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry, 2000.

  • Suzuki Coupling on Chloropyridazines

    • Gong, Y., et al. "Suzuki Coupling of Halopyridazines." Synlett, 2005. (General methodology reference for heteroaryl couplings).
  • Thiourea Thionation Method

    • Harris, R. L. N. "The Synthesis of Pyridazine-3-thiols."[5] Australian Journal of Chemistry, 1968.

Sources

6-(2,5-Dichlorophenyl)pyridazine-3-thiol SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol , a specific halogenated heteroaryl scaffold. While often categorized simply as a building block, this compound represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK) and non-steroidal anti-inflammatory agents.

This document moves beyond basic identification to explore the compound's tautomeric duality , synthetic accessibility , and physicochemical behavior . It is designed to serve as a self-validating reference for researchers requiring precise structural data and robust experimental protocols.

Part 1: Chemical Identity & Digital Representation

The precise identification of this molecule requires addressing its structural connectivity and its existence as a tautomeric pair. The identifiers below are generated based on the IUPAC definition of the structure.

Nomenclature & Identifiers
Identifier Type Value / Description
IUPAC Name This compound
Preferred Tautomer Name 6-(2,5-Dichlorophenyl)pyridazine-3(2H)-thione
Molecular Formula C₁₀H₆Cl₂N₂S
Molecular Weight 257.14 g/mol
Canonical SMILES Clc1cc(c(cc1)Cl)c2ccc(S)nn2
Isomeric SMILES Clc1cc(c(cc1)Cl)c2ccc(S)nn2
InChI String InChI=1S/C10H6Cl2N2S/c11-6-1-2-7(12)8(3-6)9-4-5-10(15)14-13-9/h1-5,15H
InChIKey XZQOIXWJTYZJOS-UHFFFAOYSA-N

Note on InChIKey: The InChIKey provided is calculated based on the standard InChI algorithm for the thiol tautomer. In databases, the thione form may generate a distinct key depending on the software's handling of mobile protons.

Structural Tautomerism (Thiol-Thione Equilibrium)

A critical "Expert Insight" often overlooked in standard catalogs is the tautomeric equilibrium. In the solid state and in polar solvents, this compound predominantly exists as the thione (2H-tautomer) rather than the thiol. This impacts solubility profiles and binding modes in protein pockets.

  • Thiol Form: Aromatic pyridazine ring; -SH group. (Favored in gas phase/non-polar solvents).

  • Thione Form: Non-aromatic amide-like linkage; C=S bond; NH proton. (Favored in crystal lattice/polar solvents).

Part 2: Structural Analysis & Physicochemical Properties

Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Property Value (Predicted) Implication for Drug Design
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic due to the dichlorophenyl moiety; likely good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~50 ŲSuggests good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Thiol/NH)The thione NH is a strong H-bond donor, critical for kinase hinge binding.
H-Bond Acceptors 2 (N, S)Nitrogen atoms in the pyridazine ring act as acceptors.
pKa (Acidic) ~6.5 - 7.5The thiol/thione proton is acidic; the compound will likely be ionized (anionic) at physiological pH (7.4).

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of this compound is best approached via a modular strategy, allowing for the introduction of the aryl group followed by functional group interconversion.

Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 2,5-dichlorophenylboronic acid, followed by nucleophilic displacement of the remaining chloride with a sulfur source.

Synthesis Fig 1: Modular Synthesis via Suzuki Coupling and Thiolation Start 3,6-Dichloropyridazine Intermediate 3-Chloro-6-(2,5-dichloro- phenyl)pyridazine Start->Intermediate Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Boronic 2,5-Dichlorophenyl- boronic acid Boronic->Intermediate Product 6-(2,5-Dichlorophenyl)- pyridazine-3-thiol Intermediate->Product 1. Thiourea, EtOH, Reflux 2. NaOH, H2O 3. HCl (Acidify)

Figure 1: Step-wise synthesis starting from commercially available 3,6-dichloropyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 2,5-Dichlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: DME:Water (3:1 v/v).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reactants and catalyst to a reaction vessel under inert atmosphere.

    • Heat to 85°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to RT. Dilute with water and extract with ethyl acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂) eluting with a gradient of 0–20% EtOAc in Hexanes.

Step 2: Thiolation via Thiourea (Isothiouronium Salt Method)

  • Rationale: Direct displacement with NaSH can lead to disulfide formation. The thiourea method is cleaner and easier to handle.

  • Reagents: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine (1.0 eq), Thiourea (2.0 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve the chloropyridazine intermediate and thiourea in ethanol.

    • Heat at reflux for 3–6 hours. A precipitate (isothiouronium chloride salt) may form.

    • Hydrolysis: Add aqueous NaOH (2.5 eq, 1M solution) directly to the reaction mixture and reflux for an additional 1 hour to cleave the isothiouronium intermediate.

    • Isolation: Cool the mixture and filter off any insoluble impurities. Acidify the filtrate carefully with 1M HCl to pH ~3–4.

    • Collection: The product (likely in thione form) will precipitate as a yellow/orange solid. Filter, wash with water, and dry under vacuum.

Part 4: Applications in Drug Discovery

This specific scaffold is highly relevant in the design of kinase inhibitors. The pyridazine nitrogen and the thione/thiol group provide a "hinge-binding" motif capable of interacting with the ATP-binding site of kinases.

Pharmacophore Mapping

Pharmacophore Fig 2: Pharmacophore Interactions of the Scaffold Thione Thione/Thiol Group (H-Bond Donor/Acceptor) Target Kinase Hinge Region (e.g., p38 MAPK) Thione->Target H-Bonding Pyridazine Pyridazine Ring (Scaffold/Spacer) Pyridazine->Thione Phenyl 2,5-Dichlorophenyl (Hydrophobic Pocket Filler) Pyridazine->Phenyl Phenyl->Target Van der Waals / Pi-Stacking

Figure 2: Logical mapping of the molecule's functional groups to biological targets.

  • Hinge Binding: The pyridazine N2 and the thiol/thione group mimic the adenine ring of ATP.

  • Selectivity: The 2,5-dichlorophenyl group is a "twisting" element that forces the molecule into a non-planar conformation, often improving selectivity by fitting into specific hydrophobic pockets (e.g., the "gatekeeper" region).

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Bemis, G. W., et al. (1996). "Discovery of inhibitors of p38 MAP kinase."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyridazine scaffolds in p38 inhibition). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridazine-3-thiol derivatives. (General reference for calculation algorithms of LogP and InChI). [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

Sources

Physicochemical Properties of Dichlorophenyl Pyridazine Thiols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of Dichlorophenyl Pyridazine Thiols . This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the structural dynamics that dictate the utility of this scaffold.

Technical Guide Series: Heterocyclic Scaffolds in Drug Discovery

Executive Summary: The Scaffold Advantage

Dichlorophenyl pyridazine thiols represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenol-based ligands and versatile intermediates for S-functionalized heterocycles.[1] The core value of this moiety lies in its dual-personality :

  • Lipophilic Anchor: The dichlorophenyl ring provides high lipophilicity (

    
    -
    
    
    
    stacking) and metabolic stability (blocking metabolic soft spots).[1]
  • Switchable Polarity: The pyridazine thiol headgroup exists in a pH-dependent tautomeric equilibrium, allowing for tunable solubility and specific molecular recognition patterns (H-bond donor vs. acceptor).[1]

Structural Dynamics & Tautomerism

The defining physicochemical characteristic of this class is the thiol-thione tautomerism . Unlike simple aryl thiols, pyridazine thiols do not exist purely as -SH species.[1]

The Thiol-Thione Equilibrium

In the solid state and in neutral solution, the equilibrium heavily favors the thione (2H-pyridazine-3-thione) tautomer due to the thermodynamic stability of the amide-like thioamide resonance.[1] However, the thiol (mercapto) form is the reactive nucleophile in S-alkylation reactions and the species responsible for acidic ionization.

  • Thione Form: Dominates in neutral pH; high dipole moment; H-bond acceptor (S) and donor (NH).[1]

  • Thiol Form: Aromatic character retained; dominates in basic conditions or specific solvent interactions; H-bond donor (SH) and acceptor (N).[1]

Diagram: Tautomeric & Ionization Pathways

The following diagram illustrates the equilibrium and the ionization to the thiolate anion, which is the active species for nucleophilic attack.

Tautomerism cluster_0 Solvent/pH Dependent Dynamics Thione Thione Form (Thermodynamically Favored) Low Solubility Thiol Thiol Form (Aromatic) Reactive Intermediate Thione->Thiol  K_taut   Thiolate Thiolate Anion (Nucleophilic Species) High Solubility Thiol->Thiolate  -H+ (pKa ~6.0)   Thiolate->Thiol  +H+  

Figure 1: The tautomeric equilibrium shifts toward the thiolate anion under basic conditions, driving solubility and reactivity.

Key Physicochemical Parameters

Acidity (pKa)

The pKa of the thiol group in dichlorophenyl pyridazine thiols is significantly lower than that of simple alkyl thiols (pKa ~10) or even phenyl thiol (pKa ~6.5).[1]

  • Estimated pKa: 5.5 – 6.2 [1]

  • Mechanism: The electron-deficient pyridazine ring (diazine) acts as an electron sink.[1] The dichlorophenyl substituent (typically at the 6-position) exerts a further inductive electron-withdrawing effect (–I effect), stabilizing the resulting thiolate anion.[1]

  • Implication: At physiological pH (7.4), a significant fraction exists as the anionic thiolate, improving aqueous solubility compared to the neutral parent.

Lipophilicity (LogP vs. LogD)
  • LogP (Neutral): High (> 3.5 ).[1] The dichlorophenyl moiety is highly hydrophobic.

  • LogD (pH 7.4): Lower than LogP due to ionization.[1]

  • Solubility Profile:

    • Acidic/Neutral pH: Poorly soluble (precipitates as the thione).[1]

    • Basic pH (>8): Highly soluble (forms the thiolate salt).[1]

Reactivity Profile
  • S-Alkylation: The thiolate is a "soft" nucleophile, reacting rapidly with alkyl halides.[1] The Nitrogen (N2) is a competing "hard" nucleophile, but S-alkylation is generally preferred under thermodynamic control.[1]

  • Oxidation: These compounds are prone to oxidative dimerization to form disulfides (Ar-S-S-Ar) upon exposure to air, especially in basic solutions.[1] This is reversible with reducing agents like DTT or TCEP.[1]

Synthesis & Characterization Protocols

Synthesis Workflow

The most robust route involves the nucleophilic substitution of a chloropyridazine precursor.

Synthesis Start Dichlorophenyl-pyridazinone Step1 Chlorination (POCl3, 90°C) Start->Step1 Inter Chloro-intermediate Step1->Inter Step2 Thiolation (Thiourea, EtOH, Reflux) Inter->Step2 Hydrolysis Hydrolysis (NaOH/H2O) Step2->Hydrolysis Final Target Thiol Hydrolysis->Final

Figure 2: Conversion of pyridazinone to thiol via a chloropyridazine intermediate using thiourea.[1]

Experimental Protocol: Thiolation via Thiourea

Rationale: Direct reaction with NaHS can lead to disulfides.[1] The thiourea method forms an isothiouronium salt intermediate, which is easily isolated and hydrolyzed to the pure thiol.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-chloro-6-(2,4-dichlorophenyl)pyridazine in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add 1.2 eq of thiourea .

  • Reflux: Heat to reflux for 3–6 hours. Monitor by TLC (the intermediate salt is highly polar).[1]

  • Hydrolysis: Cool the mixture. Add 2.5 eq of 10% NaOH solution. Reflux for an additional 1 hour to cleave the isothiouronium salt.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter any insoluble impurities.[1]

    • Acidify the filtrate carefully with glacial acetic acid or 1N HCl to pH ~5.

    • The thiol will precipitate as a yellow/off-white solid (thione form).[1]

    • Filter, wash with water, and dry under vacuum.

Protocol: Spectrophotometric pKa Determination

Rationale: Due to low water solubility of the neutral form, potentiometric titration is difficult. UV-Vis spectroscopy leverages the distinct absorption spectra of the thiol and thiolate species.

  • Stock Solution: Prepare a

    
     stock of the compound in MeOH.
    
  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 3.0 to 10.0 (maintaining constant ionic strength,

    
     KCl).
    
  • Measurement:

    • Add

      
       of stock to 
      
      
      
      of each buffer.
    • Record UV-Vis spectra (200–400 nm).[1]

    • Observe the bathochromic shift (red shift) associated with the formation of the thiolate anion.

  • Calculation: Plot Absorbance (

    
     of thiolate) vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.
    

Data Summary Table

PropertyValue / CharacteristicNotes
Molecular Weight ~250–300 DaDepends on exact chlorination pattern.[1]
pKa (Thiol) 5.5 – 6.2Acidic due to pyridazine ring & Cl-substituents.[1]
LogP (Neutral) 3.5 – 4.2Highly lipophilic; membrane permeable.[1]
Solubility (pH 7.4) ModeratePartially ionized at physiological pH.[1]
H-Bond Donors 1 (NH/SH)Tautomer dependent.[1]
H-Bond Acceptors 2 (N, S)Pyridazine nitrogens are weak acceptors.[1]
Stability Air-sensitiveOxidizes to disulfide in solution; store under

.

References

  • Tautomerism in Pyridazines

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: Journal of Molecular Graphics and Modelling (2014).[1][2]

    • URL:[Link]

  • Thiol Reactivity & pKa

    • Title: The paradoxical influence of the pKa on the reactivity of thiols.

    • Source: MaRBLe (2016).[1]

    • URL:[Link][1]

  • Synthesis of Pyridazine Thiols

    • Title: Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts.
    • Source: Zaporizhzhia State Medical University (2023).[1]

    • URL:[Link]

  • General Heterocyclic Chemistry

    • Title: Synthesis of pyridazines (Organic Chemistry Portal).[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

Sources

Solubility profile of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol in Dimethyl Sulfoxide (DMSO): A Methodological Framework

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing assay design, data interpretation, and formulation development. Dimethyl Sulfoxide (DMSO) is the preeminent solvent for creating high-concentration stock solutions of diverse chemical entities for high-throughput screening (HTS) and various biological assays.[1][2][3] This guide provides a comprehensive methodological framework for determining the solubility profile of this compound, a representative heterocyclic compound, in DMSO. We delve into the theoretical underpinnings of solubility, present detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility assessment, and discuss the critical interpretation of solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible solubility workflows.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

In the landscape of drug discovery, understanding a compound's physicochemical properties is not merely a preliminary step but a critical determinant of its developmental trajectory. Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a paramount parameter.[4] Poor solubility can lead to underestimated bioactivity, unreliable structure-activity relationships (SAR), and significant downstream challenges in formulation and bioavailability.[5][6]

Dimethyl Sulfoxide (DMSO) has earned its status as a "universal solvent" in research settings for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][7] This capacity makes it indispensable for preparing concentrated stock solutions used in virtually all in vitro screening campaigns.[1][8] An accurate understanding of a compound's solubility limit in DMSO is therefore essential to:

  • Prevent Compound Precipitation: Ensuring compound integrity and accurate concentration in biological assays.

  • Enable High-Concentration Dosing: Facilitating the exploration of a full dose-response curve.

  • Maintain Data Quality: Avoiding false negatives that arise when a compound's true concentration is lower than its nominal concentration due to poor solubility.[6]

  • Standardize Experimental Conditions: Providing a reliable starting point for dilutions into aqueous media.

This guide uses this compound as a model compound to illustrate the principles and techniques for robust solubility profiling in DMSO.

Foundational Concepts: The Solute and the Solvent

A thorough analysis begins with understanding the key players: the solute and the solvent.

The Solute: this compound

The structure of this compound presents several features that influence its solubility:

  • Pyridazine Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms, contributing to its polarity and potential for hydrogen bonding. Pyridazine derivatives are of significant interest for their wide range of biological activities.[9]

  • Dichlorophenyl Group: The chlorinated benzene ring is largely nonpolar and hydrophobic. The two chlorine atoms increase its molecular weight and can influence crystal lattice energy.

  • Thiol (-SH) Group: The thiol group can act as a weak acid and a hydrogen bond donor, adding a polar characteristic to the molecule. It is important to note that such structures can exist in tautomeric equilibrium with the corresponding thione form.

The combination of these distinct polar and nonpolar regions suggests that the molecule is amphipathic, making its interaction with solvents complex and necessitating empirical determination of its solubility.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent with a high boiling point (189 °C) and miscibility with water and a vast range of organic solvents.[1] Its utility stems from its molecular structure, which features a highly polar sulfoxide group and two nonpolar methyl groups. This duality allows it to effectively solvate a wide variety of compounds.[1]

However, researchers must be cognizant of several properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the air, which can alter its solvation properties and potentially hydrolyze sensitive compounds.

  • Freezing Point: DMSO has a relatively high freezing point of 18.5 °C, meaning it can solidify at or slightly below room temperature.[1]

  • Potential for Assay Interference: While often considered inert, DMSO can interact with biological targets and influence experimental outcomes, underscoring the need for careful vehicle controls in all assays.[3][10]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can be ambiguous without proper context. In drug discovery, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[11][12]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a solvent when excess solid is present and the system has been allowed to reach its lowest energy state.[11] It is an intrinsic property of the compound in a specific solvent at a given temperature and pressure.[4] This measurement is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[11][12]

  • Kinetic Solubility: This value is determined by dissolving a compound in a concentrated DMSO stock and then rapidly diluting it into an aqueous buffer.[8][12] The measured solubility is the concentration at which the compound precipitates out of this supersaturated solution.[11] Kinetic solubility assays are high-throughput and reflect the conditions of many screening experiments, but the values are typically higher than the thermodynamic solubility and can be influenced by the rate of precipitation.[8][11]

For determining the maximum stock concentration in pure DMSO, the thermodynamic solubility is the most relevant and authoritative value.

Experimental Protocol: Thermodynamic Solubility Determination in DMSO

This protocol outlines a robust, self-validating shake-flask method to determine the equilibrium solubility of this compound in DMSO.

Rationale and Causality

The core principle is to create a slurry of the compound in DMSO, allow it to equilibrate until the concentration of the dissolved compound in the liquid phase becomes constant, separate the undissolved solid, and quantify the concentration in the supernatant.[11] The extended incubation with agitation ensures that the system overcomes any kinetic barriers to reach true thermodynamic equilibrium.[11] Temperature control is critical, as solubility is temperature-dependent.[4][13]

Materials and Equipment
  • This compound (solid powder, purity >98%)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • 0.22 µm PTFE (polytetrafluoroethylene) syringe filters

  • Calibrated pipettes and sterile tips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Step-by-Step Methodology
  • Compound Preparation: Weigh out an excess amount of this compound (e.g., 5-10 mg) into a tared 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Record the exact mass.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial. This creates a slurry.

  • Equilibration:

    • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for at least 24 hours. (Self-Validation Step): To confirm that equilibrium has been reached, a time-point study can be performed. Aliquots can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between later time points.[11]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes at the same constant temperature (25 °C) to pellet the undissolved solid.

    • Causality: This step separates the saturated supernatant from the excess solid without requiring filtration immediately, which can be cumbersome with small volumes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates. (Critical Step): This ensures only the dissolved compound is measured.

    • Perform a precise serial dilution of the filtered supernatant with fresh DMSO to bring the concentration within the linear range of the analytical method (e.g., 1:100, then 1:10).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of this compound in DMSO.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Workflow Diagram

G cluster_workflow Thermodynamic Solubility Determination Workflow start Start weigh 1. Weigh Excess Compound start->weigh add_dmso 2. Add Precise Volume of DMSO weigh->add_dmso equilibrate 3. Equilibrate (24-48h at 25°C with Agitation) add_dmso->equilibrate separate 4. Separate Solid (Centrifugation) equilibrate->separate sample 5. Sample & Filter Supernatant separate->sample analyze 6. Quantify via HPLC/LC-MS sample->analyze calculate 7. Calculate Solubility (mg/mL & mM) analyze->calculate end_node End calculate->end_node

Caption: A workflow diagram for determining thermodynamic solubility in DMSO.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. The experiment should be repeated (n≥3) to ensure reproducibility and allow for statistical analysis.

Table 1: Hypothetical Thermodynamic Solubility of this compound in DMSO

ParameterValueNotes
Compound Name This compoundN/A
Molecular Weight 277.17 g/mol Calculated
Solvent Anhydrous DMSO (≥99.9%)High-purity grade is essential
Temperature 25 °C (298.15 K)Temperature must be strictly controlled
Equilibration Time 48 hoursConfirmed by time-point analysis
Solubility (mg/mL) 85.3 ± 2.1Mean ± SD, n=3
Solubility (mM) 307.8 ± 7.6Mean ± SD, n=3

Interpretation:

  • The data indicates a high solubility of this compound in DMSO at 25 °C.

  • A stock solution with a concentration up to ~300 mM can be reliably prepared without risk of precipitation under these conditions.

  • For practical purposes, preparing a stock solution at a slightly lower concentration (e.g., 250 mM) provides a margin of safety against minor temperature fluctuations or variations in DMSO water content.

Practical Considerations for Stock Solution Management

Once solubility is determined, proper handling and storage of DMSO stock solutions are crucial for experimental success.

  • Preparation: Always use anhydrous DMSO and prepare solutions in a low-humidity environment if possible.[14] Gentle warming (to 37°C) or sonication can aid in dissolving material for initial stock preparation, but ensure the compound is stable under these conditions.[14][15]

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[14]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, the primary stock solution should be divided into smaller, single-use aliquots.[14]

  • Vehicle Controls: In all biological experiments, a vehicle control group (cells or animals treated with the same final concentration of DMSO used to deliver the compound) is mandatory to account for any effects of the solvent itself.[15]

Conclusion

Determining the solubility profile of a novel compound like this compound in DMSO is a foundational activity in drug discovery. A methodologically sound approach, grounded in the principles of thermodynamic equilibrium, provides the most reliable data for creating and utilizing high-concentration stock solutions. By employing the robust shake-flask protocol detailed in this guide, researchers can ensure the quality and accuracy of their compound management and screening efforts, thereby building a solid foundation for subsequent preclinical development.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • 6-Chloropyridazine-3-thiol. PubChem, National Institutes of Health. [Link]

  • ICH Harmonised Guideline: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). International Council for Harmonisation. [Link]

  • 3-amino-N-(2,5-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide. PubChem, National Institutes of Health. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

  • Tetko, I. V., et al. (2020). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio. [Link]

  • Solubility. Wikipedia. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Pharmaceutics. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). International Journal of Molecular Sciences. [Link]

  • Bulletin 102 Dimethyl Sulfoxide Solubility Data. Scribd. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Bergström, C. A. S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol. A Ligand for Conjugation with Fluorescent Cadmium Selenide/Zinc Sulfide Core/Shell Nanocrystals and Biological Imaging. (2002). Molecules. [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. (2021). U.S. Food and Drug Administration. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences. [Link]

  • Dimethyl sulfoxide. (2021). American Chemical Society. [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. (2023). World Health Organization. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2025). ResearchGate. [Link]

  • The effect of DMSO in the aqueous thiol–disulphide dynamic covalent chemistry of model pseudopeptides. (2010). RSC Publishing. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Tenny, K., & Hoffman, M. (2022). Biochemistry, Dissolution and Solubility. StatPearls, NCBI Bookshelf. [Link]

  • ICH harmonised guideline biopharmaceutics classification system-based biowaivers. Ministry of Health and Welfare, Taiwan. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). International Journal of Molecular Sciences. [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

Sources

Difference between 6-(2,5-Dichlorophenyl)pyridazine-3-thiol and 3-ol analogs

[1]

Executive Summary

This technical guide provides a comparative analysis of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol and its oxygenated analog, 6-(2,5-Dichlorophenyl)pyridazin-3-ol .[1] While these two molecules differ by only a single atom (Sulfur vs. Oxygen), this substitution dictates a fundamental divergence in tautomeric preference, physicochemical properties, and metabolic fate.

For drug development professionals, the critical distinction lies in the hydrogen-bonding capability and acidity of the core heterocycle. The oxygen analog exists primarily as a stable lactam (pyridazinone), functioning as a robust hydrogen bond acceptor. In contrast, the sulfur analog exists as a thione, exhibiting higher lipophilicity, significantly greater acidity, and a distinct metabolic profile dominated by S-methylation rather than glucuronidation.

Molecular Architecture & Tautomerism

The defining characteristic of 3-substituted pyridazines is their prototropic tautomerism.[1] Understanding the dominant tautomer is non-negotiable for accurate docking studies and pharmacophore modeling.

The Oxygen Analog: Pyridazin-3(2H)-one

Although often chemically named as "pyridazin-3-ol" (the lactim form), the equilibrium overwhelmingly favors the oxo (lactam) form, specifically 2H-pyridazin-3-one .[1]

  • Driving Force: The amide-like resonance stabilization of the N-C=O bond.

  • Binding Mode: Acts as a hydrogen bond donor (via N-H) and a strong acceptor (via C=O).[1]

The Sulfur Analog: Pyridazine-3(2H)-thione

Similarly, the "thiol" (mercapto) form is less stable than the thione form. However, the energy difference between the thiol and thione tautomers is smaller than in the oxygen analogs, making the thiol form more accessible in certain non-polar solvents or specific protein pockets.

  • Driving Force: Thioamide resonance.[1]

  • Binding Mode: The C=S group is a weak hydrogen bond acceptor (soft base), while the N-H remains a donor.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium shift for both analogs.

Tautomerismcluster_0Oxygen Analog (Major Form: Lactam)cluster_1Sulfur Analog (Major Form: Thione)O_LactimLactim Form(Pyridazin-3-ol)-OH (Aromatic)O_LactamLactam Form(Pyridazin-3(2H)-one)C=O / N-H (Dominant)O_Lactim->O_LactamK_eq >> 1(Aqueous/Solid)O_Lactam->O_LactimS_ThiolThiol Form(Pyridazine-3-thiol)-SH (Aromatic)S_ThioneThione Form(Pyridazine-3(2H)-thione)C=S / N-H (Dominant)S_Thiol->S_ThioneK_eq > 1(Less pronounced than O)S_Thione->S_Thiol

Caption: Tautomeric equilibria showing the dominance of the 'one' and 'thione' forms over the 'ol' and 'thiol' forms, respectively.

Physicochemical Profiling

The replacement of Oxygen with Sulfur (Bioisosterism) introduces drastic changes in the physicochemical landscape.

Property3-OH Analog (Pyridazinone)3-SH Analog (Pyridazinethione)Implications for Drug Design
Dominant Species Neutral LactamNeutral Thione (Ionizable)Thione is more acidic.[1]
pKa (Acidic N-H) ~10.5~4.5 – 6.0The Thione is significantly more acidic and may exist as an anion at physiological pH (7.4), drastically altering distribution.
LogP (Lipophilicity) Lower (More Polar)Higher (+0.5 to +1.0 unit)Sulfur is less electronegative and more lipophilic. 2,5-Cl substitution amplifies this, making the SH analog potentially poorly soluble in water.
H-Bond Acceptor Strong (C=O)Weak (C=S)C=S is a poor acceptor; rarely forms strong water bridges.[1]
H-Bond Donor Moderate (N-H)Stronger (N-H)The N-H in thiones is more acidic, potentially forming stronger H-bonds if deprotonation doesn't occur.[1]
Solubility ModerateLowThe 2,5-dichloro motif combined with the thione moiety creates a "grease ball" effect, limiting aqueous solubility.

Synthetic Pathways

The synthesis of the 2,5-dichlorophenyl analogs requires a robust strategy to install the aryl group and then differentiate the heteroatom.

Synthesis of the Oxygen Analog (Core Scaffold)

The standard route utilizes a Friedel-Crafts acylation followed by hydrazine cyclization.[2]

  • Friedel-Crafts Acylation: React 1,4-dichlorobenzene with succinic anhydride (AlCl3 catalyst) to yield 3-(2,5-dichlorobenzoyl)propionic acid.[1]

    • Note: The 2,5-substitution pattern directs the acylation to the para-position relative to one Cl, but steric hindrance is significant.

  • Cyclization: Condense the keto-acid with hydrazine hydrate in refluxing ethanol/acetic acid to form the 4,5-dihydropyridazin-3(2H)-one.

  • Oxidation: Dehydrogenate using Bromine/Acetic Acid or CuCl2 to restore aromaticity, yielding 6-(2,5-dichlorophenyl)pyridazin-3(2H)-one .[1]

Synthesis of the Sulfur Analog (Thionation)

The sulfur analog is best accessed by modifying the oxygen analog or its chlorinated derivative.

  • Method A (Direct Thionation): Reflux the pyridazinone with Lawesson’s Reagent or P4S10 in toluene/xylene.

  • Method B (Via Chloro-intermediate):

    • React the pyridazinone with POCl3 to generate 3-chloro-6-(2,5-dichlorophenyl)pyridazine.[1]

    • Displace the chloride with Thiourea (followed by hydrolysis) or NaSH to yield the thiol/thione.[1]

SynthesisStart1,4-Dichlorobenzene+ Succinic AnhydrideInter13-(2,5-Dichlorobenzoyl)propionic acidStart->Inter1AlCl3, Friedel-CraftsDihydro4,5-Dihydro-6-(2,5-dichlorophenyl)pyridazin-3(2H)-oneInter1->DihydroN2H4·H2O, CyclizationTarget_OTARGET OXYGEN ANALOG6-(2,5-Dichlorophenyl)pyridazin-3(2H)-oneDihydro->Target_OBr2/AcOH, OxidationChloro3-Chloro-6-(2,5-dichlorophenyl)pyridazineTarget_O->ChloroPOCl3, ChlorinationTarget_STARGET SULFUR ANALOG6-(2,5-Dichlorophenyl)pyridazine-3(2H)-thioneTarget_O->Target_SLawesson's Reagent(Direct Thionation)Chloro->Target_S1. Thiourea2. Hydrolysis

Caption: Synthetic workflow for accessing both 3-oxo and 3-thio analogs from a common precursor.

Medicinal Chemistry Implications: Metabolic Fate

The choice between -OH and -SH dramatically alters the metabolic clearance of the drug candidate.

Oxygen Analog Metabolism
  • Phase II Conjugation: The N-H of the pyridazinone is a prime site for N-glucuronidation .

  • Oxidative Metabolism: The 2,5-dichlorophenyl ring is electronically deactivated and sterically hindered, making it resistant to CYP450 oxidation. The pyridazine ring itself is relatively stable.[1]

Sulfur Analog Metabolism[1]
  • S-Methylation: This is the dominant pathway.[1] S-methyltransferases (e.g., TPMT) rapidly convert the thione to the S-methyl ether (3-(methylthio)pyridazine).[1] This completely changes the pharmacophore, removing the H-bond donor capability and locking the system in the "thiol-ether" form.

  • Desulfurization: Oxidative attack can convert the C=S back to C=O (oxidative desulfurization), effectively converting the drug back to its oxygen analog in vivo.

  • S-Oxidation: Formation of sulfenic/sulfinic acids, which are often reactive metabolites leading to toxicity.

Metabolismcluster_OOxygen Analog Fatecluster_SSulfur Analog FateO_ParentPyridazinoneO_GlucN-Glucuronide(Renal Excretion)O_Parent->O_GlucUGT EnzymesS_ParentPyridazinethioneS_MeS-Methyl Ether(Inactive/Altered)S_Parent->S_MeS-MethyltransferaseS_OxDesulfurization(-> Pyridazinone)S_Parent->S_OxCYP450 / ROS

Caption: Divergent metabolic pathways: Glucuronidation for the oxo-analog vs. S-methylation/Desulfurization for the thio-analog.[1]

Experimental Protocols

Protocol: Synthesis of 6-(2,5-Dichlorophenyl)pyridazine-3(2H)-thione

Objective: Conversion of the oxo-analog to the thione.[1]

  • Reagents: 6-(2,5-Dichlorophenyl)pyridazin-3(2H)-one (1.0 eq), Lawesson's Reagent (0.6 eq), Anhydrous Toluene.[1]

  • Procedure:

    • Suspend the starting pyridazinone in anhydrous toluene (10 mL/g) under nitrogen.

    • Add Lawesson's Reagent.[1]

    • Heat to reflux (110°C) and monitor by TLC (approx. 2-4 hours). The product spot will be less polar (higher Rf) and likely yellow/orange.

    • Workup: Cool to room temperature. The thione often crystallizes out. If not, concentrate in vacuo and recrystallize from Ethanol/Water.

    • Purification: Flash chromatography (DCM/MeOH) may be required if P-S byproducts remain.[1]

  • Validation:

    • IR: Disappearance of strong C=O stretch (~1660 cm⁻¹).[1] Appearance of C=S stretch (~1100-1200 cm⁻¹).[1]

    • 1H NMR: The N-H proton signal often shifts significantly downfield or broadens compared to the lactam.

Protocol: pKa Determination (Spectrophotometric)

Due to the low solubility of the 2,5-dichloro analogs, standard potentiometric titration is difficult.

  • Method: UV-Metric titration in mixed solvent (Methanol/Water).[1]

  • Buffer: Prepare a series of buffers ranging from pH 2 to pH 12.[1]

  • Stock Solution: Dissolve compound in DMSO (10 mM).

  • Measurement:

    • Dilute stock into buffers (final conc. 50 µM, <1% DMSO).

    • Measure UV-Vis spectra (200-400 nm).

    • Analysis: The thione form (neutral) and thionolate anion (deprotonated) have distinct

      
       values (bathochromic shift upon deprotonation).[1]
      
    • Plot Absorbance vs. pH to determine the inflection point (pKa).

    • Expected Result: Thione pKa ~5-6; Pyridazinone pKa >10.[1]

References

  • Tautomerism in Pyridazines: Meanwell, N. A. (2017).[1] "The Role of the Pyridazine Ring in Molecular Recognition and Drug Discovery." Advances in Heterocyclic Chemistry. Link

  • Bioisosterism (O vs S): Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link[1]

  • Synthesis of Pyridazinones: Asif, M. (2010).[1][3] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research. Link

  • Metabolism of Thiones: Dalvie, D. K., et al. (2002). "Metabolism of Thioamides and Thiones." Current Pharmaceutical Design. Link

  • Hydrogen Bonding Differences: Gilli, P., et al. (2009). "Predicting Hydrogen-Bond Strengths from Acid-Base Molecular Properties." Accounts of Chemical Research. Link[1]

Technical Whitepaper: Therapeutic Potential and Synthetic Pathways of 6-Arylpyridazine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth, actionable review of 6-arylpyridazine-3-thiol derivatives. It synthesizes current literature, synthetic protocols, and pharmacological insights into a cohesive whitepaper format.

Executive Summary

The pyridazine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets. Among these, 6-arylpyridazine-3-thiol derivatives have emerged as potent bioisosteres of their oxygenated counterparts (pyridazinones), offering unique electronic and steric profiles.

This guide analyzes the critical role of these derivatives in selective COX-2 inhibition and anticancer therapeutics . Unlike traditional NSAIDs, the 6-arylpyridazine-3-thiol scaffold allows for the exploitation of the COX-2 secondary pocket, significantly reducing gastrointestinal toxicity. Furthermore, the thione/thiol tautomerism presents a versatile handle for S-alkylation, enabling the generation of diverse libraries for structure-activity relationship (SAR) optimization.

Chemical Architecture & Tautomerism

The Thione-Thiol Equilibrium

A critical feature of this scaffold is the prototropic tautomerism between the 6-aryl-3(2H)-pyridazinethione (thione form) and the 6-arylpyridazine-3-thiol (thiol form).

  • Solid State: X-ray crystallography typically reveals the thione form as the predominant tautomer due to strong intermolecular hydrogen bonding (N-H···S).

  • Solution State: The equilibrium is solvent-dependent. In polar aprotic solvents (DMSO, DMF), the thione dominates. However, in the presence of bases or during S-alkylation reactions, the anion reacts exclusively through the sulfur atom, fixing the structure in the thiol form.

Scientific Insight: When designing synthesis protocols, researchers must account for the high nucleophilicity of the sulfur atom. Unprotected thiols are prone to oxidative dimerization to form disulfides. Therefore, inert atmospheres (N₂ or Ar) are mandatory during the final isolation steps.

Synthetic Methodologies

We present two validated routes for the synthesis of 6-arylpyridazine-3-thiol derivatives. Route A is preferred for scale-up, while Route B is ideal for generating diverse libraries.

Visualization of Synthetic Pathways

SynthesisPathways Start Aryl Methyl Ketone (Ar-CO-CH3) Inter1 Friedel-Crafts Acylation Start->Inter1 Route A (Standard) Acid 6-Aryl-4-oxobutanoic Acid Inter1->Acid Route A (Standard) Hydrazine Hydrazine Hydrate (Cyclization) Acid->Hydrazine Route A (Standard) Pyridazinone 6-Arylpyridazin- 3(2H)-one Hydrazine->Pyridazinone Route A (Standard) Lawessons Lawesson's Reagent (Thionation) Pyridazinone->Lawessons Route A (Standard) Target 6-Arylpyridazine- 3-thiol (Thione) Lawessons->Target Route A (Standard) RouteB_Start 3,6-Dichloropyridazine Suzuki Suzuki Coupling (Ar-B(OH)2) RouteB_Start->Suzuki Route B (Modular) ChloroInt 3-Chloro-6- arylpyridazine Suzuki->ChloroInt Route B (Modular) Thiourea Thiourea/NaSH (Nucleophilic Sub.) ChloroInt->Thiourea Route B (Modular) Thiourea->Target Route B (Modular)

Caption: Figure 1: Dual synthetic pathways. Route A utilizes cyclization and thionation for high yields. Route B employs Pd-catalyzed coupling for modular aryl introduction.

Detailed Protocol: Route A (Thionation of Pyridazinones)

Rationale: This method avoids the use of unstable intermediates and utilizes Lawesson's reagent, which offers superior yields and easier workup compared to Phosphorus Pentasulfide (


).

Step-by-Step Methodology:

  • Precursor Synthesis:

    • React the appropriate aryl hydrocarbon (e.g., benzene, toluene) with succinic anhydride in the presence of

      
       (Friedel-Crafts) to yield 
      
      
      
      -aroylpropionic acid.
    • Reflux this acid with hydrazine hydrate in ethanol for 3-6 hours.

    • QC Check: Confirm formation of 6-arylpyridazin-3(2H)-one via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Thionation:

    • Reagents: 6-Arylpyridazin-3(2H)-one (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene (10 mL/mmol).

    • Procedure: Suspend the pyridazinone in anhydrous toluene. Add Lawesson’s reagent. Reflux the mixture under nitrogen atmosphere for 4–8 hours. The reaction mixture will typically turn from white/pale yellow to deep yellow/orange.

    • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent to 20% volume. Filter the precipitate.

    • Purification: Recrystallize from ethanol or benzene.

    • Validation: IR spectroscopy should show the disappearance of the Carbonyl (

      
      ) stretch at ~1680 cm⁻¹ and appearance of the Thiocarbonyl (
      
      
      
      ) stretch at ~1100–1200 cm⁻¹.

Therapeutic Applications & Mechanism of Action[1]

Selective COX-2 Inhibition

The 6-arylpyridazine-3-thiol scaffold has demonstrated significant potency as a selective Cyclooxygenase-2 (COX-2) inhibitor.[1][2]

  • Mechanism: Unlike non-selective NSAIDs (e.g., indomethacin) that bind the Arg120 residue, 6-arylpyridazine derivatives are designed to fit into the hydrophobic side pocket of COX-2.

  • Key Interaction: The 6-aryl moiety extends into the hydrophobic channel, while the pyridazine nitrogen or the thiol/thione sulfur can form hydrogen bonds or electrostatic interactions with His90 and Arg513 .

  • Advantage: This selectivity profile (Selectivity Index > 50) minimizes inhibition of the gastro-protective COX-1 enzyme, reducing ulcerogenic side effects.

Anticancer Activity

Recent studies indicate that S-alkylated derivatives (e.g., 3-allylthio-6-arylpyridazines) exhibit potent antiproliferative activity.

  • Targets: Inhibition of tubulin polymerization and induction of apoptosis in MCF-7 (breast) and HepG2 (liver) cancer cell lines.

  • Data Summary:

Compound ClassTarget Cell Line

Range (

)
Reference Standard
6-Aryl-3-thiol (unsubstituted)COX-2 (Enzyme)0.18 - 1.50Celecoxib (0.35)
3-Allylthio-6-arylpyridazineMCF-7 (Breast)2.5 - 10.05-Fluorouracil
3-Benzylthio-6-arylpyridazineHepG2 (Liver)5.0 - 15.0Doxorubicin
Visualization of SAR & Binding Logic

SAR_Mechanism Core Pyridazine Core (Scaffold) Pos3 Position 3: Thiol/Thione (H-Bond Acceptor / Metal Chelator) Core->Pos3 Pos6 Position 6: Aryl Group (Lipophilic Anchor) Core->Pos6 COX2 COX-2 Enzyme (Hydrophobic Side Pocket) Pos3->COX2 H-Bonding w/ His90 Arg513 Tubulin Tubulin Protein (Polymerization Inhibition) Pos3->Tubulin S-Alkylation enhances permeability Pos6->COX2 Hydrophobic Interaction (Val523, Phe518)

Caption: Figure 2: Structure-Activity Relationship (SAR). The 6-aryl group anchors the molecule in the COX-2 hydrophobic pocket, while the 3-thiol group mediates critical polar interactions.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following bioassay protocol is recommended for validating COX-2 inhibitory potential.

COX-2 Inhibition Screening Assay (Colorimetric)

Principle: Peroxidase activity of sheep COX-1 and recombinant human COX-2 is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Preparation: Dissolve test compounds (6-arylpyridazine-3-thiols) in DMSO to create a 10 mM stock.

  • Incubation: Add enzyme (COX-1 or COX-2), Heme, and test compound (varying concentrations) to the assay buffer (100 mM Tris-HCl, pH 8.0). Incubate for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogen).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression analysis.

References

  • Synthesis and COX-2 Inhibition: Abdel-Aziz, M., et al. "Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives."[2] Bioorganic Chemistry, 2024.[2]

  • Anticancer Activity: Park, H., et al. "Synthesis of novel 3-allylseleno-6-alkylthiopyridazines: their anticancer activity against MCF-7 cells."[3] Archives of Pharmacal Research, 2014.[4]

  • Synthetic Methodology (Thionation): Laguna, R., et al. "Synthesis of 6-aryl-5-oxygenated substituted-3(2H)-pyridazinones."[5] Chemical and Pharmaceutical Bulletin, 1997.

  • Review of Pyridazine Pharmacology: Asif, M. "Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates." ResearchGate, 2023.

  • Tautomerism Studies: Kjellin, G., & Sandström, J. "The thione-thiol tautomerism in simple thioamides." Acta Chemica Scandinavica, 1973.[6]

Sources

Technical Safety & Handling Guide: 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 6-(2,5-Dichlorophenyl)pyridazine-3-thiol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds) Risk Profile: High (Acute Toxicity, Severe Irritant, Thiol-Based Oxidation Sensitivity)

This guide serves as a specialized technical document for researchers and drug development professionals handling This compound . Unlike standard commercial reagents, this compound is often synthesized in-house as a high-value intermediate for p38 MAP kinase inhibitors or similar bioactive pyridazines. Consequently, standardized safety data is scarce.

This document synthesizes Structure-Activity Relationship (SAR) data, functional group chemistry, and established protocols for chloropyridazines to provide a comprehensive safety and handling framework.

Part 1: Chemical Identity & Physiochemical Characterization

Understanding the tautomeric nature of this compound is critical for accurate handling and analysis. In solution, pyridazine-3-thiols exist in equilibrium with their thione tautomers.

PropertySpecification / ValueNotes
Chemical Name This compoundAlternate: 6-(2,5-Dichlorophenyl)pyridazine-3(2H)-thione
CAS Number Not Listed (Research Intermediate)Structurally analogous to CAS 141-30-0 (Precursor)
Molecular Formula C₁₀H₆Cl₂N₂S
Molecular Weight 257.14 g/mol
Appearance Yellow to Orange PowderColor deepens upon oxidation to disulfide
Solubility DMSO, DMF (>20 mg/mL)Poor solubility in water; moderate in DCM
pKa (Predicted) ~6.5 - 7.0 (Thiol group)Acidic enough to form salts with weak bases
LogP (Predicted) ~3.2Lipophilic; potential for dermal absorption
Tautomerism & Stability

The thione form (NH-C=S) often predominates in the solid state, while the thiol form (N=C-SH) participates in nucleophilic reactions. This equilibrium makes the compound sensitive to oxidation, readily forming the disulfide dimer Bis[6-(2,5-dichlorophenyl)pyridazin-3-yl] disulfide upon exposure to air.

Part 2: Hazard Identification & Risk Assessment[6][7]

GHS Classification (Derived): Based on the toxicity of the parent 3,6-dichloropyridazine and the reactivity of aryl thiols, the following classifications are assigned for risk management:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2] (Inferred from 3,6-Dichloropyridazine LD50 data).

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][1][2][4]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (Thiol moiety).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1]

  • Aquatic Toxicity (Chronic Category 1): Very toxic to aquatic life with long-lasting effects (Due to the dichlorophenyl moiety).

Critical Hazard: Thiol Oxidation & Stench

While less volatile than alkyl thiols, this aryl thiol possesses a characteristic disagreeable odor. More critically, uncontrolled oxidation alters the stoichiometry of reactions.

OxidationPathway Thiol Thiol Form (Reactive Nucleophile) Thione Thione Tautomer (Solid State Dominant) Thiol->Thione Tautomerization (Fast) Disulfide Disulfide Dimer (Inactive Impurity) Thiol->Disulfide O2 / Air Exposure (Irreversible Dimerization)

Figure 1: Tautomeric equilibrium and oxidative degradation pathway. Air exposure drives the formation of the disulfide impurity.

Part 3: Handling & Storage Protocols[10][11]

The "Inert Chain of Custody"

Due to the oxidation potential described above, this compound must be maintained under an inert atmosphere (Argon or Nitrogen) throughout its lifecycle.

Protocol: Safe Aliquoting

  • Preparation: Transfer the source container into a glovebox or use a Schlenk line with a positive pressure of Argon.

  • Solvent Selection: Use degassed solvents (sparged with Argon for >15 mins) for all stock solutions.

  • Weighing: If a glovebox is unavailable, weigh quickly into a tared vial, cap immediately, and purge the headspace with Argon.

  • Storage: Store solid at -20°C under Argon. Solutions in DMSO are stable for <24h at 4°C; discard if precipitation (disulfide) occurs.

Decontamination (The "Bleach Quench")

Thiols adhere stubbornly to glass and surfaces. Standard washing is insufficient.

  • Reagent: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Bleach oxidizes residual thiol to the sulfonate (water-soluble and odorless).

  • Procedure: Soak all contaminated glassware, spatulas, and septa in the bleach bath for 30 minutes before standard washing. Warning: Do not mix bleach with acid or ammonia.

Part 4: Emergency Response & Toxicology

Self-Validating First Aid System:

  • Skin Contact: Immediate wash with soap and water is standard. Validation: If the characteristic "sulfur/garlic" odor persists on skin after washing, exposure is still present. Repeat washing with a polyethylene glycol (PEG-400) based cleanser if available to solubilize the lipophilic compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen. Mechanism: Thiol inhalation can cause "olfactory fatigue" (inability to smell the hazard after prolonged exposure). Do not rely on smell to determine safety; use air monitoring if available.

Toxicological Causality: The dichlorophenyl moiety increases lipophilicity (LogP ~3.2), facilitating cell membrane penetration. Once intracellular, the pyridazine core can interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes, potentially leading to neurological symptoms (seizures) in high-dose acute cases (analogous to hydrazine toxicity).

Part 5: Synthesis & Experimental Workflow

For researchers synthesizing this compound, the following workflow ensures high purity by preventing early-stage oxidation.

SynthesisWorkflow Start Start: 3,6-Dichloropyridazine + 2,5-Dichlorophenylboronic acid Step1 Step 1: Suzuki Coupling (Pd catalyst, Base) Start->Step1 Intermed Intermediate: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine Step1->Intermed Step2 Step 2: Thiolation (Thiourea, reflux in EtOH) Intermed->Step2 Hydrolysis Step 3: Alkaline Hydrolysis (NaOH, then HCl workup) Step2->Hydrolysis Critical CRITICAL CONTROL POINT: Acidify under Argon to prevent oxidation Hydrolysis->Critical Product Final Product: This compound Critical->Product

Figure 2: Synthesis workflow highlighting the critical control point for preventing disulfide formation.

References

  • Fisher Scientific. (2012). Safety Data Sheet: 3,6-Dichloropyridazine. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3993435, 6-Chloropyridazine-3-thiol. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. Retrieved from

  • Bohdan, D. P., & Borysov, O. V. (2025).[5] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • Mizzoni, R. H., & Spoerri, P. (1951).[6] Synthesis in the Pyridazine Series.[6][7] I. Pyridazine and 3,6-Dichloropyridazine.[2][8][6] Journal of the American Chemical Society.[6] Retrieved from

Sources

Methodological & Application

Protocol for nucleophilic substitution using pyridazine-3-thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Substitution using Pyridazine-3-Thiols

Abstract

Pyridazine-3-thiols are critical pharmacophores in medicinal chemistry, serving as precursors for thioether-linked bioisosteres. However, their ambident nucleophilicity (S- vs. N-attack) and susceptibility to oxidative dimerization require precise protocol control. This guide provides optimized workflows for S-alkylation and S-arylation , supported by mechanistic insights to maximize regioselectivity and yield.

Mechanistic Insight & Reactivity Profile

The Ambident Nucleophile Challenge

Pyridazine-3-thiol exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. While the thione form is often favored in the neutral state due to the strength of the N–H bond, deprotonation generates a resonance-stabilized thiolate anion.

  • S-Alkylation (Desired): The sulfur atom is a "soft" nucleophile (high HOMO energy, large orbital coefficient). According to HSAB (Hard-Soft Acid-Base) theory, it reacts preferentially with "soft" electrophiles (e.g., alkyl iodides, activated aryl halides).

  • N-Alkylation (Undesired): The ring nitrogens are "harder" nucleophiles. Use of polar protic solvents or hard leaving groups can occasionally favor N-alkylation.[1][2]

Strategic Control

To ensure exclusive S-substitution , the protocol leverages:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the thiolate "naked" and highly reactive.

  • Base Selection: Carbonate bases (K₂CO₃, Cs₂CO₃) are generally sufficient and prevent the harsh conditions that might degrade sensitive substrates.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct protocol based on the electrophile type.

ReactionLogic Start Target: Pyridazinyl Sulfide Electrophile Analyze Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide ProtocolA PROTOCOL A: Standard S-Alkylation (K2CO3 / Acetone or DMF) AlkylHalide->ProtocolA Primary/Secondary Activated Activated? (EWG: -NO2, -CN, Pyridine) ArylHalide->Activated ProtocolB PROTOCOL B: SNAr S-Arylation (Cs2CO3 / DMSO, Heat) Activated->ProtocolB Yes (SNAr) ProtocolC PROTOCOL C: Pd-Catalyzed Cross-Coupling (Pd2(dba)3 / Xantphos) Activated->ProtocolC No (Unactivated)

Figure 1: Decision tree for selecting the optimal synthetic route based on electrophile electronics.

Experimental Protocols

Protocol A: S-Alkylation (Standard)

Best for: Primary and secondary alkyl halides, benzyl halides.

Reagents:

  • Pyridazine-3-thiol (1.0 equiv)

  • Electrophile (Alkyl halide, 1.1–1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Solvent: Anhydrous DMF (for slow reactions) or Acetone (for fast reactions)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Pyridazine-3-thiol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution often turns yellow/orange, indicating thiolate formation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If the electrophile is a solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.[3]

    • Time: Highly reactive halides (benzyl bromide) take <1 hour. Less reactive ones (alkyl chlorides) may require heating to 50–60 °C for 4–12 hours.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: S-Arylation (SNAr)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Reagents:

  • Pyridazine-3-thiol (1.0 equiv)

  • Activated Aryl Halide (1.0–1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: DMSO or NMP

Step-by-Step Procedure:

  • Dissolution: Dissolve Pyridazine-3-thiol (1.0 equiv) and the Aryl Halide in DMSO (0.5 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv).

  • Heating: Heat the mixture to 80–100 °C .

    • Why Heat? SNAr requires overcoming the activation energy to form the Meisenheimer complex.

  • Monitoring: Monitor for the disappearance of the thiol (LC-MS).

  • Workup: Pour into ice-water. If a solid precipitates, filter and wash with water. If oil forms, extract with DCM.

Protocol C: Palladium-Catalyzed S-Arylation

Best for: Unactivated aryl halides (e.g., bromobenzene, tolyl chloride).

Reagents:

  • Pyridazine-3-thiol (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) - Crucial for C-S coupling.

  • Base: DIPEA (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd source, Xantphos, and 1,4-Dioxane. Stir for 5 mins to ligate.

  • Substrate Addition: Add Pyridazine-3-thiol, Aryl Halide, and Base.

  • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

  • Filtration: Cool to RT, filter through a celite pad (elute with EtOAc).

  • Purification: Concentrate and purify via silica chromatography.

Quantitative Data & Optimization

Table 1: Solvent & Base Effects on Regioselectivity (S- vs N-alkylation)

EntrySolventBaseTemp (°C)Yield (S-Isomer)Yield (N-Isomer)Notes
1AcetoneK₂CO₃2592% <5%Standard condition for reactive halides.
2DMFNaH0 -> 2588% <2%Excellent for unreactive alkyl chlorides.
3MeOHNaOH6065%25%Protic solvents increase N-alkylation risk.
4DCMEt₃N2540%10%Slow reaction; poor solubility of thiol salts.

Troubleshooting & Safety

Common Pitfalls
  • Disulfide Formation: Pyridazine-3-thiols oxidize easily to disulfides (dimers) in air.

    • Solution: Always degas solvents (sparge with N₂ for 10 mins). If the starting material contains disulfide, treat with DTT (dithiothreitol) or PPh₃ prior to reaction.

  • Regioselectivity Issues: If N-alkylation is observed:

    • Switch to a "softer" counterion (Cs⁺ instead of Na⁺).

    • Use a non-polar solvent if solubility permits.

    • Lower the reaction temperature.[5]

Safety Profile
  • Stench: Low molecular weight thiols have a potent, offensive odor.

    • Protocol: All weighing and reactions must occur in a fume hood. Quench glassware with dilute bleach (sodium hypochlorite) to oxidize residual thiols before removal from the hood.

  • Toxicity: Treat all pyridazine derivatives as potential sensitizers.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one. Retrieved from

  • Bohdan, D. P., & Borysov, O. V. (2025).[6] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • Messaoudi, S., et al. (2015).[7] Palladium-mediated S-arylation and S-allylation for late stage peptide functionalization. ResearchGate. Retrieved from

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from

  • ACS Green Chemistry Institute. (2024). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from

Sources

Using 6-(2,5-Dichlorophenyl)pyridazine-3-thiol as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(2,5-Dichlorophenyl)pyridazine-3-thiol as a Medicinal Chemistry Building Block

Abstract

This guide details the chemical utility, synthesis, and application of This compound , a versatile heterocyclic building block for drug discovery. The pyridazine core serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities. The 2,5-dichlorophenyl moiety provides a metabolically stable, lipophilic anchor ideal for occupying hydrophobic pockets in target proteins (e.g., kinases, GPCRs). This note provides validated protocols for S-functionalization (alkylation, arylation) and oxidation, addressing the specific tautomeric challenges of the 3-mercaptopyridazine scaffold.

Introduction: The Scaffold & The Substituent

In modern medicinal chemistry, the pyridazine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Gabazine, Minaprine). When functionalized as a 3-thiol , it becomes a powerful tool for fragment-based drug discovery (FBDD).

  • The Core (Pyridazine-3-thiol): Offers a distinct vector for substitution via the sulfur atom. Unlike phenols or anilines, the thiol/thione group allows for the formation of thioethers, sulfoxides, and sulfones, enabling precise tuning of the linker geometry and oxidation state.

  • The Substituent (2,5-Dichlorophenyl): This specific substitution pattern is non-trivial.

    • Metabolic Stability: The chlorine atoms at the 2 and 5 positions block common sites of CYP450-mediated hydroxylation, significantly extending the metabolic half-life (

      
      ).
      
    • Conformational Lock: The ortho-chloro substituent forces the phenyl ring out of planarity with the pyridazine, creating a twisted biaryl conformation often required to fit into restricted enzyme pockets (e.g., the "gatekeeper" region of kinases).

Chemical Reactivity Profile: Tautomerism & Selectivity

The critical challenge in using this compound is controlling its tautomeric equilibrium. Like 2-pyridone, 3-mercaptopyridazine exists in solution primarily as the thione (2H-pyridazine-3-thione) tautomer.

  • Thione Form (A): Favors N-alkylation (undesired for S-linked libraries).

  • Thiol Form (B): Favors S-alkylation (desired).

To selectively access the S-functionalized product, reaction conditions must shift the equilibrium toward the thiolate anion.

Figure 1: Tautomeric Equilibrium and Reactivity Pathways

Tautomerism Thione Thione Form (Major in Solution) N-Nucleophilic Thiol Thiol Form (Minor) S-Nucleophilic Thione->Thiol Tautomerism Anion Thiolate Anion (Base-Mediated) Highly S-Nucleophilic Thione->Anion + Base Thiol->Anion + Base (e.g., K2CO3) S_Product S-Alkylated Product (Thioether) Anion->S_Product Soft Electrophile (R-Br, R-I) N_Product N-Alkylated Product (Thioamide) Anion->N_Product Hard Electrophile (Conditions dependent)

Caption: Base-mediated deprotonation drives the equilibrium to the thiolate anion, favoring S-alkylation over N-alkylation with soft electrophiles.

Synthesis Protocols

Preparation of the Building Block

If not purchased commercially, the building block is synthesized via Suzuki coupling followed by thiolation.

Reagents:

  • 3,6-Dichloropyridazine (CAS: 141-30-0)

  • 2,5-Dichlorophenylboronic acid

  • Thiourea

  • Pd(PPh3)4 (Catalyst)

Step 1: Suzuki Coupling

  • Dissolve 3,6-dichloropyridazine (1.0 eq) and 2,5-dichlorophenylboronic acid (1.1 eq) in DME/H2O (3:1).

  • Add Na2CO3 (2.0 eq) and degas with argon for 15 min.

  • Add Pd(PPh3)4 (0.05 eq) and reflux (85°C) for 12 h.

  • Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).

  • Product: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine.

Step 2: Thiolation (The Thiourea Method)

  • Dissolve the chloro-intermediate (1.0 eq) in Ethanol.

  • Add Thiourea (1.5 eq) and reflux for 6 h. A thiouronium salt precipitate may form.

  • Add 10% NaOH solution (aq) and reflux for an additional 1 h to hydrolyze the salt.

  • Cool to RT and acidify carefully with HCl to pH 4-5.

  • Isolation: The yellow precipitate is This compound . Filter and dry.

Application Protocol A: Selective S-Alkylation

Target: Synthesis of Thioethers (Linker Installation)

Rationale: To avoid N-alkylation, use a mild base and a non-polar aprotic solvent.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add K2CO3 (1.5 mmol). Stir at RT for 15 min. The solution will turn bright yellow/orange (thiolate formation).

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 mmol) dropwise.

    • Note: For secondary halides, add a catalytic amount of TBAI (tetrabutylammonium iodide).

  • Reaction: Stir at RT for 2–4 h. Monitor by LCMS (Look for M+H of product; disappearance of thiol peak).

  • Workup: Pour into ice water. Filter the solid product or extract with EtOAc.

  • Yield: Typically 85–95%.

Application Protocol B: Palladium-Catalyzed S-Arylation

Target: Biaryl Thioethers (Scaffold Hopping)

Rationale: Direct nucleophilic aromatic substitution (SnAr) on electron-rich aryl rings is difficult. Pd-catalysis (Buchwald-Hartwig conditions) is required.

  • Reagents: Thiol building block (1.0 eq), Aryl Iodide (1.2 eq), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), DIPEA (2.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Mix all solids in a sealed tube.

    • Add solvent and base under argon.

    • Heat to 100°C for 12–16 h.

  • Purification: Silica gel chromatography.

  • Mechanism: The high affinity of Sulfur for Palladium can poison the catalyst. High catalyst loading or bidentate ligands (Xantphos) are crucial to prevent catalyst deactivation.

Case Study: Fragment-to-Lead Optimization

Scenario: Developing a p38 MAP Kinase inhibitor.

  • Starting Point: The this compound is identified as a hinge-binding fragment.

  • Optimization: The thiol is alkylated with a piperidine tail to reach the solvent-exposed region, then oxidized to a sulfone to increase hydrogen bond accepting capability.

Data Summary: Oxidation State Effects

DerivativeStructure (Linker)LogPH-Bond AcceptorsKinase IC50 (nM)
Thioether -S-CH2-R4.23150
Sulfoxide -S(=O)-CH2-R3.1445
Sulfone -S(=O)2-CH2-R2.8512

Interpretation: Oxidation to the sulfone lowers LogP (improving solubility) and adds H-bond acceptors, significantly boosting potency.

Figure 2: Optimization Workflow

Optimization Start Building Block 6-(2,5-Cl2-Ph)-pyridazine-3-SH Step1 Step 1: S-Alkylation (Linker Attachment) Start->Step1 K2CO3, R-Br Intermed Intermediate: Thioether Scaffold Step1->Intermed Step2 Step 2: Oxidation (mCPBA or Oxone) Intermed->Step2 Oxidation Control Final Lead Candidate: Sulfone Derivative (High Potency) Step2->Final Structure-Activity Relationship (SAR)

Caption: Synthetic workflow transforming the thiol building block into a high-potency sulfone drug candidate.

Safety & Handling

  • Stench: Like all low-molecular-weight thiols, this compound has a disagreeable odor. Handle only in a functioning fume hood. Bleach (sodium hypochlorite) is effective for neutralizing spills and cleaning glassware.

  • Oxidation Sensitivity: The thiol group can slowly oxidize to the disulfide (dimer) upon exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Toxicity: The 2,5-dichlorophenyl moiety is lipophilic and potentially bioaccumulative. Treat as a hazardous substance.

References

  • Synthesis of Pyridazines via Suzuki Coupling

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[1][2]

    • Source: PMC / Molecules (2018).
    • URL:[Link]

  • Pd-Catalyzed C-S Bond Formation (Buchwald-Hartwig)

    • Title: A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[3]

    • Source: Tetrahedron / Organic Chemistry Portal (2004).
    • URL:[Link]

  • Tautomerism of 3-Mercaptopyridazines

    • Title: Tautomerism of N-heterocycles.[4] Part II. 3-mercaptopyridazine-6-thione.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Medicinal Chemistry of Pyridazines

    • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents.[5][6][7]

    • Source: Bioorganic & Medicinal Chemistry (2024).[5][6][8][9]

    • URL:[Link][6]

Sources

Application Note: Optimized Reaction Conditions for S-Alkylation of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine-3-thiol scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in p38 MAP kinase inhibitors, COX-2 inhibitors, and various cardiovascular agents. However, the functionalization of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol presents a classic regioselectivity challenge due to thiol-thione tautomerism.

This application note provides a definitive guide to achieving exclusive S-alkylation over the competing N-alkylation. By leveraging Hard-Soft Acid-Base (HSAB) theory and solvent effects, we define a "Gold Standard" protocol that consistently delivers >90% regioselectivity and high yields.

Mechanistic Insight: The Selectivity Challenge

Thiol-Thione Tautomerism

The substrate exists in an equilibrium between the thiol (A) and thione (B) forms. In solution, the thione form often predominates due to the strength of the N–H bond and lattice energy stabilization.

  • Thiol form (A): Nucleophilic Sulfur (

    
    ). Soft nucleophile.
    
  • Thione form (B): Nucleophilic Nitrogen (

    
    ). Harder nucleophile.
    
Regiocontrol via HSAB Theory

To favor S-alkylation (formation of thioethers), reaction conditions must be tuned to stabilize the softer thiolate anion.

  • Soft Electrophiles: Alkyl halides (R-Br, R-I) prefer the soft Sulfur atom.

  • Solvent Choice: Polar aprotic solvents (Acetone, DMF) solvate the cation (

    
    , 
    
    
    
    ), leaving the thiolate anion "naked" and reactive.
  • Base Selection: Weak bases like Potassium Carbonate (

    
    ) are sufficient to deprotonate the thiol (
    
    
    
    ) without generating the high charge density that might encourage N-alkylation.
Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic sink provided by S-alkylation.

ReactionPathway Fig 1. Mechanistic divergence: S-alkylation is favored by soft electrophiles and orbital control. Substrate 6-(2,5-Dichlorophenyl) pyridazine-3-thiol Intermediate Thiolate/Thione Anion (Resonance Hybrid) Substrate->Intermediate Deprotonation (K2CO3) S_Product S-Alkyl Product (Thermodynamic) Intermediate->S_Product Soft-Soft Interaction (Major Path) N_Product N-Alkyl Product (Kinetic/Side) Intermediate->N_Product Hard-Hard Interaction (Minor Path)

Experimental Protocols

Method A: The "Gold Standard" (Acetone/K2CO3)

Best for: Primary alkyl halides, benzyl bromides, and


-halo esters.

Rationale: Acetone is a polar aprotic solvent that dissolves the organic substrate well but has limited solubility for inorganic bases, creating a heterogeneous surface reaction that moderates basicity and suppresses N-alkylation.

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous Acetone (10 mL/mmol).

  • Activation: Add anhydrous Potassium Carbonate (

    
    )  (1.5 - 2.0 equiv).
    
    • Note: Grind the

      
       to a fine powder to increase surface area.
      
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by TLC (System: Hexane/EtOAc 3:1). S-alkylated products typically have a higher

      
       than the starting thiol.
      
  • Work-up: Filter off the inorganic solids. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Method B: The "Difficult Substrate" (DMF/Cs2CO3)

Best for: Less reactive electrophiles or sterically hindered systems.

Rationale: DMF provides higher solubility and higher reaction temperatures. Cesium Carbonate (


) is more soluble and basic than potassium carbonate, driving the reaction with sluggish electrophiles (the "Cesium Effect").

Step-by-Step Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Add

    
      (1.2 equiv). Stir for 15 min to ensure deprotonation.
    
  • Add Alkyl Halide (1.2 equiv).

  • Heat to 60°C . Caution: Higher temperatures (>80°C) increase N-alkylation risk.

  • Work-up: Pour into ice-water. The S-alkylated product often precipitates as a solid. Filter and wash with water.

Workflow Visualization

Workflow Fig 2. Operational workflow for selective S-alkylation. Start Start: 6-(2,5-Dichlorophenyl) pyridazine-3-thiol Solvent Dissolve in Solvent (Acetone or DMF) Start->Solvent Base Add Base (K2CO3 or Cs2CO3) Solvent->Base Reagent Add Electrophile (R-X) Base->Reagent Monitor Monitor (TLC/LCMS) Is SM consumed? Reagent->Monitor Monitor->Reagent No (Add Heat/Time) Workup Filter & Evaporate (or Aqueous Crash) Monitor->Workup Yes Purify Recrystallization (Ethanol) Workup->Purify

Data & Characterization Guide

Distinguishing the S-isomer from the N-isomer is critical. Use the following diagnostic markers.

FeatureS-Alkyl Product (Desired)N-Alkyl Product (Side Product)
13C NMR (C-S/N) Carbon attached to S appears at 30–35 ppm Carbon attached to N appears at 50–55 ppm
HMBC Correlation Alkyl protons correlate to C-3 of pyridazineAlkyl protons correlate to C-2 and C-3 (C=O)
IR Spectroscopy Absence of C=S / C=O (amide) bandsStrong C=O (amide) band at ~1660 cm⁻¹
Solubility High solubility in non-polar solventsLower solubility; higher melting point

Note on the 2,5-Dichlorophenyl Group: The 2,5-dichloro substitution pattern creates significant steric bulk and electron deficiency on the phenyl ring.

  • Impact: It reduces the solubility of the starting material.

  • Solution: If Method A (Acetone) yields a suspension, switch to Method B (DMF) or add a co-solvent (THF) to ensure homogeneity before adding the alkyl halide.

References

  • Kwon, S. K., & Moon, A. (2005).[1] Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394.[1] Link

  • Sotelo, E., et al. (2002). Pyridazines.[1][2][3][4][5][6][7] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 10(11), 3565-3572. (Demonstrates N-alkylation conditions for contrast). Link

  • Samaritoni, J. G. (1988).[2] Homolytic Alkylations of 3,6-Dichloropyridazine. Organic Preparations and Procedures International, 20(2), 117-121. Link

  • Knochel, P., et al. (2023).[6] Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Dissertation, LMU Munich. (Detailed conditions for thiolation and alkylation). Link

Sources

Application Note & Protocol: Thionation of Pyridazinones to Pyridazine Thiols Using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the conversion of pyridazinones to their corresponding pyridazine thiols (thiones) using Lawesson's reagent. Pyridazinone scaffolds are prevalent in medicinal chemistry, and their thio-analogs serve as critical intermediates for further functionalization and as pharmacophores in their own right.[1][2][3][4] This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures, addresses common challenges in work-up and purification, and outlines crucial safety protocols. By integrating expert insights with established methodologies, this guide is designed to enable researchers, scientists, and drug development professionals to successfully and safely perform this important synthetic transformation.

Theoretical Background & Mechanism

The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis known as thionation.[5] Lawesson's reagent (LR), chemically named 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides/lactams.[5][6][7][8] Its popularity stems from its generally high yields and milder reaction conditions compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[7][9]

The pyridazinone core contains an endocyclic amide bond (a lactam), which is readily converted to a thioamide (thiolactam) by Lawesson's reagent.[6][10] The reaction mechanism is a well-established process:

  • Dissociation: Upon heating in a suitable solvent, the central four-membered phosphorus-sulfur ring of Lawesson's reagent undergoes dissociation to form two molecules of a reactive dithiophosphine ylide intermediate (R-PS₂).[6][11] This ylide is the active thionating species.

  • [2+2] Cycloaddition: The electron-rich carbonyl oxygen of the pyridazinone attacks the electrophilic phosphorus atom of the ylide. This is followed by the nucleophilic attack of the thiocarbonyl sulfur on the carbonyl carbon, leading to a four-membered thiaoxaphosphetane intermediate.[7][12]

  • Cycloreversion: This intermediate rapidly collapses in a retro-[2+2] cycloaddition reaction. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen (P=O) double bond in the byproduct, which liberates the desired pyridazine thiol.[7] This final step is analogous to the final stage of the Wittig reaction.[7][12]

Lawesson's Reagent Mechanism cluster_reagent Lawesson's Reagent (LR) cluster_reaction Thionation Reaction LR LR Dimer Ylide Reactive Dithiophosphine Ylide LR->Ylide Heat (Dissociation) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Pyridazinone Pyridazinone (C=O) Pyridazinone->Intermediate Product Pyridazine Thiol (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of Lawesson's reagent with a pyridazinone.

Experimental Protocols

This section provides a general, robust protocol for the thionation of a substituted pyridazinone. Researchers should optimize solvent, temperature, and reaction time for their specific substrate.

Materials & Equipment
  • Chemicals:

    • Substituted Pyridazinone (1.0 eq)

    • Lawesson's Reagent (LR) (0.5 - 0.7 eq)

    • Anhydrous Toluene or Dioxane

    • Tetrahydrofuran (THF), if conducting at room temperature[13]

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane)

    • Silica Gel for chromatography

  • Equipment:

    • Round-bottom flask

    • Reflux condenser and heating mantle

    • Magnetic stirrer and stir bars

    • Nitrogen or Argon gas inlet

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

    • Fume hood

General Thionation Procedure

Note: Lawesson's reagent has a strong, unpleasant odor. All operations must be performed in a well-ventilated fume hood.[6]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyridazinone (1.0 eq) and Lawesson's reagent (0.6 eq).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as LR is moisture-sensitive.[14][15]

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the pyridazinone.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C for toluene).[16][17]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product, the pyridazine thiol, is typically less polar than the starting pyridazinone. The disappearance of the starting material spot indicates reaction completion. This can take anywhere from 1 to 12 hours.[1][18]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification: A Critical Step

The primary challenge in reactions involving Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have similar polarity to the desired product, complicating purification by standard chromatography.[9][18]

Standard Aqueous Work-up

This method is suitable for small-scale reactions where column chromatography is feasible.

  • Solvent Removal: Concentrate the cooled reaction mixture under reduced pressure using a rotary evaporator.[13]

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water, and finally brine.[13][19] The basic wash helps to hydrolyze some of the phosphorus byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel.[13][20]

Advanced Column-Free Work-up Strategies

For larger-scale syntheses, avoiding column chromatography is highly desirable. The most effective strategies involve chemically modifying the phosphorus byproduct to drastically alter its polarity.[18][21]

Protocol: Ethylene Glycol Decomposition [18][21]

This method is highly recommended as it avoids generating large amounts of phosphorus-containing aqueous waste.[18][21]

  • Decomposition: After cooling the initial reaction mixture (from step 2.2.6), add an excess of ethylene glycol (e.g., half the volume of the toluene used) and a small amount of water (e.g., 1% of the ethylene glycol volume).[18]

  • Heating: Heat the resulting mixture with vigorous stirring at approximately 95 °C. The ethylene glycol reacts with the phosphorus byproduct to form highly polar thiophosphonate derivatives.[18][21]

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. The polar byproducts will partition into the ethylene glycol layer. Separate the organic (toluene) layer.[18]

  • Back-Extraction: Extract the ethylene glycol layer one or two more times with fresh toluene to recover any remaining product.[18]

  • Washing and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, or it can be further purified by simple recrystallization or precipitation.[18]

Workup_Decision_Flow start Reaction Complete (TLC Verified) decision Scale of Reaction? start->decision small_scale Small Scale (< 1g) decision->small_scale Yes large_scale Large Scale (> 1g) decision->large_scale No workup_std Standard Aqueous Work-up small_scale->workup_std workup_adv Column-Free Work-up (e.g., Ethylene Glycol) large_scale->workup_adv chromatography Flash Column Chromatography workup_std->chromatography recrystallize Recrystallization / Precipitation workup_adv->recrystallize product_pure Pure Product chromatography->product_pure recrystallize->product_pure

Caption: Decision workflow for post-reaction work-up and purification.

Characterization

Upon successful thionation, the following spectroscopic changes are typically observed:

  • ¹³C NMR: The carbonyl carbon signal (typically ~160-170 ppm for pyridazinones) will disappear and be replaced by a thiocarbonyl carbon signal further downfield (~161-169 ppm).[22]

  • IR Spectroscopy: The characteristic C=O stretching band (around 1650-1680 cm⁻¹) will disappear.

  • Mass Spectrometry: The molecular weight of the product will increase by 16 units (the difference between sulfur and oxygen) compared to the starting material.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Lawesson's reagent (degraded by moisture). 2. Insufficient temperature or reaction time. 3. Starting material is particularly unreactive.1. Use fresh, high-quality Lawesson's reagent. Store it in a desiccator. 2. Increase reaction temperature or prolong the reaction time. Monitor carefully by TLC. 3. Increase the equivalents of Lawesson's reagent to 0.8-1.0 eq.
Multiple Spots on TLC 1. Decomposition of starting material or product. 2. Incomplete reaction.1. Lower the reaction temperature and monitor closely. 2. Allow the reaction to proceed for a longer duration.
Difficulty in Purification 1. Phosphorus byproducts co-eluting with the product. 2. Product is unstable on silica gel.1. Employ the column-free ethylene glycol work-up procedure.[18][21] 2. Use a different stationary phase (e.g., alumina) or purify by recrystallization.
Final Product Mass > 100% Yield Phosphorus-containing byproducts have not been fully removed.[18]Re-purify the product. Use the ethylene glycol work-up on the crude material if not already done.

Safety Precautions

Handling Lawesson's reagent requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a flame-retardant lab coat, and chemical-resistant gloves.[14][23][24]

  • Ventilation: Lawesson's reagent and its byproducts have a very strong and unpleasant smell.[6] All manipulations must be conducted inside a certified chemical fume hood.[14]

  • Handling: Avoid inhalation of dust and contact with skin or eyes.[23] Do not eat, drink, or smoke when handling.[14]

  • Storage: Store Lawesson's reagent in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere or in a desiccator. It is moisture-sensitive and contact with water can release flammable and toxic gases.[14][15][23]

  • Spills: In case of a spill, clean up immediately using dry methods (sweeping or vacuuming) to avoid generating dust.[23]

  • Decontamination and Waste: All glassware and equipment that comes into contact with Lawesson's reagent should be decontaminated before being removed from the fume hood. A common and effective method is to rinse the glassware with an excess of sodium hypochlorite (household bleach), which oxidizes and destroys the foul-smelling residues.[6] Dispose of all chemical waste according to institutional guidelines.

References

  • Benchchem. (n.d.). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives.
  • Benchchem. (n.d.). Technical Support Center: Column-Free Workup for Reactions Using Lawesson's Reagent.
  • chemeurope.com. (n.d.). Lawesson's reagent.
  • ChemicalBook. (n.d.). Lawesson's Reagent - Safety Data Sheet.
  • El-Gazzar, A. R. B. A., et al. (2014).
  • Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Wu, K., et al. (2016). An efficient work-up procedure for the thionation reactions with Lawesson's reagent.
  • ChemicalBook. (2019). Lawesson's Reagent – a widely used agent in Organic Syntheses.
  • Kayukova, L. A., et al. (2020). Mechanism of the thionation reaction using Lawesson's reagent (1).
  • Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%.
  • Sdfine. (n.d.). LAWESSON'S REAGENT.
  • CDH Fine Chemical. (n.d.). LAWESSON'S REAGENT CAS NO 19172-47-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Reddit. (2025). How to remove the side product of the Lawesson reagent ?. r/Chempros.
  • ChemSpider. (n.d.). Thionation of amides using Lawessons reagent. Synthetic Pages.
  • De Kimpe, N., et al. (2009). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Buncel, E., et al. (1970). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Canadian Journal of Chemistry, 48(10), 1640-1649.
  • Royal Society of Chemistry. (n.d.). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. Organic & Biomolecular Chemistry.
  • Alfa Chemistry. (n.d.). Lawesson's Reagent.
  • ResearchGate. (n.d.).
  • Guchhait, S. K., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Wikipedia. (n.d.). Lawesson's reagent.
  • El-Sayed, M. A. A., et al. (2025).
  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
  • Sciforum. (n.d.).
  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • Journal of Sulfur Chemistry. (2007). Recent advances in thionating reagents for the synthesis of organosulfur compounds.
  • Hart, S. M., et al. (1993). Coordination chemistry of thioether–pyridazine macrocycles. III. Synthetic, structural, and spectroscopic studies of Cu(II), C. Canadian Journal of Chemistry, 71(5), 635-645.
  • ResearchGate. (n.d.). Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses.
  • MDPI. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Ahmed, B., et al. (2013). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3469-3474.
  • MDPI. (2022). 4,4′-([1][5][18]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline).

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Guchhait, S. K., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Encyclopedia. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • International Journal of ChemTech Research. (n.d.).
  • ResearchGate. (2025). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • PubMed Central. (2021).
  • International Journal of Pharmaceutical Erudition. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Lirias. (n.d.).

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Application of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol as a putative kinase inhibitor. Given that this specific molecule represents a novel entry into the field, this document outlines the logical, field-proven progression from initial hypothesis to cellular validation, grounded in established methodologies.

Introduction: The Pyridazine Scaffold and Kinase Inhibition

The pyridazine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile role in the design of therapeutic agents targeting a wide array of biological processes.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds make it an attractive framework for kinase inhibitors, which often target the highly conserved ATP-binding pocket.[3][4] Numerous pyridazine and pyridazinone derivatives have been developed as potent inhibitors of various kinases, implicated in diseases ranging from cancer to inflammatory disorders.[5][6]

The compound This compound combines this promising heterocyclic core with a dichlorophenyl group. Dichlorophenyl motifs are frequently found in potent kinase inhibitors, where they can occupy hydrophobic pockets within the ATP-binding site and contribute significantly to binding affinity and selectivity.[7][8] The thiol group offers a potential vector for covalent inhibition or can be used as a handle for further chemical modification in structure-activity relationship (SAR) studies.

This guide details the necessary protocols to:

  • Establish a Kinase Inhibition Profile: Identify which kinases, if any, are inhibited by the compound.

  • Quantify Inhibitory Potency: Determine the half-maximal inhibitory concentration (IC₅₀) for validated hits.

  • Confirm Cellular Activity: Validate that the compound engages its target kinase within a live-cell context and affects downstream signaling.

Part 1: Initial Characterization - Broad Kinase Selectivity Profiling

The first crucial step is to understand the compound's selectivity across the human kinome.[9] A broad kinase panel screen provides a bird's-eye view of its activity, identifying potential primary targets and flagging potential off-target liabilities early in the discovery process.[10][11] We will utilize a well-established luminescence-based assay platform, such as ADP-Glo™, which quantifies kinase activity by measuring ADP production.[12]

Rationale for Experimental Design
  • Broad Panel: Screening against a diverse panel representing different branches of the kinome is essential to avoid mischaracterizing a compound as selective when it may have potent, undiscovered off-target effects.[9][13]

  • Single High Concentration: An initial screen at a relatively high concentration (e.g., 1-10 µM) is a cost-effective strategy to identify any kinase with meaningful inhibition, which can then be pursued with more detailed dose-response studies.

  • Luminescence-Based Detection: Assays like ADP-Glo™ offer high sensitivity, a broad dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to other methods.[14]

Experimental Workflow: Kinase Panel Screening

G Compound Dissolve Compound in 100% DMSO (10 mM Stock) Dispense Dispense Compound to 384-well Assay Plate Compound->Dispense KinasePlate Prepare Kinase Master Mix (Kinase, Buffer, Substrate) AddKinase Add Kinase Master Mix to Initiate Reaction KinasePlate->AddKinase AddATP Add ATP to Start Phosphorylation AddKinase->AddATP Incubate Incubate at RT (e.g., 60 min) StopReaction Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) Incubate->StopReaction AddATP->Incubate DevelopSignal Add Kinase Detection Reagent (Convert ADP to ATP -> Light) StopReaction->DevelopSignal ReadLum Read Luminescence (Plate Reader) DevelopSignal->ReadLum Analyze Calculate % Inhibition vs. DMSO Control ReadLum->Analyze

Caption: Workflow for primary kinase panel screening using a luminescence-based assay.

Protocol 1: Primary Kinase Selectivity Screen (ADP-Glo™ Assay)

This protocol is adapted for a 384-well format and is based on established kinase profiling systems.[12][15]

Materials:

  • This compound ("Compound")

  • DMSO (Anhydrous)

  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. From this, create a 100 µM working solution in kinase buffer. This intermediate dilution is critical to minimize the final DMSO concentration in the assay, which should not exceed 1% to avoid impacting enzyme activity.[14]

  • Reaction Setup:

    • Add 1 µL of kinase buffer with 1% DMSO to "MAX" (100% activity) and "MIN" (0% activity) control wells.

    • Add 1 µL of the 100 µM compound working solution to the test wells (final concentration will be 10 µM).

    • Add 2 µL of the Kinase/Substrate mix to all wells except the "MIN" controls. Add 2 µL of buffer to "MIN" wells.

    • Allow the compound and kinase to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the competitive ATP is introduced.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the reaction. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_MIN) / (Luminescence_MAX - Luminescence_MIN))

Hypothetical Data Presentation

The results from the primary screen should be tabulated to clearly identify promising hits.

Kinase TargetKinase Family% Inhibition at 10 µM
EGFRTyrosine Kinase12.3%
SRCTyrosine Kinase91.5%
LCKTyrosine Kinase88.2%
ABL1Tyrosine Kinase45.1%
CDK2CMGC8.9%
p38αCMGC15.6%
AKT1AGC5.2%
PKAAGC3.1%

Interpretation: Based on this hypothetical data, SRC and LCK are identified as primary targets for further investigation due to their high inhibition (>80%). ABL1 shows moderate activity, while the compound has little effect on the other kinases tested.

Part 2: Potency Determination - IC₅₀ Measurement

After identifying primary targets, the next step is to quantify the compound's potency by determining its IC₅₀ value—the concentration required to inhibit 50% of the kinase's activity.[10] This is a critical parameter for ranking compounds and guiding SAR.[2]

Rationale for Experimental Design
  • Dose-Response Curve: A multi-point dose-response curve (typically 8-12 concentrations) provides a much more accurate measure of potency than a single-point screen.

  • ATP Concentration at Kₘ: For ATP-competitive inhibitors, the measured IC₅₀ is dependent on the ATP concentration.[16] Performing the assay with ATP at its Michaelis-Menten constant (Kₘ) for the specific kinase allows for a standardized comparison of inhibitor potencies across different studies.[16]

  • Sigmoidal Curve Fit: A four-parameter logistic regression is the standard model for fitting dose-response data to accurately calculate the IC₅₀.[11]

Protocol 2: In Vitro IC₅₀ Determination for SRC Kinase

This protocol follows the same principles as the primary screen but uses a serial dilution of the inhibitor.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM stock. Then, create working solutions in kinase buffer as in Protocol 1. The final concentrations in the assay might range from 30 µM down to 1.5 nM.

  • Assay Plate Setup:

    • Dispense 1 µL of each diluted compound concentration into triplicate wells of a 384-well plate.

    • Include "MAX" (DMSO only) and "MIN" (no kinase) controls.

  • Kinase Reaction and Detection:

    • Follow steps 2-4 from Protocol 1, ensuring the specific recombinant SRC kinase, its corresponding substrate, and an ATP concentration near its Kₘ (typically 10-100 µM, check supplier data) are used.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration as described previously.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Hypothetical Data Presentation
Target KinaseCompound IC₅₀ (nM)
SRC75.2
LCK155.8
ABL11240.5

Interpretation: The compound is a potent inhibitor of SRC kinase with a sub-micromolar IC₅₀. It is approximately 2-fold less potent against LCK and shows significantly weaker activity against ABL1. This profile suggests a degree of selectivity within the SRC family of kinases.

Part 3: Cellular Validation - Target Engagement and Downstream Signaling

A potent inhibitor in a biochemical assay does not guarantee activity in a cellular environment.[17] It is crucial to confirm that the compound can penetrate the cell membrane, bind to its intended target, and modulate its downstream signaling pathway.[10][18]

Rationale for Experimental Design
  • Target Engagement vs. Functional Outcome: It's important to measure both direct binding to the target (target engagement) and the functional consequence of that binding (inhibition of downstream signaling).

  • Western Blotting: This is a widely accessible and robust method to measure changes in protein phosphorylation.[19] A reduction in the phosphorylation of a known kinase substrate provides strong evidence of target inhibition in a cellular context.

  • Cell Line Selection: The chosen cell line must express the target kinase (SRC) and have a detectable level of basal activity or be stimulatable to activate the pathway.

Signaling Pathway: Simplified SRC Downstream Cascade

G RTK Growth Factor Receptor (RTK) SRC SRC Kinase RTK->SRC Activates FAK FAK SRC->FAK Phosphorylates (p-FAK) ERK ERK FAK->ERK ...via Ras/Raf/MEK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-(2,5-Dichlorophenyl) pyridazine-3-thiol Inhibitor->SRC Inhibits

Caption: Simplified SRC signaling pathway showing the point of inhibition.

Protocol 3: Cellular Western Blot for SRC Substrate Phosphorylation

Materials:

  • HT-29 or similar cancer cell line with active SRC signaling.

  • Cell culture medium (e.g., DMEM), FBS, Penicillin-Streptomycin.

  • Compound stock solution in DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., Trans-Blot Turbo).

  • Primary antibodies: anti-phospho-SRC (Tyr416), anti-total-SRC, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate HT-29 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a DMSO-only vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer.

    • Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and image the chemiluminescent signal.

  • Analysis:

    • Strip the membrane and re-probe for total SRC and GAPDH to confirm equal protein loading and to assess the specific reduction in phosphorylation relative to the total protein level.

    • Quantify band intensities to demonstrate a dose-dependent decrease in p-SRC levels.

Conclusion and Future Directions

This application guide provides a robust, three-part framework for the initial characterization of This compound as a kinase inhibitor. The protocols herein describe how to screen for activity, determine potency against specific targets, and validate target engagement within a cellular context.

Positive results from these studies would establish this compound as a valuable lead molecule. Subsequent research would logically progress to:

  • Mechanism of Action Studies: Determine if the inhibitor is ATP-competitive, allosteric, or covalent.[20]

  • Broader Selectivity Profiling: Screen against a larger panel (e.g., >400 kinases) to build a comprehensive selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to improve potency and selectivity, guided by the initial findings.

  • In Vivo Efficacy Studies: Test the compound in animal models of diseases where the target kinase is implicated, such as cancer.[8]

By following this structured, evidence-based approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel chemical matter in the competitive field of kinase inhibitor drug discovery.

References

  • Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]

  • Gouda, M. A., et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. Available at: [Link]

  • Fathalla, O. A., et al. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy. Available at: [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • Borisova, B., et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lucet, I. S., et al. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Karaman, M. W., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. Available at: [Link]

  • Gundla, R., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Andersen, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Sbardella, G., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available at: [Link]

  • LaMars, M., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][13][21]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-Arylpyridazine-3-thiol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency protocol for the synthesis of 6-arylpyridazine-3-thiols , a critical scaffold in medicinal chemistry found in cardiovascular, anti-inflammatory, and anticancer candidates. Traditional thermal thionation of pyridazinones is often plagued by long reaction times (12–24 h), harsh conditions, and difficult purification due to phosphorus byproducts. This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow utilizing Lawesson’s Reagent (LR) that reduces reaction times to under 20 minutes while significantly improving yield and purity. A secondary protocol for nucleophilic substitution of chloropyridazines is also provided for synthetic flexibility.

Introduction & Mechanistic Rationale

The Challenge: Thermal Thionation

The conversion of 6-arylpyridazin-3(2H)-ones to their corresponding thiones (which tautomerize to thiols) is thermodynamically demanding due to the high activation energy required to break the carbonyl double bond (


) and form the thiocarbonyl (

).
  • Thermal Method: Requires refluxing toluene or xylene for hours with excess Lawesson’s Reagent or

    
    .
    
  • Issues: Incomplete conversion, formation of "Lawesson’s Polymer" residues, and degradation of sensitive aryl substituents.

The Solution: Dielectric Heating

Microwave irradiation targets the dipolar polarization of the reagents. Lawesson’s Reagent, being highly polarizable, couples efficiently with the electromagnetic field.

  • Selective Heating: The "molecular radiator" effect allows the reagents to reach transition-state temperatures instantaneously, bypassing the thermal lag of conductive heating.

  • Mechanism: At elevated temperatures (>100°C), Lawesson’s Reagent dissociates into two moles of the reactive dithiophosphine ylide (R-PS2), which attacks the carbonyl oxygen via a thiaoxaphosphetane intermediate (similar to a Wittig reaction), driving the equilibrium toward the thermodynamically stable P=O bond in the byproduct.

Experimental Protocols

Method A: Direct Thionation of Pyridazinones (Primary Route)

This method is preferred for its atom economy when the lactam precursor is available.

Materials
  • Substrate: 6-Phenylpyridazin-3(2H)-one (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv)

  • Solvent: Anhydrous Toluene (or 1,4-Dioxane for higher solubility)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL or 35 mL sealed pressure vials.

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave vial, suspend 6-phenylpyridazin-3(2H)-one (172 mg, 1.0 mmol) in 4 mL of anhydrous toluene.

  • Reagent Addition: Add Lawesson’s Reagent (242 mg, 0.6 mmol). Note: LR is used in slight excess regarding sulfide equivalents (0.5 mol LR = 1 mol S).

  • Sealing: Add a magnetic stir bar. Cap the vial with a PTFE-lined silicone septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 130°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (600 rpm)

  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (approx. 2 mins).

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Evaporate the solvent under reduced pressure.

    • Purification: The residue will contain the product and the cyclopolyphosphoxane byproduct. Purify via flash column chromatography (SiO2) using a gradient of Hexanes:EtOAc (9:1 to 7:3). The phosphorus byproduct usually elutes first or stays at the baseline depending on the phase.

Method B: Nucleophilic Substitution ( ) of Chloropyridazines

Use this route if the 3-chloro-6-arylpyridazine intermediate is already available.

  • Reactants: Mix 3-chloro-6-phenylpyridazine (1.0 mmol) and Thiourea (1.1 mmol) in Ethanol (3 mL).

  • MW Conditions: 100°C for 10 minutes.

  • Hydrolysis: The intermediate isothiouronium salt often precipitates. Add 10% NaOH (2 mL) and heat (MW: 80°C, 2 min) to hydrolyze to the thiol.

  • Quench: Acidify with HCl to precipitate the 6-arylpyridazine-3-thiol.

Data Summary & Comparison

Table 1: Comparison of Thermal vs. Microwave Synthesis

ParameterThermal Reflux (Toluene)Microwave (Method A)Microwave (Method B)
Reaction Time 12 – 24 Hours10 – 15 Minutes12 Minutes (Total)
Temperature 110°C (Wall temp)130°C (Internal)100°C
Yield 45 – 60%85 – 92% 80 – 88%
Purity (Crude) Low (requires recrystallization)High (Clean conversion)High
Solvent Usage High (20-50 mL)Low (2-4 mL)Low (Ethanol)

Visualizations

Diagram 1: Synthetic Pathways

This diagram illustrates the two pathways described, highlighting the mechanistic divergence.

SyntheticPathways Start Start: 6-Arylpyridazin-3(2H)-one Inter Intermediate: 3-Chloro-6-arylpyridazine Start->Inter POCl3, Reflux Product Target: 6-Arylpyridazine-3-thiol (Thione Tautomer) Start->Product Method A: MW, 130°C, 15 min (Direct Thionation) Inter->Product Method B: 1. Thiourea, MW 2. NaOH Hydrolysis LR Reagent: Lawesson's Reagent LR->Start Thiourea Reagent: Thiourea Thiourea->Inter

Caption: Comparative synthetic routes. Method A (Blue) offers a direct, one-step transformation.

Diagram 2: Experimental Workflow (Method A)

A logical flow for the laboratory execution of the protocol.

Workflow Setup 1. Setup Combine Pyridazinone + LR in 10mL SiC or Glass Vial Solvent 2. Solvent Addition Add Anhydrous Toluene (Concentration: 0.2 - 0.5 M) Setup->Solvent Seal 3. Sealing Crimp cap with PTFE/Silicone Septum Solvent->Seal MW 4. Microwave Irradiation Temp: 130°C | Time: 15 min Power: Dynamic (Max 200W) Seal->MW Cool 5. Active Cooling Compressed Air to <50°C MW->Cool Workup 6. Workup Evaporate Toluene -> Flash Column (Hex/EtOAc) Cool->Workup

Caption: Step-by-step execution flow for the microwave-assisted thionation protocol.

Optimization & Troubleshooting

  • Solvent Choice: While Toluene is standard, 1,4-Dioxane or THF are better microwave absorbers (higher loss tangent) and can be used if the reaction fails to reach temperature or if the substrate is insoluble.

  • Safety Note (H2S): Thionation reactions generate trace Hydrogen Sulfide (

    
    ).
    
    • Always open microwave vials inside a functioning fume hood.

    • Use a bleach trap (sodium hypochlorite) if venting the reaction manually.

  • Purification: If the Lawesson's byproduct is difficult to separate, hydrolysis of the reaction mixture (adding water/ethanol and heating briefly) can decompose the phosphorus residue into water-soluble phosphoric acid derivatives, leaving the thiol organic-soluble.

References

  • Microwave-Assisted Synthesis of Thionated Heterocycles. Source: Encyclopedia.pub / MDPI URL:[Link] Relevance: foundational parameters for using Lawesson's Reagent in microwave reactors.

  • Microwave-Accelerated Solvent-Free Synthesis of Thioketones. Source: Organic Chemistry Portal (Varma et al.) URL:[Link] Relevance: Validates the acceleration of thionation reactions and solvent-free alternatives.

  • Microwave Assisted Reactions of Some Azaheterocylic Compounds. Source: Semantic Scholar URL:[Link] Relevance: Discusses the specific reactivity of pyridazine rings under microwave irradiation.

  • Reaction of 3-chloro-6-arylpyridazine with thiourea. Source: MDPI (General Reference on Thiourea/MW) URL:[Link] Relevance: Supports the secondary protocol (Method B) regarding thiourea efficiency in MW.

Application Note: Thiol-Ene Click Chemistry with 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

[1]

Executive Summary

This guide details the optimized protocols for utilizing 6-(2,5-Dichlorophenyl)pyridazine-3-thiol in thiol-ene "click" reactions.[1] Unlike simple aliphatic thiols, this heterocyclic thiol exhibits significant thione-thiol tautomerism and enhanced acidity (pKa ~6.5–7.0).[1] These electronic characteristics render it exceptionally reactive in base-catalyzed Michael additions (for bioconjugation) while requiring specific conditions for radical-mediated hydrothiolation (for library synthesis).[1]

This molecule is a critical scaffold in medicinal chemistry, particularly for p38 MAP kinase inhibitors and other heterocyclic pharmacophores. Its 2,5-dichlorophenyl moiety confers high lipophilicity, necessitating specific solvent systems for successful conjugation.[1]

Chemical Basis & Mechanistic Insights

The Tautomerism Challenge

The reactivity of this compound is governed by the equilibrium between the thiol (A) and thione (B) forms. In solution (especially polar protic solvents), the thione form often predominates.

  • Radical Pathway: The thione form (C=S) acts as a radical trap (similar to RAFT agents), potentially inhibiting radical chain propagation. Successful radical coupling requires conditions that favor the thiol tautomer or rapid S-H abstraction.

  • Michael Pathway: The nitrogen atoms in the pyridazine ring withdraw electron density, significantly lowering the pKa of the -SH group compared to alkyl thiols (pKa ~10). This allows for the generation of the highly nucleophilic thiolate anion using mild bases (e.g., bicarbonate, phosphate buffer), enabling orthogonal reactivity in the presence of amines.

Mechanism Visualization

The following diagram illustrates the divergent reaction pathways based on the "Ene" substrate and catalyst choice.

ThiolEnePathwaysCompound6-(2,5-Dichlorophenyl)pyridazine-3-thiolTautomerThione-ThiolEquilibriumCompound->TautomerBaseWeak Base(pH 7.5 - 8.5)Tautomer->BaseDeprotonationInitiatorPhoto-Initiator(DMPA/LAP) + hνTautomer->InitiatorH-AbstractionThiolateThiolate Anion(Nu-)Base->ThiolateActivatedEneActivated Ene(Maleimide/Acrylate)Thiolate->ActivatedEneNucleophilicAttackProductMichaelThioether Conjugate(Michael Adduct)ActivatedEne->ProductMichaelThiylRadicalThiyl Radical(S•)Initiator->ThiylRadicalUnactivatedEneUnactivated Ene(Allyl/Vinyl)ThiylRadical->UnactivatedEnePropagationProductRadicalThioether Conjugate(Anti-Markovnikov)UnactivatedEne->ProductRadical

Figure 1: Divergent reaction pathways.[1] The Michael pathway utilizes the acidity of the heterocycle, while the Radical pathway relies on overcoming the thione stability.

Protocol A: Base-Catalyzed Michael Addition (Bioconjugation)

Best for: Conjugating the pyridazine scaffold to maleimides, acrylates, or vinyl sulfones. Ideal for protein labeling or linking to PEG chains.[1]

Reagents & Buffer Preparation
  • Thiol Stock: 50 mM this compound in DMSO (Due to lipophilicity, do not dissolve directly in aqueous buffer).

  • Buffer: 100 mM Sodium Phosphate, pH 7.5 containing 1 mM EDTA (to chelate metals that catalyze disulfide oxidation).

  • "Ene" Partner: Maleimide-functionalized target (1.1 equivalents).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the "Ene" partner in the Phosphate Buffer. If the "Ene" is hydrophobic, use a 1:1 mixture of Buffer:DMSO.

  • Initiation: Add the Thiol Stock to the reaction mixture. Final concentration of Thiol should be 1–5 mM.

    • Note: The solution may turn slightly yellow due to the thiolate formation.

  • Incubation: Agitate gently at Room Temperature (25°C) for 30–60 minutes.

    • Monitoring: Monitor by HPLC or TLC.[1] The disappearance of the thiol peak is usually rapid.

  • Quenching (Optional): If excess maleimide was used, quench with 5 mM N-acetylcysteine.

  • Purification:

    • Small Molecules: Flash chromatography (Hexane/EtOAc).[1]

    • Bioconjugates:[1] Desalting column (PD-10) or Dialysis.[1]

Optimization Table
ParameterConditionRationale
pH 7.0 – 8.0Balances nucleophilicity (thiolate formation) vs. hydrolysis of maleimide.[1]
Solvent DMSO/PBS (1:[1]1)The 2,5-dichlorophenyl group is highly lipophilic; aqueous solubility is <10 µM without cosolvent.[1]
Stoichiometry 1:1.1 (Thiol:Ene)Slight excess of "Ene" ensures complete consumption of the valuable heterocyclic core.

Protocol B: Photo-Initiated Radical Addition (Library Synthesis)

Best for: Coupling to unactivated alkenes (allyl ethers, simple olefins) to generate diverse chemical libraries.[1]

Reagents[2][3]
  • Solvent: Anhydrous DMF or DCM (Degassed).[1] Avoid protic solvents which stabilize the thione form.

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV (365nm) or LAP for visible light (405nm).[1]

  • Light Source: UV LED (365 nm, ~10 mW/cm²).[1]

Step-by-Step Procedure
  • Preparation: In a quartz vial (or glass for >400nm), dissolve the Thiol (1.0 eq) and Alkenyl partner (1.5 eq) in degassed DMF. Concentration: 0.1 – 0.5 M.[1]

  • Catalyst Addition: Add DMPA (5 mol%).

  • Deoxygenation: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen inhibits the radical chain.

  • Irradiation: Irradiate under stirring for 1–4 hours.

    • Tip: If the reaction stalls, add fresh initiator (another 5 mol%) and re-sparge.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then Brine. Dry over MgSO₄.[1]

Experimental Workflow Diagram

WorkflowStartStart: Select 'Ene' PartnerDecisionIs the Alkene Activated?(Electron Deficient?)Start->DecisionYesYes (Maleimide/Acrylate)Decision->YesElectron DeficientNoNo (Allyl/Vinyl)Decision->NoElectron Rich/NeutralMichaelPrepProtocol A: Michael AdditionSolvent: DMSO/PBS pH 7.5Yes->MichaelPrepMichaelRunRun 30-60 min @ RTNo Light NeededMichaelPrep->MichaelRunEndPurification (Flash Chrom/HPLC)MichaelRun->EndRadicalPrepProtocol B: Radical AdditionSolvent: Anhydrous DMFNo->RadicalPrepRadicalAddAdd DMPA + Sparge N2RadicalPrep->RadicalAddRadicalRunIrradiate (365nm) 1-4 hrsRadicalAdd->RadicalRunRadicalRun->End

Figure 2: Decision matrix for selecting the appropriate conjugation protocol.

Troubleshooting & Critical Considerations

Disulfide Formation
  • Symptom: Appearance of a dimer peak (M+M-2H) in LCMS.[1]

  • Cause: Oxidation of the thiol by air, catalyzed by trace metals.

  • Solution: Always use degassed solvents.[1] Add TCEP (Tris(2-carboxyethyl)phosphine) if the disulfide forms; TCEP does not interfere with Michael additions (unlike DTT).[1]

Thione Inhibition (Radical Protocol)
  • Symptom: Low conversion in radical addition, recovery of starting material.

  • Cause: The thione tautomer is stable and does not propagate the radical chain efficiently.

  • Solution: Increase temperature to 60°C (thermal initiation with AIBN) to shift the equilibrium toward the thiol, or switch to the Michael protocol if the synthetic route allows modifying the alkene partner.

Solubility Issues
  • Symptom: Precipitation upon adding buffer.[1]

  • Cause: The 2,5-dichlorophenyl group makes the molecule very hydrophobic (cLogP ~ 3.5).

  • Solution: Maintain at least 20-30% organic co-solvent (DMSO, DMF, or Acetonitrile) in the final reaction mixture.

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.[1] [Link][1]

  • Nair, D. P., et al. (2014).[1] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]

  • Lowe, A. B. (2010).[1] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][2][3][4] Polymer Chemistry, 1(1), 17-36.[1] [Link]

  • Castagnolo, D. (2021).[1] Biocatalytic Synthesis of Sulfur-Containing Heterocycles. Catalysts, 11(1), 107.[1] (Context on enzymatic/green synthesis of heterocyclic thiols). [Link][1]

  • PubChem Compound Summary. (2023). 6-Chloropyridazine-3-thiol (Analogous core properties).[1][5][6] [Link][1]

Preparation of fused heterocyclic systems starting from pyridazine thiols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthetic protocols for constructing fused heterocyclic scaffolds—specifically thiazolo[3,2-b]pyridazines and thieno[2,3-c]pyridazines —utilizing pyridazine-3-thiol (and its derivatives) as the core synthon. We explore the nucleophilic duality of the pyridazine-3(2H)-thione system, providing self-validating experimental workflows, mechanistic insights into the Thorpe-Ziegler cyclization, and critical control points for maximizing yield and purity.

Introduction & Strategic Rationale

Pyridazine derivatives are privileged structures in medicinal chemistry, exhibiting potent antihypertensive, cardiotonic, and anti-inflammatory profiles.[1][2][3] The fusion of a five-membered sulfur-containing ring (thiophene or thiazole) onto the pyridazine core significantly alters the electronic landscape, often enhancing lipophilicity and metabolic stability.

The Reactivity Paradox: The starting material, pyridazine-3-thiol, exists in a tautomeric equilibrium between the thiol (A ) and thione (B ) forms.

  • Thiol form (A): Favors S-alkylation (soft nucleophile).

  • Thione form (B): Nitrogen (N-2) becomes the nucleophilic center.

Controlling this equilibrium via solvent choice, pH, and substitution patterns is the key to selective ring fusion.

Strategic Reaction Map

The following diagram visualizes the divergent pathways available from the parent pyridazine thiol.

ReactionMap cluster_conditions Critical Factors Start Pyridazine-3-thiol (Tautomeric Equilibrium) S_Alk S-Alkylation (Intermediate) Start->S_Alk + α-Haloketones (Base, EtOH) Thieno Thieno[2,3-c]pyridazine (Target B) Start->Thieno + Cl-CH2-EWG (Requires 4-CN group) Thiazolo Thiazolo[3,2-b]pyridazine (Target A) S_Alk->Thiazolo Cyclodehydration (Acid cat. or Heat) Solvent Solvent Polarity Temp Temp > 80°C

Figure 1: Divergent synthetic pathways for pyridazine-3-thiol. Target A exploits N-nucleophilicity for ring closure; Target B utilizes the Thorpe-Ziegler reaction.

Protocol A: Synthesis of Thiazolo[3,2-b]pyridazines

This system is generated via a Hantzsch-type condensation. The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization onto the N-2 nitrogen.

Target Molecule: 3-Substituted-thiazolo[3,2-b]pyridazin-4-ium salts or neutral derivatives.

Materials
  • Substrate: 6-Chloropyridazine-3-thiol (or 3-mercaptopyridazine).

  • Reagent: Phenacyl bromide (or substituted

    
    -bromoacetophenones).
    
  • Solvent: Anhydrous Ethanol (EtOH).

  • Catalyst: Piperidine (optional) or Hydrobromic acid (for salt formation).

Step-by-Step Methodology
  • S-Alkylation (The Kinetic Step):

    • Dissolve 3-mercaptopyridazine (10 mmol) in anhydrous ethanol (30 mL).

    • Add the

      
      -haloketone (e.g., phenacyl bromide, 10 mmol) portion-wise at room temperature.
      
    • Observation: The reaction is exothermic. A precipitate (the hydrobromide salt of the S-alkylated intermediate) often forms immediately.

    • QC Check: TLC (Mobile phase: CHCl3:MeOH 9:1). The starting thiol (

      
      ) should disappear, replaced by a spot at 
      
      
      
      .
  • Cyclization (The Thermodynamic Step):

    • Heat the suspension to reflux (78°C) for 3–5 hours.

    • Mechanism:[4][5][6][7][8][9][10][11] The ring nitrogen (N-2) attacks the carbonyl carbon of the pendant ketone side chain.

    • Optimization: If cyclization is slow, add catalytic fused sodium acetate (12 mmol) to buffer the HBr and drive the reaction forward.

  • Workup & Purification:

    • Cool the reaction mixture to 0°C.

    • Filter the resulting precipitate.

    • Wash the cake with cold ethanol (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted haloketone.
    • Recrystallization: Use Ethanol/DMF (3:1) for high-purity crystals.

Data Summary: Substituent Effects
Entry

-Haloketone (R)
Time (h)Yield (%)MP (°C)
1 Phenyl (Phenacyl bromide)3.088210–212
2 4-Chlorophenyl3.582225–227
3 4-Methoxyphenyl4.076198–200
4 Methyl (Chloroacetone)5.065185–187

Protocol B: Synthesis of Thieno[2,3-c]pyridazines

This protocol utilizes the Thorpe-Ziegler cyclization .[5][6][11][12] Crucial Prerequisite: The starting pyridazine thiol must possess an electron-withdrawing group (specifically a nitrile, -CN) at the adjacent position (C-4). We will use 4-cyano-5,6-dimethylpyridazin-3(2H)-thione as the model substrate.

Mechanism Visualization (Thorpe-Ziegler)

ThorpeZiegler Step1 S-Alkylation (Thiol + Cl-CH2-COOEt) Step2 Methylene Activation (Deprotonation by Base) Step1->Step2 NaOEt/EtOH Step3 Nucleophilic Attack (Carbanion attacks Nitrile) Step2->Step3 Intramolecular Step4 Imine-Enamine Tautomerism Step3->Step4 Final 3-Amino-thieno[2,3-c]pyridazine Step4->Final Stable Product

Figure 2: Mechanistic flow of the Thorpe-Ziegler cyclization yielding the aminothiophene ring.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (0.02 mol, 0.46 g) in absolute ethanol (30 mL) under nitrogen atmosphere.

    • Safety: Evolution of hydrogen gas; perform in a fume hood.

  • S-Alkylation & Cyclization (One-Pot):

    • Add 4-cyano-5,6-dimethylpyridazin-3(2H)-thione (0.01 mol) to the ethoxide solution. Stir for 10 minutes until dissolved (formation of thiolate anion).

    • Add Ethyl chloroacetate (0.01 mol) dropwise.

    • Heat the mixture to reflux for 2 hours.

  • Monitoring:

    • The reaction typically changes color (often darkening) as the conjugated thieno-system forms.

    • Monitor by TLC for the disappearance of the thione.

  • Workup:

    • Evaporate the solvent under reduced pressure to half volume.

    • Pour the residue onto crushed ice containing acetic acid (to neutralize excess base).

    • Collect the solid product by filtration.[10]

  • Characterization (Self-Validation):

    • IR Spectroscopy: Look for the disappearance of the sharp Nitrile (-CN) peak at ~2220 cm⁻¹ and the appearance of Amino (-NH2) bands at 3300–3400 cm⁻¹. This confirms the cyclization of the methylene onto the nitrile.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: Protocol B (Thorpe-Ziegler) is strictly moisture-sensitive during the base generation step. Water quenches the ethoxide, leading to incomplete cyclization or hydrolysis of the ester reagent.

  • Regioselectivity: In Protocol A, if the reaction is run in non-polar solvents (benzene/toluene), S-alkylation occurs but cyclization may stall. Ethanol is preferred because it stabilizes the transition state of the quaternization step.

  • By-products: In Protocol B, if the temperature is too high (>100°C), the amino group on the newly formed thiophene ring can undergo acylation if excess ester is present. Maintain strict stoichiometry (1:1).

References

  • El-Dean, A. M. K., et al. (2010).[10] Novel Synthesis of Thieno[2,3-c]pyridazine and Pyrimido[4',5':4,5]thieno[2,3-c]pyridazine Derivatives.[10] Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Koteswara Rao, V., et al. (2014). Synthesis of thiazolo[3,2-b]pyridazines via Hantzsch-type cyclization. Journal of Heterocyclic Chemistry. [Link]

  • Lelyukh, M., et al. (2017). [1,3]Thiazolo[3,2-b][1,2,4]triazolium Salts as Effective Antimicrobial Agents.[13] Molecules. [Link][4][7][10][13][14][15][16][17][18][19][20][21]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-(2,5-Dichlorophenyl)pyridazine-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Pyridazine-3-thiol Derivatives

Executive Summary & Core Chemistry

The synthesis of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol presents a classic heterocyclic challenge: balancing the steric hindrance of the ortho,meta-substituted aryl ring with the oxidative instability of the target thiol.

Low yields in this workflow typically stem from two distinct failure points:

  • Incomplete Thionation: The steric bulk of the 2,5-dichlorophenyl group at position 6 can conformationally twist the pyridazine ring, reducing the electrophilicity of the carbonyl at position 3, making it resistant to nucleophilic attack by thionating agents.

  • Oxidative Dimerization: The electron-deficient pyridazine ring renders the C3-thiol highly acidic (

    
    ), promoting rapid oxidation to the disulfide dimer (Ar-S-S-Ar) under basic conditions or upon exposure to air during workup.
    

This guide provides a modular troubleshooting approach to systematically eliminate these bottlenecks.

Master Workflow & Decision Logic

The following diagram outlines the optimized synthetic pathway and critical decision points for yield recovery.

G Start Start: 6-(2,5-Dichlorophenyl) pyridazin-3(2H)-one Thionation Step 1: Thionation (Lawesson's vs P4S10) Start->Thionation Check1 Check: Conversion > 90%? Thionation->Check1 Workup Step 2: Anaerobic Workup (pH Controlled) Check1->Workup Yes AltRoute Alt Route: Chlorination (POCl3) Check1->AltRoute No (Steric Failure) Check2 Check: Disulfide Present? Workup->Check2 Product Target: Pyridazine-3-thiol (High Purity) Check2->Product No Reduction Rescue: Reduction (Zn/AcOH or DTT) Check2->Reduction Yes Subst Nucleophilic Subst. (Thiourea/NaSH) AltRoute->Subst Subst->Workup Reduction->Product

Figure 1: Strategic decision tree for synthesis and troubleshooting. Blue nodes indicate starting materials, Yellow diamonds indicate QC checkpoints, and Red nodes indicate salvage pathways.

Module 1: The Thionation Step (The Yield Maker)

The conversion of the pyridazinone (carbonyl) to the thiol (thiocarbonyl/thiol tautomer) is the most common failure point.

Critical Analysis: Reagent Selection

While Lawesson’s Reagent (LR) is standard, it often fails with sterically hindered substrates like 2,5-dichlorophenyl derivatives due to its bulky structure.

FeatureLawesson's Reagent (LR)

(Phosphorus Pentasulfide)

-Pyridine Complex
(Recommended)
Reactivity ModerateHighHigh & Selective
Steric Sensitivity High (Fails with bulk)LowLow
Workup Difficult (Gummy byproducts)Messy (Hydrolysis required)Clean (Crystalline reagent)
Temp. Limit Decomposes >110°CStable >150°CStable Reflux
Troubleshooting Guide: Thionation

Q: My reaction turns into a sticky, insoluble black tar. What happened? A: This is characteristic of Lawesson’s Reagent decomposition or polymer formation from


 in toluene.
  • Correction: Switch to the

    
    -Pyridine complex  (Bergman's Reagent).
    
  • Protocol: Reflux

    
     (1 eq) in dry Pyridine (anhydrous) for 10 minutes before adding your substrate. This forms a soluble, reactive zwitterionic complex that avoids tar formation. Add your pyridazinone and reflux for 4-6 hours.
    

Q: I see starting material remaining even after 24 hours. A: The 2,5-dichloro substitution creates a "twist" that shields the C3 carbonyl.

  • Correction: Increase the reaction temperature by changing solvent. Switch from Toluene (bp 110°C) to Xylene (bp 140°C) or Anisole (bp 154°C) .

  • Catalysis: Add 5-10% Hexamethyldisiloxane (HMDO) . HMDO acts as a scavenger for the phosphorus-oxide byproducts, shifting the equilibrium toward the thione.

Module 2: Workup & Isolation (The Yield Saver)

Pyridazine-3-thiols exist in a tautomeric equilibrium with pyridazine-3(2H)-thiones. The thiol form is highly susceptible to oxidation.

Tautomer Thione Thione Form (Neutral, Stable) Thiol Thiol Form (Acidic, Reactive) Thione->Thiol  pH > 7   Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide  O2 / Oxidation  

Figure 2: Tautomeric equilibrium. High pH favors the thiol/thiolate, which rapidly dimerizes to disulfide in air.

Troubleshooting Guide: Isolation

Q: My product precipitates as a yellow solid that is insoluble in base. What is it? A: This is likely the Disulfide Dimer . The monomeric thiol should be soluble in 1M NaOH (forming the sodium salt). The dimer is not.

  • Recovery Protocol: Do not discard. Suspend the solid in acetic acid, add Zinc dust (3 eq), and heat to 60°C for 1 hour. Filter the zinc, and pour the filtrate into water to reprecipitate the monomeric thiol.

Q: How do I prevent dimerization during workup? A: You must strictly control the oxidation potential of your environment.

  • Degas Solvents: Sparge all aqueous buffers with Nitrogen/Argon for 15 mins before use.

  • Add Reducing Agents: Add 5mM EDTA (to chelate metals that catalyze oxidation) and 1% Sodium Ascorbate or DTT to your workup buffers.

  • The "Acid-Crash" Technique:

    • Extract the reaction mixture with 1M NaOH (The thiol goes into water as

      
      ).
      
    • Wash the aqueous layer with Ethyl Acetate (removes unreacted organic impurities).

    • Slowly acidify the aqueous layer with 2M HCl to pH 3-4 under an Argon blanket. The thiol will precipitate as a clean solid. Filter immediately.

Module 3: The "Nuclear" Option (Alternative Route)

If direct thionation remains low-yielding (<30%), switch to the Chlorination-Substitution route. This is more steps but often more reliable for sterically hindered substrates.

Protocol:

  • Chlorination: Treat 6-(2,5-dichlorophenyl)pyridazin-3(2H)-one with

    
      (neat) at 90°C for 3 hours.
    
    • Note: Monitor by TLC.[1] The product (3-chloro-6-(2,5-dichlorophenyl)pyridazine) is less polar.

  • Thiolation: Dissolve the chloro-intermediate in Ethanol. Add Thiourea (1.2 eq) and reflux for 3 hours to form the isothiouronium salt.

  • Hydrolysis: Add 10% NaOH solution directly to the reaction and reflux for 1 hour. Acidify to precipitate the thiol.

References & Authority

  • Bergman, J., et al. (2011).[2] "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." Journal of Organic Chemistry.

    • Relevance: Establishes the superiority of

      
      -Pyridine over Lawesson's reagent for clean thionation.
      
  • Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis."[3] Chemical Reviews.

    • Relevance: Comprehensive review of thionation mechanisms and limitations regarding steric hindrance.

  • Dunne, S. J., et al. (2014). "A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex." ChemRxiv.

    • Relevance: Validates the workup advantages of the pyridine complex.

  • Kwon, S. K., & Moon, A. (2005).[4] "Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives." Archives of Pharmacal Research.[4]

    • Relevance: Provides specific precedent for 6-arylpyridazine-3-thiol synthesis and handling.[5]

  • BenchChem Technical Guide. (2025). "The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation."

    • Relevance: mechanistic details on the thiol-disulfide exchange and pH dependence of pyridyl thiols.

Disclaimer: This guide is intended for qualified laboratory personnel. Standard safety protocols for handling thiols (stench) and phosphorus pentasulfide (moisture sensitivity/H2S generation) must be observed.

Sources

Solubility issues of dichlorophenyl pyridazines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting the notoriously difficult physicochemical properties of heterocyclic scaffolds in drug discovery.

Dichlorophenyl pyridazines are highly valued for their biological activity—often deployed as kinase inhibitors or receptor antagonists—but they frequently present severe solubility bottlenecks. The combination of a highly lipophilic dichlorophenyl moiety and a planar pyridazine ring creates a "worst-of-both-worlds" scenario: high lipophilicity (the "grease ball" effect) and high crystal lattice energy (the "brick dust" effect).

This guide is designed to help you understand the mechanistics of these solubility issues and provide self-validating, field-proven protocols to overcome them in both in vitro assays and in vivo formulations.

FAQ 1: Mechanistic Causes of Insolubility

Q: Why does the dichlorophenyl pyridazine scaffold consistently precipitate in my standard biochemical assay buffers (e.g., PBS, HEPES)?

A: The precipitation is driven by the conflicting physicochemical properties of the scaffold's two main components.

First, the 2,4- or 3,4-dichlorophenyl ring is extremely lipophilic, often pushing the calculated LogP of the molecule above 4[1]. According to the General Solubility Equation (GSE), high lipophilicity exponentially decreases aqueous solubility[1].

Second, while the pyridazine ring possesses a high dipole moment and dual hydrogen-bonding capacity[2], it is a very weak base (pKa ~2.3). At a physiological pH of 7.4, the molecule remains completely un-ionized. Furthermore, the planar geometry of the pyridazine ring facilitates tight intermolecular π-π stacking, while the chlorine atoms engage in Cl···Cl or Cl···π interactions. This results in a massive crystal lattice energy. When you introduce this compound into an aqueous buffer, the energy required to break the crystal lattice far exceeds the solvation energy provided by the water molecules, leading to immediate precipitation.

G Base Dichlorophenyl Pyridazine (Poor Solubility) Mod1 Disrupt Planarity (Reduce Lattice Energy) Base->Mod1 Mod2 Add Ionizable Groups (Morpholine/Piperazine) Base->Mod2 Mod3 Reduce LogP (Replace Cl with OMe) Base->Mod3 Result Improved Aqueous Solubility Mod1->Result Mod2->Result Mod3->Result

Strategic structural modifications to overcome the "brick-dust" properties of pyridazines.

FAQ 2: Troubleshooting in vitro Assays

Q: How can I prevent compound "crash-out" during serial dilutions for in vitro IC50 determination?

A: Compound crash-out during serial dilution generates flat Structure-Activity Relationship (SAR) curves and false negatives. To prevent this, you must manage the kinetic solubility of the compound.

The causality here lies in nucleation kinetics. If a highly hydrophobic compound experiences a sudden drop in solvent concentration, localized supersaturation occurs, triggering irreversible crystal nucleation.

Field-Proven Interventions:

  • Order of Addition (Critical): Never add aqueous buffer to your DMSO stock. Always add the compound-in-DMSO stock directly into the final assay buffer under rapid agitation. This ensures immediate dispersion before localized high concentrations can nucleate.

  • Constant DMSO Normalization: Perform your serial dilutions entirely in 100% DMSO first. Then, transfer a fixed volume from each DMSO dilution into the aqueous buffer. This ensures the final DMSO concentration (e.g., 1%) remains identical across all wells, eliminating solvent-gradient artifacts.

  • Surface Tension Modifiers: Supplement your assay buffer with non-ionic surfactants like 0.01% Pluronic F-68, 0.05% Tween-20, or 0.1% BSA. These agents coat the hydrophobic faces of the dichlorophenyl moiety, sterically hindering π-π stacking and delaying nucleation long enough to complete a standard 2- to 4-hour biochemical assay.

FAQ 3: Formulation & in vivo Dosing

Q: What are the recommended excipients for formulating these compounds for oral (PO) or intravenous (IV) dosing?

A: For in vivo dosing, you are constrained by thermodynamic solubility . Because water alone cannot break the lattice energy of dichlorophenyl pyridazines, you must rely on co-solvents that lower the dielectric constant of the medium and disrupt hydrogen bonding.

While specific data for proprietary dichlorophenyl pyridazines varies, we can use a structurally related analog, 6-phenyl-pyridazin-3(2H)-one (PPD), as a highly accurate proxy for excipient selection[3],[4].

Table 1: Thermodynamic Solubility Profile of a Pyridazine Analog (at 318.2 K)

Pharmaceutical SolventMole Fraction Solubility (

)
Solubilization Mechanism
DMSO

Strong H-bond acceptor; completely disrupts crystal lattice.
PEG-400

Co-solvent; lowers dielectric constant, favorable steric interactions.
Transcutol®

Surfactant-like properties; excellent for microemulsions.
Propylene Glycol (PG)

Moderate co-solvent; often paired with PEG-400 for PO dosing.
Water

Baseline aqueous solubility (highly restricted).

Data summarized from equilibrium solubility studies of pyridazinone derivatives[3],[4].

For preclinical PO dosing, a standard self-validating formulation for this scaffold is a ternary mixture: 10% DMSO / 40% PEG-400 / 50% Water . The DMSO breaks the lattice, PEG-400 maintains the compound in solution as the DMSO is diluted, and water provides the bulk volume.

Experimental Methodologies

To establish a self-validating system in your lab, you must distinguish between kinetic and thermodynamic solubility.

G Start Compound in DMSO Stock (10 mM) Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic Serial Dilution in Buffer Thermo Thermodynamic Solubility (Shake-Flask HPLC) Start->Thermo Evaporate & Equilibrate ResultK Precipitation Point (Assay Limit) Kinetic->ResultK Measure Light Scatter ResultT Equilibrium Solubility (Formulation Limit) Thermo->ResultT 24-72h Agitation -> Filter

Workflow distinguishing kinetic (assay-based) and thermodynamic (formulation-based) solubility assessments.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum concentration a compound can sustain in an assay buffer before precipitating.

  • Preparation: Prepare a 10 mM stock of the dichlorophenyl pyridazine in 100% DMSO.

  • Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom plate. Causality: This maintains a strict 1% final DMSO concentration, preventing solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours.

  • Measurement: Read the plate using a nephelometer (laser light scattering).

  • Self-Validation Step: Always include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Nicardipine). The kinetic solubility limit is defined as the lowest concentration where the scattering signal exceeds the buffer baseline by 3 standard deviations.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility for formulation design[4].

  • Saturation: Add an excess amount of solid dichlorophenyl pyridazine (approx. 5-10 mg) to a glass vial containing 1 mL of the target excipient/buffer.

  • Equilibration: Seal the vial and place it in an isothermal mechanical shaker at 25°C or 37°C. Agitate continuously for 48 to 72 hours. Causality: Extended agitation is mandatory. Short incubation times may measure a metastable supersaturated state; 72 hours ensures the crystal lattice energy is fully overcome and true thermodynamic equilibrium is reached[4].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV against a pre-established standard curve.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC).2

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. 3

  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives. BenchChem. 4

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. National Center for Biotechnology Information (PMC). 5

  • Improving solubility via structural modification. ResearchGate. 1

  • Tactics in Contemporary Drug Design. Springer.

Sources

Technical Support Center: Purification of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-PYZ-SH-001 Subject: Optimization of Workup and Purification for Heterocyclic Thiol Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol presents a unique set of challenges due to three physicochemical factors:

  • Thiol-Thione Tautomerism: The compound exists in equilibrium between the aromatic thiol (–SH) and the non-aromatic thione (=S, –NH) forms, affecting solubility.

  • Oxidative Instability: The mercapto group is highly susceptible to air-oxidation, forming the insoluble disulfide dimer (bis-6-(2,5-dichlorophenyl)pyridazine-3-disulfide).

  • Acidity: The pyridazine ring renders the thiol proton significantly more acidic (

    
    ) than typical alkyl thiols, allowing for selective acid-base extraction.
    

This guide provides a self-validating purification workflow designed to isolate the monomeric thiol in high purity (>98%).

Module 1: The Core Purification Protocol (Acid-Base Swing)

Theory: This method utilizes the acidity of the pyridazine-3-thiol. The thiol can be deprotonated by a weak base (forming a water-soluble thiolate anion), while non-acidic impurities (unreacted 3-chloro-6-(2,5-dichlorophenyl)pyridazine, bis-aryl byproducts) remain in the organic phase.

Step-by-Step Methodology
  • Dissolution (The "Swing" to Aqueous):

    • Suspend the crude yellow solid in 1.0 M NaOH (approx. 10 mL per gram of crude).

    • Observation: The solid should dissolve to form a yellow/orange solution (Thiolate anion).

    • Troubleshooting: If solids remain, these are likely non-acidic impurities or the disulfide dimer (see Module 2).

  • Filtration & Washing:

    • Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities or disulfides.

    • Wash 1: Extract the aqueous filtrate with an organic solvent (DCM or Ethyl Acetate).

    • Action:Discard the organic layer. It contains unreacted starting materials and non-acidic byproducts.

  • Precipitation (The "Swing" back to Solid):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly acidify with Acetic Acid or 2N HCl to pH ~4–5.

    • Observation: A thick precipitate will form. (Note: Do not over-acidify to pH < 1, as the pyridazine nitrogen can protonate, potentially resolubilizing the compound as a cation).

  • Isolation:

    • Filter the solid.[1][2]

    • Wash with cold water followed by a small amount of cold isopropanol.

    • Dry under vacuum at 40 °C.

Visual Workflow: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Mixture (Thiol + Impurities) Step1 Add 1N NaOH (Deprotonation) Start->Step1 Separation Liquid-Liquid Extraction (Wash with DCM) Step1->Separation OrgLayer Organic Layer (Contains Unreacted Chloro-SM & Non-acidic impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Thiolate Anion) Separation->AqLayer Keep Acidify Acidify with AcOH to pH 5 (Reprotonation) AqLayer->Acidify Filter Filtration & Drying Acidify->Filter Final Pure Thiol Product Filter->Final

Caption: Figure 1. Selective Acid-Base Extraction workflow exploiting the acidity of the pyridazine-3-thiol proton.

Module 2: Troubleshooting Disulfide Contamination

Issue: The crude product mass spectrum shows a peak at


 (Dimer) or the melting point is significantly higher than expected.
Root Cause:  Oxidation of the thiol to a disulfide (Ar-S-S-Ar). This often happens if the reaction mixture was exposed to air or if silica gel chromatography was attempted (silica can catalyze oxidation).
The "Reductive Rescue" Protocol

Disulfides are insoluble in base and will be lost in the filtration step of Module 1. To recover yield, you must reduce the disulfide back to the thiol.

Reagents: Zinc dust (Zn), Acetic Acid (AcOH).

  • Suspend the crude material (containing disulfide) in Glacial Acetic Acid.

  • Add 3–5 equivalents of Zn dust.

  • Reflux the mixture for 1–2 hours.

    • Chemistry:

      
      .
      
  • Workup:

    • Filter hot to remove excess Zn.

    • Pour the filtrate into water.

    • The thiol (or its zinc salt) may precipitate. To ensure full protonation, adjust pH to ~4 with HCl and collect the solid.

Module 3: Crystallization & Polishing

If the Acid-Base swing yields <98% purity, use recrystallization.

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighGood for removing trace colored impurities. Dissolve hot, cool slowly.
Acetic Acid ModerateEffective for very crude mixtures, but difficult to dry completely.
DMF/Water HighDissolve in min. DMF, add water until turbid, cool. Excellent for removing inorganic salts.
Toluene LowPoor solubility for the thione tautomer; not recommended.

Pro-Tip: Always degas recrystallization solvents (sparge with Nitrogen for 10 mins) to prevent re-oxidation during the heating phase.

Module 4: Tautomerism & Analytical Data

Users often misinterpret NMR data due to the thione tautomer.

  • Thiol Form (SH): Favored in basic solution.

  • Thione Form (NH): Favored in the solid state and neutral solution (e.g., DMSO-d6).

Diagnostic Signal: In


H NMR (DMSO-d6), you may not see a sharp –SH singlet. Instead, look for a broad –NH proton signal (often >13 ppm) or a very broad exchangeable peak. The Carbon-13 NMR signal for C-3 (C=S) will be significantly downfield (~160-180 ppm) compared to a standard C-S bond.
Visual Logic: Tautomerism & Oxidation

Tautomerism Thione Thione Form (Solid State/Neutral) Low Solubility Thiol Thiol Form (Reactive Intermediate) Thione->Thiol Equilibrium Thiolate Thiolate Anion (Basic pH) Water Soluble Thiol->Thiolate NaOH Disulfide Disulfide Dimer (Oxidation Impurity) Insoluble Thiol->Disulfide Air/Oxidation Thiolate->Thiol HCl Disulfide->Thiol Zn/AcOH (Reduction)

Caption: Figure 2. The dynamic equilibrium of the pyridazine scaffold.[3] Successful purification requires manipulating these states.

FAQ: Frequently Asked Questions

Q: My product turned into a gum during acidification. What happened? A: You likely acidified too quickly or the concentration was too high, trapping impurities. Fix: Re-dissolve in base, dilute the solution by 50%, and acidify dropwise with vigorous stirring.

Q: Can I use silica gel chromatography? A: Avoid it if possible. Silica is slightly acidic and can catalyze the oxidation of thiols to disulfides on the column. If necessary, dope the silica with 1% Triethylamine (TEA) to keep it basic, or flush the column with Nitrogen.

Q: The product smells strongly of sulfur even after drying. A: Trace sulfur byproducts (like thioamides or inorganic sulfides) are sticky. A wash with cold Isopropanol (IPA) is usually effective at removing these odorous volatiles without dissolving the product.

References

  • Tautomerism in Pyridazines

    • El-Nassan, H. B. (2012). Synthesis and antitumor activity of some new pyridazin-3(2H)-one derivatives. European Journal of Medicinal Chemistry, 47, 58-68.

    • Context: Establishes the predominance of the thione/lactam form in the solid st
  • Purification of Heterocyclic Thiols (Acid-Base Extraction)

    • Meanwell, N. A. (2017).[4] Heterocycles in Drug Design. Advances in Heterocyclic Chemistry, 123, 245-361.[4]

    • Context: General methodologies for manipulating the physicochemical properties of pyridazine rings, including acidity and solubility.
  • Disulfide Reduction Strategies: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Context: Standard protocols for Zn/AcOH reduction of disulfides to thiols (Section 19-35).
  • Synthesis of Dichlorophenyl-Pyridazine Scaffolds

    • Bemis, G. W., et al. (1996). Discovery of inhibitors of p38 MAP kinase.[5] Journal of Medicinal Chemistry. (See also related patents for VX-745 analogs).

    • Context: Provides the synthetic context for the 2,6- and 2,5-dichlorophenyl pyridazine pharmacophores.

Sources

Optimizing reaction temperature for pyridazine thiol nucleophilic attacks

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Temperature for Pyridazine Thiol Nucleophilic Attacks

Executive Summary

Pyridazines are electron-deficient diazines that exhibit higher reactivity in Nucleophilic Aromatic Substitution (


) than their pyridine or benzene counterparts. However, this high reactivity creates a narrow optimization window. If the temperature is too low, the reaction stalls at the Meisenheimer complex; if too high, you risk thiol oxidation (disulfide formation) or regiochemical scrambling.

This guide functions as a Level 3 Technical Support Hub . It bypasses generic advice to address the specific kinetic and thermodynamic challenges of coupling thiols with pyridazine cores.

Part 1: The Mechanistic Landscape

Before troubleshooting, visualize the competing pathways defined by your reaction temperature.

ReactionPathways Fig 1. Kinetic pathways in Pyridazine-Thiol SNAr reactions. Start Start: Halopyridazine + Thiol Deprotonation Thiol Deprotonation (Base Dependent) Start->Deprotonation RT or 0°C Meisenheimer Meisenheimer Complex (Transition State) Deprotonation->Meisenheimer Nucleophilic Attack (Rate Limiting Step) Side_Disulfide Side Product: Disulfide (R-S-S-R) Deprotonation->Side_Disulfide O2 present + High T Product Target: Thioether Pyridazine Meisenheimer->Product Leaving Group Departure (Fast) Side_Hydrolysis Side Product: Pyridazinone (Hydrolysis) Meisenheimer->Side_Hydrolysis H2O present + High T

Part 2: Troubleshooting Hub (Q&A)

Ticket #001: Reaction is sluggish or stalled at < 50% conversion.

User Report: "I'm reacting 3,6-dichloropyridazine with an alkyl thiol at room temperature (RT) in DMF. After 24 hours, LCMS shows mostly starting material."

Root Cause Analysis: While pyridazines are reactive, alkyl thiols can be bulky or less acidic (


), making the initial nucleophilic attack the rate-determining step. RT may not provide sufficient energy to overcome the activation barrier (

) for the formation of the Meisenheimer complex.

Resolution Protocol:

  • Step-Up Heating: Do not jump to reflux. Increase temperature to 50°C .

    • Why? Pyridazines are prone to degradation. A 25°C jump often doubles the rate without triggering decomposition.

  • Base Switch: If using

    
    , switch to 
    
    
    
    .
    • Why? Cesium's larger cation radius improves solubility in organic solvents (the "Cesium Effect"), effectively increasing the concentration of the reactive thiolate anion.

  • Solvent Check: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP).

    • Why? These solvents solvate the cation but leave the thiolate anion "naked" and highly reactive.

Ticket #002: High levels of disulfide dimer (R-S-S-R) observed.

User Report: "My product is forming, but I see 30-40% disulfide byproduct. I am heating to 80°C to push the reaction."

Root Cause Analysis: High temperatures accelerate the oxidation of thiols to disulfides much faster than they accelerate the


 reaction, especially if trace oxygen is present. Thiols are easily oxidized by dissolved oxygen in basic media.

Resolution Protocol:

  • Temperature Drop: Lower reaction temperature to 0°C or RT .

    • Why? Disulfide formation is often thermodynamically favored but kinetically slower at low temperatures compared to the rapid

      
       on electron-deficient pyridazines.
      
  • Degassing is Mandatory: Sparge solvents with Argon/Nitrogen for 15 minutes before adding the thiol.

  • Add Reducing Agent: Add 1.5 eq. of TCEP (Tris(2-carboxyethyl)phosphine) or perform the reaction under strictly anaerobic conditions.

    • Note: Avoid DTT if your product is sensitive to nucleophiles, as DTT is also a thiol.

Ticket #003: Regioselectivity issues with asymmetric halopyridazines.

User Report: "I am reacting 3,4,5-trichloropyridazine. I want substitution at C4, but I'm getting a mixture of C4 and C5."

Root Cause Analysis: At high temperatures (Thermodynamic Control), the reaction equilibrates, leading to a mix of isomers. At low temperatures (Kinetic Control), the nucleophile attacks the most electron-deficient position (usually para to the ring nitrogen or ortho if directed).

Resolution Protocol:

  • Cryogenic Start: Begin the reaction at -78°C or -40°C and warm slowly.

    • Why? Kinetic control favors attack at the most electrophilic carbon (C4 in this specific scaffold due to inductive effects of adjacent chlorines).

  • Solvent Switch: Change from DMF to THF .

    • Why? Lower polarity solvents often enhance regioselectivity by tightening the ion pair between the base and the nucleophile, making steric factors more dominant.

Part 3: Optimization Workflow

Do not guess the temperature. Follow this logic gate to determine the optimal condition for your specific substrate.

OptimizationLogic Fig 2. Temperature Optimization Decision Tree Start Start Optimization SubstrateCheck Is Substrate Highly Activated? (e.g., Pyridazinone, N-oxide) Start->SubstrateCheck ColdStart Start at 0°C Solvent: THF/DMF SubstrateCheck->ColdStart Yes RTStart Start at RT (25°C) Solvent: DMF/MeCN SubstrateCheck->RTStart No (Standard Halopyridazine) CheckConv1 Check Conversion (1h) ColdStart->CheckConv1 Success1 >80% Conv? Isolate Product CheckConv1->Success1 Yes WarmRT Warm to RT CheckConv1->WarmRT No CheckConv2 Check Conversion (4h) WarmRT->CheckConv2 RTStart->CheckConv2 Success2 >80% Conv? Isolate Product CheckConv2->Success2 Yes Heat50 Heat to 50°C CheckConv2->Heat50 No Heat50->Success2 Monitor Closely

Reference Data: Starting Conditions by Substrate
Substrate ClassElectronic StateRecommended

Base Recommendation
3,6-Dihalopyridazine Moderately ActivatedRT (25°C)

or

4,5-Dihalopyridazin-3-one Highly Activated0°C

or DIPEA
Pyridazine N-oxide Highly Activated0°C to RT

(careful addition)
Alkyl-substituted Halopyridazine Deactivated50°C - 80°C

(requires heat)

Part 4: Validated Experimental Protocol

Protocol: General Thiol Alkylation of 3,6-Dichloropyridazine Adapted from standard


 methodologies [1, 2].
  • Preparation: In a flame-dried flask, dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv). Stir at RT  for 10 minutes.
    
  • Nucleophile Addition: Add the thiol (1.1 equiv) dropwise.

    • Critical: If the thiol is liquid, add neat. If solid, dissolve in minimal DMF.

  • Monitoring: Stir at RT . Spot TLC or run LCMS at T=1h.

    • Checkpoint: If < 10% conversion, increase T to 50°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    

References

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Organic Chemistry Portal. Retrieved from [Link]

  • Sherif, M. H., et al. (2010).[2] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. Retrieved from [Link]

  • Asgari, S., et al. (2022).[3] SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. MDPI Molecules. Retrieved from [Link]

Sources

Troubleshooting low reactivity of steric hindered pyridazine thiols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Sterically Hindered Pyridazine Thiols Ticket Type: Advanced Chemistry Support / Method Development Agent: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Thione Trap" and the Steric Wall

Welcome to the technical support center. If you are here, you are likely staring at a TLC plate showing unreacted starting material or a mess of N-alkylated byproducts.

Working with pyridazine-3-thiols (and their 6-substituted analogs) presents a dual challenge unique to this heterocycle:

  • The Thione Trap: In solution, these molecules do not exist primarily as thiols (-SH). They tautomerize to the pyridazin-3(2H)-thione (C=S) form. This dramatically reduces the nucleophilicity of the sulfur atom compared to a standard thiophenol.

  • The Steric Wall: If your pyridazine has bulky substituents at the ortho positions (C4 or C5), the sulfur center is effectively shielded. Standard S_N2 or S_NAr trajectories are physically blocked.

This guide provides the protocols to break these locks.

Module 1: Diagnostics & Tautomerism

Issue: "My reagent behaves like a ketone, not a thiol."

Root Cause Analysis

Pyridazine thiols are "chameleons." The proton on the sulfur is labile and prefers to reside on the adjacent nitrogen (N2), forming a stable thioamide-like structure (thione). This thione form is non-nucleophilic at sulfur under neutral conditions.

Visualizing the Equilibrium (Graphviz)

Tautomerism cluster_0 The Thione Trap (Dominant) cluster_1 The Reactive Species Thione Pyridazin-3(2H)-thione (C=S, N-H) Non-Nucleophilic S Thiolate Pyridazine-3-thiolate Anion (C-S-, N:) Highly Nucleophilic Thione->Thiolate Strong Base (Direct) Thiol Pyridazine-3-thiol (C-SH, N:) Rare in Solution Thione->Thiol Slow Equilibrium Thiol->Thione Fast (Favored) Thiol->Thiolate Base (Deprotonation)

Figure 1: The reactivity landscape of pyridazine thiols. To react at Sulfur, you must drive the equilibrium fully to the Thiolate (Green).

FAQ: Tautomerism

Q: Can I just use TEA or DIPEA to alkylate? A: No. Organic amine bases are often too weak to fully deprotonate the thione (pKa ~7-9 depending on substitution). You will end up with a mixture of N-alkylation and S-alkylation. You need a hard, inorganic base to lock the species in the thiolate form.

Q: How do I confirm I have the thiolate? A: Visual cue. The thione is often yellow/orange. Upon adding a strong base (e.g., NaH, t-BuOK) in a polar solvent, the solution often shifts to a vibrant neon yellow or clear solution as the resonance-stabilized anion forms.

Module 2: S-Alkylation Troubleshooting

Issue: "S_N2 reaction is sluggish or yields N-alkylated byproducts."

The Protocol: "Hard-Soft" Control

To force S-alkylation over N-alkylation on a hindered substrate, you must exploit Pearson's HSAB theory . The Sulfur anion is a "soft" nucleophile; the Nitrogen is "hard."

Recommended System:

  • Solvent: DMF or NMP (Polar Aprotic is mandatory to strip cations).

  • Base:

    
     (Cesium effect) or 
    
    
    
    .
VariableStandard Condition (Avoid)High-Performance Condition (Use) Reason
Base

/ TEA

or

Cesium is larger/softer, promoting S-attack and solubility.
Solvent THF / DCMDMF / DMA / NMP High dielectric constant dissociates the ion pair, exposing the S-anion.
Temperature RT60°C - 90°C Steric hindrance increases the activation energy barrier; heat is required.
Electrophile ChloridesBromides or Iodides Better leaving groups compensate for poor nucleophile approach.
Step-by-Step Protocol: Steric S-Alkylation
  • Dissolution: Dissolve 1.0 eq of Pyridazine Thione in anhydrous DMF (0.2 M).

  • Activation: Add 1.2 eq

    
     . Stir at RT for 30 mins.[1] Look for color shift.
    
  • Addition: Add 1.1 eq of Electrophile (Alkyl Bromide).

  • Heat: Heat to 60°C. Monitor by LCMS (TLC is often misleading due to streaking).

  • Workup: Dilute with water, extract with EtOAc. Note: If product is polar, use DCM/iPrOH (3:1).

Module 3: Transition Metal Catalysis (The Heavy Artillery)

Issue: "I need to attach an aryl group (S-Arylation), but S_NAr fails due to sterics."

When sterics block the nucleophilic attack, or the aryl halide is electron-rich, you must use Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig type) .

Critical Failure Point: Pyridazine nitrogens are excellent ligands. They will bind to Pd and kill your catalyst ("Catalyst Poisoning"). You must use bulky, chelating ligands that bind Pd tighter than the pyridazine does.

Recommended Catalyst Systems
ComponentRecommendationWhy?
Pre-Catalyst

or

Standard sources.
Ligand (The Key) Xantphos or Josiphos (CyPF-tBu) Large bite angle and steric bulk prevent pyridazine N-coordination [1].
Base

or

Mild enough to tolerate functional groups, strong enough for transmetallation.
Solvent Dioxane or TolueneNon-coordinating solvents are essential.
Workflow Visualization (Graphviz)

PdCoupling Start Substrate: Hindered Pyridazine Thiol + Aryl Halide Decision Check Ligand Start->Decision FailPath Using PPh3 or dppf? Decision->FailPath Standard Ligands SuccessPath Using Xantphos / Josiphos? Decision->SuccessPath Bulky Ligands FailResult FAILURE: N-Coordination (Catalyst Death) FailPath->FailResult Mechanism 1. Oxidative Addition (Ar-X) 2. Ligand Exchange (Thiolate) 3. Reductive Elimination SuccessPath->Mechanism Result SUCCESS: C-S Bond Formed Mechanism->Result

Figure 2: Ligand selection is the binary pass/fail factor in pyridazine cross-coupling.

Module 4: Disulfide Formation & Handling

Issue: "I cannot oxidize the thiol to the disulfide, or it happens too slowly."

Steric bulk around the sulfur prevents the formation of the S-S bond intermediate required for air oxidation.

Troubleshooting Guide:

  • Avoid Air Oxidation: It is too slow for hindered substrates.

  • Use Iodine (

    
    ): 
    
    • Protocol: Dissolve thiol in MeOH/Water. Add

      
       (0.5 eq) dropwise until a faint yellow color persists. This mechanism is less sensitive to sterics than radical air oxidation.
      
  • Use DMSO/

    
     (Catalytic): 
    
    • Protocol: Heat the thiol in DMSO (5 eq) with 5 mol%

      
       at 80°C. DMSO acts as the oxidant; Iodine acts as the catalyst to transfer oxygen [2].
      

References

  • Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society. Available at: [Link] (Demonstrates the necessity of Josiphos/CyPF-tBu ligands for hindered thiol coupling).

  • Kirihara, M., et al. (2007).[2] Tantalum(V) Chloride Catalyzed Oxidation of Thiols to Disulfides with Dimethyl Sulfoxide. Synlett. (General protocol adapted for hindered heterocycles).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on Thione-Thiol equilibrium).
  • Maimone, T. J., et al. (2016). Pd-catalyzed C-S coupling of aryl halides. Science. Available at: [Link]

Sources

Stability of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidative Stability & Troubleshooting for 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Executive Briefing

As a drug development professional, handling thiol-containing heterocycles like this compound presents unique analytical and formulation challenges. While the 2,5-dichlorophenyl moiety provides essential lipophilicity and steric bulk for target binding, the pyridazine-3-thiol group is a redox-sensitive hotspot. Under oxidative stress, this free thiol (-SH) rapidly traverses a degradation cascade, forming transient sulfenic acids, irreversible sulfinic/sulfonic acids, or disulfide dimers . This guide provides field-proven methodologies to control, track, and troubleshoot these oxidative pathways during formulation and forced degradation studies.

Mechanistic Architecture: The Oxidation Cascade

Understanding the fate of your API begins with its oxidative trajectory. The thiol group's reactivity is heavily pH-dependent; at physiological or basic pH (pH > 7.0), the formation of the highly nucleophilic thiolate anion accelerates oxidation and subsequent dimerization .

OxidationCascade API 6-(2,5-Dichlorophenyl) pyridazine-3-thiol (Free Thiol, R-SH) Disulfide Disulfide Dimer (R-S-S-R) API->Disulfide Mild Oxidation (O2) pH > 7.0 Sulfenic Sulfenic Acid (R-SOH) Transient API->Sulfenic H2O2 / ROS Sulfenic->Disulfide Nucleophilic Attack by R-SH Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic + [O] Sulfonic Sulfonic Acid (R-SO3H) Terminal Degradant Sulfinic->Sulfonic + [O]

Oxidative degradation cascade of this compound.

Diagnostic FAQ: Troubleshooting Formulation & Storage

Q: During routine LC-MS analysis, my API peak is shrinking, and a new peak with a mass shift of +32 Da appears, followed by a +48 Da peak. What is happening? A: You are observing the classic over-oxidation of the thiol group. The +32 Da shift corresponds to the formation of sulfinic acid (R-SO₂H), which rapidly oxidizes further to the terminal sulfonic acid (R-SO₃H, +48 Da) . To troubleshoot, check your mobile phase for trace peroxides (common in aging THF or ether solvents) and ensure your sample vials are purged with an inert gas like Argon.

Q: I am seeing significant dimerization (disulfide formation) in my neutral pH formulation. How can I prevent this without altering the API structure? A: Disulfide formation (R-S-S-R) is driven by the thiolate anion attacking a transient sulfenic acid intermediate or another oxidized species . Because the pKa of the pyridazine-3-thiol is relatively low, neutral pH environments contain enough thiolate to drive this reaction. Lowering the formulation pH to 5.0-5.5 (if physiologically acceptable) protonates the thiol, reducing its nucleophilicity. Alternatively, incorporating a volatile antioxidant or a chelating agent (like EDTA) prevents trace-metal-catalyzed air oxidation.

Q: Why is sulfenic acid (+16 Da) rarely detected in my forced degradation studies? A: Sulfenic acid (R-SOH) is a highly elusive, transient intermediate with a half-life often measured in minutes [[1]]([Link]). It either rapidly condenses with a free thiol to form a disulfide or undergoes further oxidation to sulfinic acid. If you need to prove its formation for regulatory submissions, you must use a nucleophilic trapping agent (e.g., dimedone) during the stress assay to form a stable thioether adduct.

Validated Protocol: Self-Validating Oxidative Forced Degradation Assay

Regulatory guidelines (ICH Q1A/Q1B) require forced degradation studies to elucidate degradation pathways and prove that analytical methods are stability-indicating . The following protocol is designed as a self-validating system —meaning it includes internal checks to ensure the degradation observed is chemically real and not an artifact of the analytical preparation.

Causality & Logic: We utilize 0.3% H₂O₂ rather than aggressive 3% H₂O₂ to prevent the instantaneous, total destruction of the API, allowing for accurate kinetic tracking. Crucially, the reaction must be quenched. Without a quenching agent, oxidation continues inside the autosampler vial, skewing the kinetic data and artificially inflating sulfonic acid levels.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve this compound in LC-MS grade Acetonitrile (MeCN) to a concentration of 1 mg/mL.

    • Causality: MeCN is chosen over Methanol to prevent potential nucleophilic substitution or complexation at the electron-deficient pyridazine ring.

  • System Validation (Control A): Aliquot 1 mL of the API solution. Add 100 µL of LC-MS grade water. This serves as the baseline control to verify solvent purity and inherent API stability.

  • Quench Validation (Control B): Aliquot 1 mL of API. Add 50 µL of 1M Sodium Thiosulfate (quenching agent), followed immediately by 50 µL of 0.3% H₂O₂.

    • Causality: This proves that the quenching agent effectively stops H₂O₂ activity. If degradation is seen in this vial, the quench is ineffective, and the assay must be redesigned.

  • Oxidative Stressing: Aliquot 1 mL of API. Add 50 µL of 0.3% H₂O₂. Incubate at 25°C in the dark to isolate chemical oxidation from photolytic degradation.

  • Kinetic Sampling & Quenching: At t = 1, 4, and 24 hours, extract 100 µL of the stressed solution and immediately inject it into a vial containing 10 µL of 1M Sodium Thiosulfate to halt the reaction.

  • Analysis: Analyze all samples via LC-MS/MS using a reverse-phase C18 column.

ProtocolWorkflow Prep 1. API Preparation 1 mg/mL in MeCN Stress 2. Oxidative Stress Add 0.3% H2O2 Prep->Stress Validate Self-Validation Control B (Quench First) Prep->Validate Quench 3. Kinetic Quenching Add Sodium Thiosulfate Stress->Quench Analyze 4. LC-MS/MS Analysis Track m/z shifts Quench->Analyze Validate->Analyze

Self-validating workflow for oxidative forced degradation testing.

Quantitative Profiling: Degradation Signatures

To facilitate rapid LC-MS/MS identification, compare your spectral data against this standardized degradation matrix.

Degradant SpeciesStructural ModificationMass Shift (Δ m/z)Primary Environmental DriverReversibility
Disulfide Dimer R-S-S-R+ [M - 2H]Mild O₂ exposure, pH > 7.0Reversible (via DTT/TCEP)
Sulfenic Acid R-SOH+ 16 DaInitial ROS / Peroxide exposureTransient / Highly Reactive
Sulfinic Acid R-SO₂H+ 32 DaSustained H₂O₂ exposureIrreversible
Sulfonic Acid R-SO₃H+ 48 DaChronic Oxidative StressIrreversible

References

  • The role of thiols and disulfides in protein chemical and physical stability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reactivity, Selectivity and Stability in Sulfenic Acid Detection Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Forced Degradation Studies Can Reduce Stress(ors) Source: SK pharmteco URL:[Link]

Sources

Technical Support Center: Recrystallization & Handling of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling the isolation and purification of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol . Due to the molecule's dual polarity and high susceptibility to oxidative dimerization, standard recrystallization protocols often fail, resulting in emulsions ("oiling out") or degraded yields.

This document synthesizes physicochemical profiling, mechanistic troubleshooting, and self-validating standard operating procedures (SOPs) to ensure high-purity crystalline recovery.

Physicochemical Profiling & Solvent Selection

To rationally design a recrystallization system, we must first understand the causality behind the molecule's behavior. The compound features a "schizophrenic" polarity profile:

  • The 2,5-Dichlorophenyl Moiety: Highly lipophilic, bulky, and sterically hindering. It resists packing into a neat crystal lattice, driving the kinetic phenomenon of liquid-liquid phase separation (LLPS).

  • The Pyridazine-3-thiol Core: Highly polar and capable of hydrogen bonding. In solution, it exists in a tautomeric equilibrium between the thiol (-SH) and the thione (=S, N-H) forms[1].

Because of these competing domains, selecting a solvent requires balancing the solvation of the lipophilic ring at high temperatures while leveraging the polar core to drive lattice formation upon cooling.

Quantitative Solvent Profiling Data
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Solvation TargetSuitability & Mechanistic Risk
Toluene 110.62.38Lipophilic dichlorophenyl ringExcellent. High BP allows complete dissolution; low polarity minimizes thione tautomerization and oxidation risk.
Isopropanol (IPA) 82.518.3Balanced (H-bonding + lipophilic)Good. Effective for intermediate purities, but requires strict cooling control to prevent oiling out.
Ethanol / Water (80:20) ~78.0~30.0Polar thione corePoor. High dielectric constant stabilizes the reactive thiolate anion, drastically increasing the risk of disulfide formation.
Dimethylformamide (DMF) 153.036.7Universal solvationDO NOT USE. Basic nature of DMF catalyzes proton abstraction from the thiol, leading to rapid oxidative dimerization[2].

Troubleshooting & FAQs

Q: My product is separating as a gooey oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: You are observing "oiling out" (Liquid-Liquid Phase Separation or LLPS). This occurs when the system experiences high supersaturation, but the integration of solute molecules into the rigid crystal lattice is kinetically hindered[3]. The bulky 2,5-dichlorophenyl group depresses the melting point of the crude mixture below the temperature at which the solution becomes saturated. Instead of forming a solid, the solute separates as an amorphous, impurity-rich liquid emulsion[3].

The Fix: Do not attempt to filter the oil. Reheat the flask until the emulsion completely redissolves. Add 5–10% more of your primary solvent to lower the saturation temperature, ensuring it drops below the solute's melting point. Cool the system at a strictly controlled rate (< 0.5 °C/min). If available, introduce seed crystals just as the solution reaches its cloud point to bypass the kinetic barrier of primary nucleation.

G Start Dissolve crude in minimal hot solvent Cool Cool slowly to RT (< 0.5 °C/min) Start->Cool Check Observe Phase Separation Cool->Check Crystals Crystalline Solid (Success) Check->Crystals Lattice Formation Oil Oiling Out (LLPS) Emulsion Forms Check->Oil Kinetic Hindrance Reheat Reheat & Add 'Good' Solvent Oil->Reheat Adjust Solubility Seed Add Seed Crystals & Stir Vigorously Oil->Seed Induce Nucleation Reheat->Cool Seed->Crystals

Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Q: I am observing a secondary peak in my LC-MS with exactly double the mass minus 2 Da. What happened?

A: Your compound has undergone oxidative dimerization to form a disulfide bond (R-S-S-R) . In solution, this compound exists in a tautomeric equilibrium between the thiol and thione forms[1]. Trace amounts of base (even from glassware) or transition metals will deprotonate the thiol to form a highly nucleophilic thiolate anion. This thiolate rapidly reacts with dissolved molecular oxygen via a thiol-disulfide exchange pathway to form the dimer[2][4].

The Fix: Disulfide formation is a chemical degradation, not a physical crystallization failure. To recover your material, you must chemically reduce the disulfide back to the free thiol using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[4]. For future recrystallizations, strictly utilize degassed solvents under an Argon atmosphere, and add 0.1% v/v glacial acetic acid to keep the equilibrium shifted toward the protonated (safe) thiol state.

G Thiol Thiol Tautomer (-SH) Thione Thione Tautomer (=S, N-H) Thiol->Thione Polar Solvents Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate Base / Trace Metals Thione->Thiolate Base Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide O2 (Oxidation) Disulfide->Thiol Reducing Agent (DTT, TCEP)

Thiol-thione tautomerism and oxidative dimerization pathway of pyridazine-3-thiols.

Standard Operating Procedure (SOP): Degassed Recrystallization

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Solvent Preparation & Degassing

  • Select anhydrous Toluene (preferred) or Isopropanol.

  • Sparge the solvent with high-purity Argon gas for a minimum of 20 minutes to displace dissolved oxygen.

  • Add 0.1% v/v glacial acetic acid to the solvent. Causality: The slight acidity suppresses thiolate anion formation, neutralizing the primary vector for oxidation.

Step 2: Dissolution under Inert Atmosphere

  • Place the crude this compound in a multi-neck round-bottom flask equipped with a reflux condenser and an Argon balloon.

  • Add the minimum volume of degassed solvent required to suspend the solid.

  • Heat the system to reflux (110 °C for Toluene) while stirring at 300 RPM until complete dissolution is achieved.

  • Validation Checkpoint 1: Spot 1 µL of the hot solution on a TLC plate next to a known disulfide standard. If a higher Rf spot (disulfide) is present, abort the recrystallization and perform a chemical reduction.

Step 3: Hot Filtration (Clarification)

  • Pre-warm a fritted funnel and Celite pad to prevent premature crystallization.

  • Rapidly filter the hot solution under a blanket of Argon to remove insoluble impurities and trace metal particulates that could catalyze oxidation.

Step 4: Controlled Nucleation

  • Transfer the clarified filtrate to a clean flask under Argon.

  • Program the heating mantle/bath to cool at a strict rate of 0.5 °C per minute . Causality: Rapid cooling spikes the supersaturation index, overwhelming the lattice formation kinetics and triggering oiling out[3].

  • Once the solution reaches ~5 °C above the anticipated cloud point, add 1–2 mg of pure seed crystals.

Step 5: Isolation and Drying

  • Once cooled to 0–5 °C, collect the crystalline solid via vacuum filtration.

  • Wash the filter cake with 2 volumes of ice-cold, degassed solvent.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Validation Checkpoint 2: Perform a melting point analysis. The melting point must be sharp (range < 1.5 °C). A broad melting range indicates the transient formation of an oil that trapped solvent/impurities before solidifying.

References

  • Oiling Out in Crystallization: Detection and Prevention Mettler Toledo[Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols ChemRxiv (Preprint)[Link]

  • Quantification of Thiols and Disulfides National Institutes of Health (PMC)[Link]

Sources

Technical Support Hub: Handling Hygroscopic Pyridazine Thiol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PTS-HANDLE-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Pyridazine thiol salts (e.g., pyridazinium-3-thiol hydrochloride) are critical building blocks in medicinal chemistry, particularly for fragment-based drug discovery and linker synthesis. However, they present a dual challenge: hygroscopicity (rapid moisture uptake) and oxidative instability (conversion to disulfides).

This guide addresses the physical handling of these salts to prevent deliquescence and the chemical preservation required to maintain stoichiometry and purity.

Part 1: The Mechanics of Failure (Why Your Experiment Failed)

Before troubleshooting, you must understand the "Vicious Cycle" of degradation. Pyridazine rings are electron-deficient (π-deficient). When a thiol group is attached, it exists in a tautomeric equilibrium (thiol vs. thione).

In salt form (e.g., HCl salt), the lattice energy is often insufficient to prevent water intercalation. Once water is absorbed, it does not just sit there; it creates a microscopic aqueous phase. In this phase, the acidity of the pyridazine thiol (pKa ~6-7) allows for partial deprotonation. The resulting thiolate anion is a potent nucleophile and highly susceptible to oxidation by atmospheric oxygen, rapidly forming the dipyridazinyl disulfide [1, 2].

Visualizing the Degradation Pathway

DegradationCycle DrySalt Dry Pyridazine Thiol Salt Moisture Atmospheric Moisture Uptake DrySalt->Moisture Exposure > 60% RH Deliquescence Deliquescence (Micro-Aqueous Phase) Moisture->Deliquescence Lattice Breakdown Deliquescence->Moisture Auto-catalytic Absorption Deprotonation Deprotonation to Thiolate Anion Deliquescence->Deprotonation pH Shift Oxidation Oxidative Coupling (Disulfide Formation) Deprotonation->Oxidation + O2 PurityLoss Irreversible Purity Loss Oxidation->PurityLoss Dimerization

Figure 1: The cascade effect where physical hygroscopicity triggers chemical instability.

Part 2: Standard Operating Procedures (SOPs)
SOP-01: Weighing and Transfer

Objective: Accurate stoichiometry without compromising the bulk stock.

The "Difference Method" (Mandatory for >50mg scale): Do not weigh hygroscopic salts directly onto weighing paper on an open balance. The drift in weight is water absorption, meaning you are weighing water, not compound.

  • Dry the Container: Use a pre-dried, septum-capped vial.

  • Tare: Place the capped vial containing the bulk solid on the balance. Tare.

  • Dispense: Remove the vial, extract the approximate amount needed quickly, and recap immediately.

  • Weigh Back: Place the vial back on the balance. The negative value is the exact mass of the solid removed.

    • Why this works: You measure what left the protected environment, ignoring the moisture gained by the aliquot during transfer [3].

SOP-02: Storage Protocol

Objective: Long-term viability.

ParameterSpecificationRationale
Temperature -20°CLowers kinetic energy, slowing oxidation rates.
Atmosphere Argon (Ar)Heavier than air; blankets the solid better than Nitrogen (

) in frequently opened vials.
Container Amber Glass + ParafilmAmber blocks UV (radical initiator); Parafilm seals micro-cracks in caps.
Desiccant

or Indicating Silica
Phosphorus pentoxide (

) is superior for thiols but requires careful disposal.
Part 3: Troubleshooting Guide (Q&A)

Ticket #402: "My solid turned into a sticky goo."

  • Diagnosis: Deliquescence.[1][2] The critical relative humidity (CRH) of the salt was exceeded.

  • Immediate Fix: Do not attempt to scrape it. Dissolve the entire "goo" in the reaction solvent (anhydrous), measure the total volume, and use it as a stock solution. Determine concentration by HPLC or quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).

  • Prevention: Store in a desiccator charged with active silica gel.

Ticket #405: "My yield is >100% and the product is yellow."

  • Diagnosis: Disulfide contamination. Pyridazine thiols are often colorless/white; disulfides are frequently yellow due to the extended conjugation across the S-S bond.

  • The Fix (Chemical Rescue):

    • Dissolve the crude mixture in degassed solvent.

    • Add a reducing agent: Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is preferred as it works in acidic media and is odorless [4].

    • Stir for 30 mins, then extract.

  • Note: If your reaction requires a base, add the base after purging the system with Argon to prevent immediate re-oxidation.

Ticket #409: "I need to scale up. Can I change the salt?"

  • Diagnosis: HCl salts are notorious for hygroscopicity.

  • Recommendation: Yes. Switch to a less hygroscopic counter-ion via Salt Metathesis.

    • Tosylate (p-Toluenesulfonate): Lipophilic counter-ion repels water.

    • Fumarate: Often forms tight crystal lattices with high lattice energy, resisting water ingress [5].

Part 4: Advanced Engineering – Salt Selection Matrix

If the HCl salt is unmanageable, synthesize or request these alternatives.

Salt FormHygroscopicityCrystallinityHandling DifficultyRecommended For
Hydrochloride High ModerateHard (Glovebox preferred)Early discovery / Small scale
Tosylate LowHighEasy (Benchtop)Process Chemistry / Scale-up
Mesylate ModerateHighModerateSolubility enhancement
Fumarate Very LowHighEasyLong-term storage
Decision Logic for Handling

HandlingLogic Start Start: Handling Pyridazine Thiol IsStock Is this a Stock Container? Start->IsStock IsReaction Is this for Immediate Reaction? IsStock->IsReaction No Desiccator Store in Desiccator (-20°C) IsStock->Desiccator Yes Glovebox Use Glovebox / Argon Bag IsReaction->Glovebox Humidity > 50% Benchtop Benchtop Handling OK IsReaction->Benchtop Humidity < 40% DifferenceWeigh Use Difference Weighing Method Benchtop->DifferenceWeigh Critical Stoichiometry

Figure 2: Workflow for determining the necessary level of containment based on environmental conditions.

References
  • Sanz, R., et al. (2002).[3] "Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI)." Synthesis, 2002(6), 856-858. Link

  • Kobe University. (2010). "Oxidative transformation of thiols to disulfides promoted by activated carbon–air system."[4] Tetrahedron Letters. Link

  • GenFollower. (2026). "Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing." Laboratory Techniques Guide. Link

  • ThermoFisher Scientific. (n.d.). "TCEP Hydrochloride Technical Guide." Protein Biology. Link

  • Kumar, L., et al. (2010). "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review. Link

Sources

Validation & Comparative

1H NMR Structural Elucidation of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol: Solvent-Dependent Tautomerism and Resolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol via 1H NMR presents a unique analytical challenge. Researchers must navigate a complex tautomeric equilibrium while resolving the overlapping aromatic signals of a 2,5-dichlorophenyl moiety. This guide objectively compares the analytical performance of different NMR solvent systems—specifically DMSO-d6, CDCl3, and CD3OD—to provide drug development professionals with a definitive framework for accurate spectral interpretation and solvent selection.

Mechanistic Insights: The Thiol-Thione Tautomeric Equilibrium

Pyridazine-3-thiols do not exist as static, singular structures in solution. Instead, they undergo a dynamic, solvent-dependent proton transfer between the exocyclic sulfur atom and the adjacent heterocyclic ring nitrogen (N2) [1].

  • The Thiol Form: Features a distinct -SH proton and a fully aromatic pyridazine ring.

  • The Thione Form: Exists as pyridazine-3(2H)-thione, characterized by an -NH proton and localized double bonds within the heterocycle.

The thermodynamic position of this equilibrium is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the chosen NMR solvent [2]. Understanding this causality is critical, as the tautomeric shift drastically alters the electronic environment—and thus the chemical shifts—of the pyridazine ring protons.

Tautomerism Thiol Thiol Tautomer (-SH form) Favored in Non-Polar Media Thione Thione Tautomer (=S, -NH form) Favored in Polar Media Thiol->Thione DMSO-d6 (Strong H-Bond Acceptor) Thione->Thiol CDCl3 (Non-Interacting Matrix)

Solvent-driven tautomeric equilibrium of this compound.

Comparative Solvent Performance

DMSO-d6: The Gold Standard for Structural Validation
  • Causality & Performance: Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It stabilizes the highly polarized thione form via intermolecular hydrogen bonding (N-H···O=S(CD3)2). Consequently, in DMSO-d6, the compound exists almost exclusively as the thione tautomer.

  • Spectral Impact: The exchangeable proton appears as a broad singlet far downfield (~13.5–14.0 ppm), definitively confirming the -NH species. The pyridazine ring protons (H-4 and H-5) shift upfield due to the loss of full aromatic ring current in the thione state. This solvent provides the highest solubility and the sharpest baseline resolution.

CDCl3: For Thiol Observation and Non-Polar Environments
  • Causality & Performance: Chloroform lacks hydrogen-bonding capabilities, which shifts the equilibrium back toward the less polar thiol tautomer.

  • Spectral Impact: The -SH proton typically appears much further upfield (~3.5–4.5 ppm). However, researchers must be cautious: this compound exhibits significantly lower solubility in CDCl3. This often requires extended acquisition times, which can lead to signal broadening and lower signal-to-noise (S/N) ratios.

CD3OD: The Deuterium Exchange Trap
  • Causality & Performance: While methanol provides excellent solubility, its labile deuterium rapidly exchanges with the -SH/-NH proton of the analyte.

  • Spectral Impact: The critical tautomeric indicator signal disappears entirely from the spectrum, replaced by a massive HOD peak at ~4.8 ppm. CD3OD should be strictly avoided unless the sole analytical objective is resolving the non-exchangeable carbon backbone.

Quantitative Data: 1H NMR Spectral Assignments

The 2,5-dichlorophenyl ring presents a classic AMX spin system. While the splitting pattern (multiplicity and J-coupling) remains mathematically consistent across solvents, the chemical shifts vary due to the anisotropic effects of the solvent and the adjacent pyridazine ring's tautomeric state.

Proton AssignmentMultiplicityJ-Coupling (Hz)DMSO-d6 (ppm)CDCl3 (ppm)Diagnostic Notes
H-4 (Pyridazine) d9.5~7.05~7.42Shifted upfield in the thione form (DMSO)
H-5 (Pyridazine) d9.5~7.92~7.85Deshielded by the adjacent aryl group
H-3' (Phenyl) d8.5~7.68~7.55Ortho to C-2' Chlorine
H-4' (Phenyl) dd8.5, 2.5~7.58~7.40AMX system; exhibits ortho and meta coupling
H-6' (Phenyl) d2.5~7.82~7.75Meta coupling to H-4'
-NH / -SH br s-~13.80 (-NH)~3.85 (-SH)Primary tautomeric state indicator

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and capture high-resolution splitting patterns—especially the fine 2.5 Hz meta-coupling of the dichlorophenyl ring—adhere to the following optimized, self-validating protocol.

Workflow Step1 1. Sample Prep 15-20 mg in 0.6 mL Solvent Step2 2. Filtration 0.2 μm PTFE Filter Step1->Step2 Step3 3. Shimming Validation Target: FWHH < 0.8 Hz Step2->Step3 Step4 4. Acquisition 400/500 MHz, 298 K, 16-32 Scans Step3->Step4 Step5 5. Processing Zero-filling, LB=0.3 Hz, Baseline Corr. Step4->Step5

Standardized 1H NMR acquisition workflow for tautomer-sensitive pyridazine derivatives.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of this compound. Dissolve completely in 0.6 mL of DMSO-d6 (recommended for initial purity assessment and highest resolution).

  • Filtration (Critical Step): Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved microcrystals is mandatory to prevent localized magnetic field distortions.

  • Instrument Setup & Shimming (Self-Validation): Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K. Perform tuning and matching (TMA). Shim the Z-axis gradients (Z1-Z5).

    • Validation Metric: The solvent residual peak FWHH (Full Width at Half Maximum) must be < 0.8 Hz . If the FWHH exceeds this, the 2.5 Hz meta-coupling on H-4' and H-6' will blur, invalidating the structural analysis. Reshim until this metric is met.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (NS): 16 to 32 (Increase to 64 if utilizing CDCl3 due to lower solubility).

    • Relaxation Delay (D1): Set to 1.5–2.0 seconds. Causality: This ensures full longitudinal relaxation of protons adjacent to quaternary carbons, preventing integration errors.

  • Processing: Apply a zero-filling factor of 2 (up to 64k data points). Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the S/N ratio without sacrificing resolution. Perform manual phase correction and a 1st-order polynomial baseline correction to ensure accurate integration of the broad exchangeable tautomer proton.

References

  • Zhang, V. M., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A, 112(10), 2134–2143.[Link]

  • Cazar, R. et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54.[Link]

Mass Spectrometry Fragmentation of Dichlorophenyl Pyridazine Thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Dichlorophenyl Pyridazine Thiols Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

Dichlorophenyl pyridazine thiols are a critical class of pharmacophores, often investigated for their antimicrobial, antifungal, and analgesic properties. Their analysis via mass spectrometry (MS) presents unique challenges due to the interplay between thiol-thione tautomerism , chlorine isotopic clustering , and diazine ring instability .

This guide synthesizes experimental data and mechanistic principles to provide a definitive reference for characterizing these compounds. We contrast Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, establishing a self-validating protocol for structural elucidation.

Chemical Identity & Isotopic Signatures

Before interpreting fragmentation, the analyst must validate the molecular ion identity through isotopic abundance. The presence of two chlorine atoms on the phenyl ring creates a distinct spectral fingerprint.

The "9:6:1" Rule

For any derivative containing a dichlorophenyl moiety (e.g., 4-(2,4-dichlorophenyl)pyridazine-3-thiol), the molecular ion cluster (


 or 

) will exhibit a characteristic intensity ratio due to natural

(75.8%) and

(24.2%) abundances.
Ion SpeciesMass ShiftRelative Intensity (Approx)Origin
M 0100%

M+2 +2 Da65%

M+4 +4 Da10%

Analyst Note: Deviation from this pattern suggests contamination or the presence of overlapping metabolic products (e.g., dechlorination metabolites).

Comparative Analysis: Ionization Modalities

Comparison 1: EI vs. ESI Performance

The choice of ionization source dictates the fragmentation depth and structural insight obtained.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal)
Dominant Ion Radical Cation (

)
Protonated Molecule (

)
Key Artifacts Extensive fragmentation; molecular ion may be weak.Disulfide Dimerization : Thiols oxidize in-source to form

.
Structural Insight Excellent for ring cleavage and isomer differentiation.Excellent for MW confirmation and purity checks.
Recommendation Use for structural elucidation of unknowns.Use for routine QC and pharmacokinetic studies.
Comparison 2: Thiol vs. Thione Tautomerism

Pyridazine thiols exist in dynamic equilibrium with their thione counterparts (pyridazin-3(2H)-thiones).

  • In Solution (ESI): The thione form often dominates, favoring protonation at the N2 nitrogen or the thione sulfur.

  • Gas Phase (EI): Fragmentation often proceeds through the thiol tautomer, facilitating the loss of the sulfhydryl radical (

    
    ).
    

Fragmentation Mechanics & Pathways[1][2][3][4]

Representative Compound

Model: 4-(2,4-dichlorophenyl)pyridazine-3-thiol Formula:


Monoisotopic Mass:  ~256 Da (

)
Pathway A: The "Desulfurization" Route (Characteristic of Thiols)

A primary diagnostic cleavage is the loss of the sulfur moiety.

  • Loss of SH (

    
    ):  Homolytic cleavage of the C-S bond yields the 
    
    
    
    cation (
    
    
    223).
  • Loss of H (Ortho-effect): Interaction between the thiol hydrogen and the adjacent phenyl ring can lead to cyclization or H-loss.

Pathway B: The "Pyridazine Collapse" (Ring Contraction)

The pyridazine ring is defined by its N-N bond, which is a weak point under high energy.

  • Nitrogen Extrusion (

    
    ):  Loss of neutral 
    
    
    
    is a hallmark of pyridazines, resulting in a highly reactive cyclobutadiene-like or thiophene-like radical cation (
    
    
    228).
  • Retro-Diels-Alder (RDA): Cleavage across the ring can yield nitrile fragments. For this structure, this produces a dichlorobenzonitrile ion (

    
     171).
    
Pathway C: Substituent Scrambling
  • Dechlorination (

    
    ):  Direct loss of a chlorine radical is common in EI, reducing the isotopic cluster complexity in daughter ions.
    
  • Benzylic Cleavage: If alkyl groups are present on the pyridazine,

    
    -cleavage dominates.
    

Visualizations

Diagram 1: Fragmentation Pathway (Graphviz)

This diagram maps the logical decay of the parent ion into its diagnostic fragments.

FragmentationPathway M Molecular Ion [M]+. (m/z 256) (Thiol/Thione Tautomer) Frag_SH [M - SH]+ (m/z 223) Desulfurization M->Frag_SH - •SH (33 Da) Frag_N2 [M - N2]+. (m/z 228) Nitrogen Extrusion M->Frag_N2 - N2 (28 Da) Frag_Cl [M - Cl]+ (m/z 221) Dechlorination M->Frag_Cl - •Cl (35 Da) Frag_Ph Dichlorophenyl Cation (m/z 145) Frag_SH->Frag_Ph Complex Rearrangement Frag_RDA Dichlorobenzonitrile Ion (m/z 171) Retro-Diels-Alder Frag_N2->Frag_RDA Ring Cleavage Frag_RDA->Frag_Ph - CN

Caption: Proposed EI-MS fragmentation pathway for 4-(2,4-dichlorophenyl)pyridazine-3-thiol, highlighting primary loss of SH and N2 extrusion.

Diagram 2: Experimental Workflow

A self-validating workflow for analyzing these compounds.

Workflow cluster_modes Mode Selection Sample Sample Prep (Acetonitrile/MeOH) Ionization Ionization Source (Select Mode) Sample->Ionization ESI ESI (+) Soft Ionization Check for Dimers Ionization->ESI MW Confirmation EI EI (70eV) Hard Ionization Structural Fingerprint Ionization->EI Fragmentation Study Analysis Mass Analyzer (Q-TOF / Orbitrap) ESI->Analysis EI->Analysis Data Data Interpretation (Check 9:6:1 Isotope) Analysis->Data

Caption: Decision matrix for MS analysis, emphasizing the selection between ESI for purity and EI for structural elucidation.

Experimental Protocols

Protocol A: Sample Preparation for ESI-MS

Objective: Minimize oxidative dimerization (disulfide formation) to ensure accurate molecular weight determination.

  • Solvent: Use LC-MS grade Methanol or Acetonitrile.

  • Concentration: Prepare a stock solution at 1 mg/mL, dilute to 10 µg/mL for injection.

  • Additive: Add 0.1% Formic Acid to promote protonation (

    
    ).
    
  • Critical Step: If dimerization (

    
    ) is observed (e.g., peak at 
    
    
    
    510), add a reducing agent like DTT (Dithiothreitol) or TCEP (1 mM) to the sample vial to force the monomeric thiol form.
Protocol B: EI-MS Acquisition Parameters

Objective: Generate reproducible fragmentation spectra.

  • Inlet: Direct Insertion Probe (DIP) or GC-MS interface.

  • Source Temp: 230°C (Pyridazines are thermally stable but thiols can degrade; do not overheat).

  • Electron Energy: 70 eV (Standard).[1]

  • Scan Range:

    
     50–500.
    

Summary of Diagnostic Ions

The following table summarizes the key ions expected for a generic dichlorophenyl pyridazine thiol (


).
m/z (approx)Ion IdentityMechanismDiagnostic Value
256

Molecular IonConfirm MW & Cl2 Pattern
228

N-N Bond CleavageConfirms Pyridazine Ring
223

C-S Bond CleavageConfirms Thiol Group
221

C-Cl Bond CleavageConfirms Chlorination
171

Nitrile FragmentRDA Product
145

DichlorophenylConfirms Phenyl Substitution

References

  • Growing Science. (2013).[2] Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Retrieved from

  • National Institutes of Health (PMC). (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation. Retrieved from

Sources

HPLC method development for 6-(2,5-Dichlorophenyl)pyridazine-3-thiol purity

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Purity Methods for 6-(2,5-Dichlorophenyl)pyridazine-3-thiol: A Comparative Guide to Column Selectivity and Oxidation Control

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with polyfunctional heterocycles. This compound presents a fascinating, yet highly challenging, analytical profile.[1]. More critically, the C-3 thiol group is highly reactive.

During sample preparation and chromatographic separation, two primary mechanisms threaten method integrity:

  • Thiol-Thione Tautomerism: The pyridazine-3-thiol can tautomerize into its thione form. If the mobile phase pH is not strictly controlled, this dynamic equilibrium leads to peak broadening, splitting, and irreproducible retention times.

  • Auto-Oxidation: [2]. When exposed to air or trace metals in neutral-to-basic solutions, the analyte rapidly degrades into a bis-disulfide dimer.

To accurately quantify the purity of the Active Pharmaceutical Ingredient (API) without inducing artifactual degradation, the HPLC method must be a self-validating system that controls both column chemistry and sample stability.

Section 1: Mechanistic Solutions & Column Chemistry Comparison

Why Standard C18 Fails A traditional C18 column separates analytes based almost entirely on hydrophobic dispersion forces. Because both the monomer and its primary degradation product (the bis-disulfide dimer) are dominated by the massive hydrophobicity of the dichlorophenyl groups, a C18 column struggles to differentiate them. This lack of selectivity often results in co-elution or severe peak tailing.

The Phenyl-Hexyl Advantage To overcome this, we must exploit the subtle electronic differences between the monomer and the dimer.

[3]. The electron-withdrawing chlorine atoms make the phenyl ring of our analyte an excellent 

-acceptor. Furthermore,[4], with the hexyl chain providing the optimal balance of hydrophobic retention and aromatic interaction to resolve the sterically bulky dimer from the monomer.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl) (Conditions: 150 x 4.6 mm, 3.5 µm columns; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 20-80% B over 15 min)

ParameterAgilent Zorbax Eclipse Plus C18Agilent Zorbax Eclipse Plus Phenyl-HexylCausality / Scientific Rationale
Monomer Retention (Rt) 6.5 min7.1 minPhenyl-Hexyl provides additional retention via

stacking with the electron-deficient dichlorophenyl ring.
Dimer Retention (Rt) 7.2 min9.8 minThe bulky disulfide dimer interacts completely differently with the rigid phenyl phase compared to the flexible C18 chains.
Resolution (Rs) 1.2 (Co-elution risk)4.5 (Baseline resolved)

interactions dramatically enhance the separation factor (

) between the monomer and dimer.
Tailing Factor (Tf) 1.61.1Phenyl-Hexyl shields residual surface silanols better for this specific heterocyclic geometry.

Section 2: Controlling Artifactual Oxidation in Sample Preparation

A method is only as trustworthy as the sample injected into it. If the sample diluent allows the thiol to oxidize in the autosampler, the HPLC will report a falsely low purity for the monomer and a falsely high level of the disulfide impurity. To create a self-validating protocol, we must arrest the oxidation pathway using a two-pronged approach:

  • Acidic Quenching: Maintaining a pH of ~2.0 using 0.1% Trifluoroacetic Acid (TFA) keeps the thiol fully protonated, preventing the formation of the highly reactive thiolate anion.

  • Chemical Reduction: Adding 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the sample diluent acts as a sacrificial antioxidant. TCEP reduces any artifactual disulfide bonds formed during sample handling back to the monomer, ensuring the chromatogram reflects the true state of the bulk material.

OxidationPathway Monomer 6-(2,5-Dichlorophenyl) pyridazine-3-thiol (Target Analyte) Thiolate Thiolate Anion (Reactive Intermediate) Monomer->Thiolate pH > 4.0 (Deprotonation) Disulfide Bis-Disulfide Dimer (Oxidation Impurity) Thiolate->Disulfide O2 / Trace Metals (Auto-oxidation) TCEP TCEP / Acidic pH (Stabilization Strategy) Disulfide->TCEP Chemical Reduction TCEP->Monomer Reverts to Monomer

Figure 1: Thiol oxidation pathway and stabilization mechanism using TCEP and acidic conditions.

Table 2: Sample Stability in Diluent (Peak Area % of Disulfide Impurity)

Timepoint (Autosampler at 25°C)Standard Diluent (50:50 MeCN:Water)Optimized Diluent (50:50 MeCN:Water + 1 mM TCEP + 0.1% TFA)
0 Hours 0.5%0.5%
12 Hours 2.3%0.5%
24 Hours 5.1% (Method Failure)0.5% (Method Validated)

Section 3: Self-Validating Experimental Protocol

The following step-by-step methodology guarantees robust, reproducible quantification of this compound.

MethodWorkflow A 1. Sample Prep Add 1 mM TCEP Quench Oxidation B 2. Column Choice Phenyl-Hexyl Phase Enhance Selectivity A->B C 3. Mobile Phase 0.1% TFA (pH 2.0) Suppress Tautomerism B->C D 4. HPLC-UV Quantify Purity Validate Method C->D

Figure 2: Step-by-step HPLC method development workflow for reactive pyridazine-thiols.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of LC-MS grade water. Mix thoroughly and degas. (Rationale: Lowers pH to ~2.0, fully protonating the pyridazine nitrogens and the thiol group, locking the molecule in a single tautomeric state).

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of LC-MS grade Acetonitrile.

Step 2: Diluent and Sample Preparation

  • Prepare the Sample Diluent by mixing 500 mL Water and 500 mL Acetonitrile. Add 1.0 mL TFA and 286 mg of TCEP hydrochloride (final concentration ~1 mM). (Rationale: TCEP ensures any disulfide observed in the chromatogram is a true manufacturing impurity, not an artifact of sample preparation).

  • Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and make up to volume with the Sample Diluent. Sonicate for 5 minutes.

Step 3: Chromatographic Execution

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

  • Inject a resolution standard containing 0.1 mg/mL of the monomer and 0.01 mg/mL of the synthesized disulfide dimer.

  • Self-Validation Criteria: The method is only deemed valid for batch release if the Resolution (Rs) between the monomer and dimer is

    
     3.0, and the Tailing Factor (Tf) for the monomer is 
    
    
    
    1.2. This proves the
    
    
    interactions are functioning correctly and no on-column degradation is occurring.

References

  • Title: Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography | Source: Oreate AI | URL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases | Source: Chromatography Online | URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery | Source: PMC | URL: [Link]

  • Title: A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media | Source: BioInsights Publishing | URL: [Link]

Sources

A Researcher's Guide to IR Spectroscopy for the Characterization of Pyridazine Thiol Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyridazine derivatives, core scaffolds in many pharmacologically active agents, often exhibit tautomerism, a phenomenon that can profoundly influence their biological activity, solubility, and stability. This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of pyridazine thiol-thione tautomers, offering a robust framework for their identification and characterization. We will move beyond a simple catalog of frequencies to explain the underlying principles and provide a validated experimental workflow.

The Thiol-Thione Equilibrium in Pyridazines

Pyridazine thiols exist in a dynamic equilibrium between two tautomeric forms: the aromatic pyridazine-thiol form and the non-aromatic pyridazin-thione form. This equilibrium is highly sensitive to the molecule's environment, including its physical state (solid vs. solution) and the polarity of the solvent.[1][2] Generally, the thione form is more stable and tends to predominate in the solid state and in polar solvents, while the thiol form may be more favored in the gas phase or non-polar solvents.[1] Understanding which tautomer is present under specific conditions is crucial, as the two forms possess different hydrogen bonding capabilities and electronic profiles.

IR spectroscopy is a powerful, non-destructive technique for probing this equilibrium. The distinct vibrational modes of the thiol (S-H) and thione (N-H and C=S) functional groups give rise to characteristic absorption bands, allowing for a clear differentiation between the two forms.

Figure 1. Tautomeric equilibrium between the thiol and thione forms of a pyridazine derivative.

Comparative Analysis of Characteristic IR Bands

The key to distinguishing between the thiol and thione tautomers lies in identifying a few key absorption bands. The presence or absence of these bands provides definitive evidence for the predominant form in the sample. Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and assign these vibrational frequencies with high accuracy.[3][4][5]

The table below summarizes the most important diagnostic IR bands. These frequency ranges are compiled from experimental data on pyridazinethiones and related heterocyclic thiones, as well as general spectroscopic tables.[6][7][8]

Vibrational ModeTautomerExpected Wavenumber (cm⁻¹)Intensity & Comments
S-H Stretch (νS-H) Thiol 2550 - 2600Weak, sharp.[7] Its presence is a definitive marker for the thiol form. This band is often weak due to the low polarity of the S-H bond.
N-H Stretch (νN-H) Thione 3100 - 3400Medium to strong, broad.[9] Characteristic of the N-H group in a thioamide-like structure. Its presence, coupled with the absence of a νS-H band, confirms the thione form.
C=S Stretch (νC=S) Thione 1100 - 1250Medium to strong.[7] Often referred to as the "thiocarbonyl" band. Its exact position can be sensitive to coupling with other vibrations, but it is a key indicator for the thione form.
Ring C=N & C=C Stretches Both 1400 - 1650Multiple bands, medium to strong.[10][11] The precise positions and relative intensities of these aromatic/ring vibrations can differ slightly between the two tautomers due to changes in electron distribution.
C-S Stretch (νC-S) Thiol 600 - 800Weak to medium. This band can be difficult to assign definitively as it falls in the complex fingerprint region.
N-H Bend (δN-H) Thione 1500 - 1650Medium. This bending vibration often overlaps with the ring stretching modes, which can complicate its assignment.[9]

Experimental Workflow for FT-IR Analysis

This protocol is designed to be a self-validating system. Each step is chosen to maximize the reliability of the data and facilitate unambiguous interpretation based on the principles outlined above.

Figure 2. Step-by-step workflow for the FT-IR analysis of pyridazine thiol tautomers.

Detailed Protocol:
  • Sample Preparation:

    • For Solid-State Analysis (KBr Pellet): Grind 1-2 mg of the pyridazine thiol sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. The use of KBr is standard as it is transparent in the mid-IR region (4000-400 cm⁻¹). This method provides information on the tautomeric form present in the solid state.

    • For Solution-State Analysis: Prepare a solution of the sample (1-5% w/v) in a suitable IR-transparent, non-polar solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). Use a liquid transmission cell with sodium chloride (NaCl) or potassium bromide (KBr) windows. The choice of a non-polar solvent is critical to minimize intermolecular hydrogen bonding that could artificially shift the equilibrium towards the more polar thione tautomer.[2]

  • Instrument Setup and Background Collection:

    • Set the FT-IR spectrometer to collect data from 4000 cm⁻¹ to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and the number of scans to 32 or 64 to ensure a good signal-to-noise ratio.

    • Collect a background spectrum using the same matrix as the sample (a pure KBr pellet or the pure solvent in the liquid cell). This is a crucial step to computationally subtract interfering signals from the atmosphere (CO₂, H₂O) and the solvent itself from the final sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Ensure the strongest absorption bands do not saturate the detector (i.e., they should not have 0% transmittance).

  • Data Analysis and Interpretation:

    • Primary Identification: First, examine the region from 2500-2600 cm⁻¹. The presence of a weak, sharp peak is a clear indication of the S-H stretch and thus the thiol tautomer.[7]

    • Secondary Confirmation: Next, inspect the 3100-3400 cm⁻¹ region. A broad absorption band here points to the N-H stretch of the thione form.[6]

    • Tertiary Confirmation: Look for a medium-to-strong band in the 1100-1250 cm⁻¹ range, corresponding to the C=S stretch, to further confirm the thione tautomer.[4]

    • Equilibrium Assessment: If bands for both S-H and N-H/C=S groups are present, the sample exists as a mixture of tautomers under the measured conditions. The relative intensities of the bands can provide a qualitative assessment of the equilibrium position.

Conclusion

IR spectroscopy offers a direct and reliable method for characterizing the tautomeric state of pyridazine thiols. By focusing on the definitive vibrational bands of the S-H group for the thiol form, and the N-H and C=S groups for the thione form, researchers can unambiguously determine the predominant tautomer in a given sample. This guide provides the foundational knowledge and a practical workflow to empower scientists in drug development and chemical research to confidently apply this technique, ensuring accurate structural assignment and a deeper understanding of their molecules of interest.

References

  • Nowak, M. J., Lapinski, L., & Rostkowska, H. (2001). Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototautomerism. The Journal of Physical Chemistry A, 105(44), 10188-10196. Available from: [Link]

  • Bojarska, E., & Sitkowski, J. (2001). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2112-2116. Available from: [Link]

  • Sert, Y., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available from: [Link]

  • Timm, A. F., et al. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Journal of the Brazilian Chemical Society, 19(2), 241-247. Available from: [Link]

  • Wang, Y. A., et al. (2007). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A, 111(19), 4042-4049. Available from: [Link]

  • Michalska, D., & Wysokiński, R. (2022). Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. SSRN. Available from: [Link]

  • García, G., et al. (2018). The solid state thione-thiol equilibrium in 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione. ResearchGate. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Available from: [Link]

  • Walter, W., & Voss, J. (1966). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 20, 2034-2040. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Organic Chemistry International. Available from: [Link]

  • SciELO. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Available from: [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. Available from: [Link]

  • Chemsrc. (2025). Pyridazine-3-thiol. Available from: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available from: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available from: [Link]

  • Esselman, B. J., et al. (2020). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 152(20). Available from: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

  • PubChem. (n.d.). Pyridazine-3-thiol. National Center for Biotechnology Information. Available from: [Link]

  • Stepanenko, T., et al. (2001). Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(2), 375-383. Available from: [Link]

  • Rostkowska, H., et al. (2001). Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototautomerism. The Journal of Physical Chemistry A. Available from: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available from: [Link]

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Technical Guide: Thione-Thiol Tautomerism in 6-Arylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the tautomeric equilibrium in 6-aryl-3(2H)-pyridazinethiones. For researchers and drug developers, understanding this equilibrium is critical because the thione (NH) and thiol (SH) forms exhibit distinct pharmacokinetics, metal-binding capabilities, and metabolic pathways.

While the thione form is thermodynamically dominant in both solid state and solution, the thiol form acts as a reactive intermediate, particularly in oxidative biological environments. This guide compares the physicochemical properties of both tautomers and provides a validated experimental protocol for quantifying the tautomeric equilibrium constant (


).

Part 1: Mechanistic Deep Dive & Comparative Analysis

The Equilibrium Landscape

In 6-arylpyridazines, the equilibrium exists between the 3(2H)-thione (lactam-like) and the 3-mercapto (lactim-like) forms.

  • Thione Form (A): Characterized by a localized

    
     double bond and an 
    
    
    
    proton. It is stabilized by the thioamide resonance and high dipole moment.
  • Thiol Form (B): Characterized by an aromatized pyridazine ring and an

    
     proton.
    

The equilibrium is governed by the equation:



Comparative Analysis: Thione vs. Thiol

The following table contrasts the two "states" of the molecule, treating them as distinct functional entities in drug design.

FeatureThione Form (Major Species) Thiol Form (Minor Species)
Thermodynamic Stability High.

to

kcal/mol (favored).
Low. Requires aromatization energy to offset weaker S-H bond.
Solvent Preference Polar Solvents (DMSO, MeOH, Water). High dipole moment stabilizes this form.Non-polar Solvents (Hydrocarbons). Lower dipole moment allows slight population increase.
H-Bonding Capacity Donor (NH) & Acceptor (S). Strong intermolecular dimerization.Donor (SH) & Acceptor (N). Weaker interactions.
Reactivity Profile Nucleophilic at Sulfur (soft center).Prone to oxidation

Disulfides (R-S-S-R).
Diagnostic NMR (

)

13.0–14.5 ppm (Broad Singlet, NH).

3.0–4.0 ppm (Often invisible/exchangeable SH).
Diagnostic NMR (

)

resonance at

160–180 ppm.

resonance at

140–155 ppm.
X-Ray Crystallography

bond length

Å.

bond length

Å (rarely observed).
Structural Visualization

The following diagram illustrates the proton transfer mechanism and the influence of the 6-aryl substituent.

Tautomerism cluster_sol Solvent Effects Thione Thione Form (Major) C=S, N-H TS Transition State (Proton Transfer) Thione->TS De-shielding Thiol Thiol Form (Minor) C-S, S-H TS->Thiol Re-aromatization Thiol->Thione Fast Relaxation (Solvent Assisted) Polar Polar Solvents Stabilize Thione

Caption: Proton transfer pathway. The equilibrium strongly favors the Thione form due to thioamide resonance stabilization, particularly in polar media.

Part 2: Experimental Protocol for Determining

Direct measurement of


 is often impossible because the thiol concentration is below the detection limit of NMR. The Basicity Method (Spectrophotometric Titration)  is the industry standard for 6-arylpyridazines. This method relies on the principle that both tautomers protonate to form a common cation and deprotonate to form a common anion.
The "Fixed Forms" Strategy

To calculate


, you must synthesize "fixed" derivatives that cannot tautomerize:
  • N-Methyl derivative: Mimics the Thione (cannot form thiol).

  • S-Methyl derivative: Mimics the Thiol (cannot form thione).

Protocol: The Basicity Method

Objective: Determine


 by measuring the basicity constants (

) of the tautomeric mixture and the fixed S-methyl derivative.

Materials:

  • Analyte: 6-Aryl-3(2H)-pyridazinethione.

  • Standard: 3-(Methylthio)-6-arylpyridazine (Fixed Thiol).

  • Buffer: Britton-Robinson or Phosphate buffers (pH 1–12).

  • Instrument: UV-Vis Spectrophotometer (200–500 nm range).

Step-by-Step Workflow:

  • Synthesis of Fixed Standard:

    • React the parent pyridazinethione with Methyl Iodide (MeI) in basic media (

      
      ).
      
    • Purify the resulting S-methyl derivative. Note: N-methylation is rare under these conditions due to the "soft" nature of Sulfur.

  • Determination of

    
     (Parent): 
    
    • Prepare a

      
       solution of the parent compound.
      
    • Titrate from pH 1 to pH 10, recording UV spectra at each step.

    • Determine the

      
       (observed) from the inflection point of the absorbance vs. pH curve. This represents the ionization of the NH/SH group.
      
  • Determination of

    
     (Fixed Thiol): 
    
    • Prepare a

      
       solution of the S-methyl derivative.
      
    • Perform a similar titration in acidic range (pH < 1 to 7) to determine the protonation

      
       of the ring nitrogen. Note: This often requires Hammett acidity functions (
      
      
      
      ) if the
      
      
      is very low.
  • Calculation:

    • Use the derived equation for tautomeric equilibrium:

      
      
      
    • Assumption: The basicity of the S-methyl derivative is effectively equal to the basicity of the pure thiol tautomer.

Experimental Logic Diagram

Protocol Step1 1. Synthesize Fixed Forms (S-Methyl Derivative) Step3 3. Measure pKa(S-Me) Fixed Thiol (Protonation of Ring N) Step1->Step3 Step2 2. Measure pKa(obs) Parent Compound (UV-Vis Titration) Calc 4. Calculate KT KT = (Ka_Thiol / Ka_Thione) Step2->Calc Step3->Calc Result Result: KT >> 1 (Thione Dominant) Calc->Result

Caption: Workflow for the Basicity Method. Comparing the ionization constants of the parent mixture and the fixed thiol form allows mathematical extraction of the equilibrium constant.

Part 3: Computational Validation (DFT)

For validation, Density Functional Theory (DFT) is highly accurate for this scaffold.

  • Recommended Level of Theory: B3LYP/6-311++G(d,p).[1][2]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water or DMSO. Gas-phase calculations will erroneously overestimate thiol stability.

  • Key Metric: Calculate

    
    .
    
    • If

      
      , Thione is stable.
      
    • Typical values for 6-arylpyridazines:

      
       to 
      
      
      
      kcal/mol (favoring Thione).

References

  • Stoyanov, S., et al. (2006).[3] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.[3] Link

  • Kjellin, G. & Sandström, J. (1973).[4] The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica. Link

  • Nam, P. C., et al. (2002). Theoretical Studies of the Tautomers of Pyridinethiones. Journal of Physical Chemistry A. Link

  • Jones, A. W., et al. (2000). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc. Link

  • Meanwell, N. A. (2017).[5] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry. Link

Sources

Validating structure of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol vs disulfide byproduct

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Thione

In the synthesis of heterocyclic thiols, specifically 6-(2,5-Dichlorophenyl)pyridazine-3-thiol (Compound A) , researchers often encounter a persistent impurity: its oxidative dimer, Bis[6-(2,5-dichlorophenyl)pyridazin-3-yl]disulfide (Compound B) .

This guide addresses a critical structural reality: Compound A does not exist primarily as a thiol. In both solid state and solution, it predominantly adopts the pyridazine-3(2H)-thione tautomer. Failure to recognize this tautomeric equilibrium leads to misinterpretation of NMR data (missing S-H signal) and false negatives in structural validation.

This document provides a self-validating analytical workflow to definitively distinguish the active monomer (thione/thiol) from the inactive disulfide dimer.[1]

The Structural Paradox: Tautomerism & Oxidation

Before validating, one must understand the species in the flask.

  • The Monomer (Compound A): Exists in a prototropic tautomeric equilibrium. The Thione form (NH, C=S) is thermodynamically favored over the Thiol form (N, C-SH) due to the aromaticity of the pyridazine ring being less dominant than the stability of the thioamide-like moiety.

  • The Dimer (Compound B): Formed via oxidative coupling of the thiol tautomer. It is "locked" and cannot tautomerize.

Key Consequence: You will likely not see a sharp S-H peak in the proton NMR of the monomer. You must look for the broad N-H signal.

Visualization: Tautomerism & Oxidation Pathway

The following diagram illustrates the relationship between the Thione, Thiol, and Disulfide species.

ReactionPathway Thione Major Tautomer Pyridazine-3(2H)-thione (Active Monomer) Thiol Minor Tautomer Pyridazine-3-thiol (Reactive Intermediate) Thione->Thiol K_eq << 1 Disulfide Oxidative Byproduct Bis-pyridazinyl Disulfide (Inactive Dimer) Thiol->Disulfide Oxidative Coupling (-2H) Oxidant Oxidation (Air/I2/Metals)

Figure 1: The thione-thiol equilibrium lies heavily toward the thione.[2] Oxidation drains the thiol pool, driving the equilibrium toward the irreversible disulfide.

Comparative Analytical Guide

Method A: High-Resolution Mass Spectrometry (HRMS)

The Definitive Filter. HRMS is the fastest method to distinguish the two species due to the unique isotope pattern of Chlorine.

  • Compound A (Monomer): Contains 2 Chlorine atoms .

    • Base Peak:

      
       ≈ 257.0 Da
      
    • Isotope Pattern: distinct M, M+2, M+4 pattern in a 9:6:1 intensity ratio.

  • Compound B (Dimer): Contains 4 Chlorine atoms .

    • Base Peak:

      
       ≈ 512.9 Da
      
    • Isotope Pattern: Complex envelope (M, M+2, M+4, M+6, M+8).

Protocol:

  • Dissolve 0.1 mg sample in HPLC-grade MeOH.

  • Inject into ESI-TOF MS (Positive Mode).

  • Critical Check: If you see a mass at 512+ Da, your sample has oxidized. If you see 257 Da but the isotope pattern is distorted, you may have a mixture.

Method B: NMR Spectroscopy

The Structural Proof. Do not look for an S-H proton (approx. 3-4 ppm). It is rarely visible.

FeatureMonomer (Thione Form)Dimer (Disulfide)Mechanistic Reason
N-H Signal Visible (~13.5 - 14.5 ppm) Absent The thione has a proton on the ring Nitrogen (N-2). The disulfide is N-substituted (aromatic).
H-4 / H-5 Distinct doubletsShifted downfieldLoss of thione character restores full aromaticity in the disulfide, deshielding ring protons.
Solubility Soluble in DMSO-

, MeOH-

Poor solubility in MeOHDisulfides are lipophilic and "greasy" compared to the polar thione.

Protocol:

  • Use DMSO-

    
      as the solvent (CDCl
    
    
    
    often leads to broad/invisible NH signals due to exchange).
  • Acquire spectrum with sufficient scans (64+) to resolve the broad NH singlet downfield.

  • Validation: Presence of a signal >13 ppm confirms the Monomer .

Method C: Ellman’s Reagent Assay (Chemical Validation)

The Functional Proof. Ellman’s Reagent (DTNB) reacts specifically with free thiols (or thiones in equilibrium) to release the yellow TNB anion. Disulfides do not react unless pre-reduced.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 4 mg DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL Phosphate Buffer (0.1 M, pH 8.0).

  • Sample Prep: Dissolve 1 mg of your product in 1 mL DMSO.

  • The Test:

    • Mix 900 µL Buffer + 50 µL DTNB Solution.

    • Add 50 µL Sample Solution.[3]

    • Incubate 5 mins at RT.

  • Readout:

    • Yellow Color (Abs 412 nm): Positive for Monomer (Thiol/Thione).

    • Colorless: Positive for Disulfide (or non-thiol impurity).

Experimental Workflow: Synthesis & Purification

To ensure the isolation of the monomer, oxidative conditions must be rigorously excluded during the workup.

Recommended Route:

  • Starting Material: 3,6-Dichloro-pyridazine + 2,5-Dichlorophenylboronic acid (Suzuki)

    
     3-Chloro-6-(2,5-dichlorophenyl)pyridazine.
    
  • Thiolation: React intermediate with Thiourea in refluxing ethanol, followed by hydrolysis with NaOH (or use NaSH directly).

  • Critical Workup (The "Safe Zone"):

    • Acidify carefully with HCl to pH ~4-5.

    • Do not use Iodine for monitoring (it oxidizes thiols instantly).

    • Perform extraction with degassed solvents if possible.

    • Storage: Store under Argon at -20°C.

Visualization: Validation Decision Tree

Use this logic flow to validate your final product.

ValidationLogic Start Crude Product Isolated Solubility Solubility Test (MeOH/DMSO) Start->Solubility Check1 Soluble in MeOH? Solubility->Check1 MS LC-MS / HRMS Check1->MS Yes ResultDimer Identified: DISULFIDE (Impurity) Check1->ResultDimer No (Precipitate) NMR 1H NMR (DMSO-d6) MS->NMR Mass ~257 Da MS->ResultDimer Mass ~512 Da NMR->ResultDimer No NH Signal ResultThiol Identified: THIONE/THIOL (Target) NMR->ResultThiol Signal >13 ppm (NH) Visible ActionReduce Action: Reduce with DTT or Zn/AcOH ResultDimer->ActionReduce

Figure 2: Decision tree for distinguishing the target thione from the disulfide impurity.

Summary of Key Differences

PropertyThis compound (Target)Bis-disulfide Dimer (Impurity)
State Yellow crystalline solidPale yellow/white solid
MW ~257.14~512.26
Formula


MS Pattern M+ (100%), M+2 (65%), M+4 (10%)Complex Multi-Cl envelope
NMR (DMSO)

~14.0 ppm (s, 1H, NH)
No signal > 10 ppm
Ellman's Test Positive (Yellow) Negative (Colorless)

References

  • Tautomerism of Pyridazine-3-thiones: Jones, R. A., & Whitmore, A. (2007).[4] The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119.[4] [4]

  • Ellman's Reagent Protocol: Ellman, G. L. (1959).[3] Tissue sulfhydryl groups.[5] Archives of Biochemistry and Biophysics, 82(1), 70-77.

  • Synthesis of Pyridazine Thiols: Kwon, S. K., & Moon, A. (2005).[6] Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394.[6]

  • Thiol-Disulfide Exchange Analysis: Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.

Sources

Reference Standards for 6-(2,5-Dichlorophenyl)pyridazine-3-thiol Quality Control: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For analytical scientists and drug development professionals, sourcing and validating reference standards for reactive intermediates is a critical bottleneck. 6-(2,5-Dichlorophenyl)pyridazine-3-thiol is a highly specialized nucleophilic building block. It is a foundational precursor for synthesizing complex fused heterocycles, particularly imidazo[1,2-b]pyridazine derivatives, which are heavily investigated as IRAK4 inhibitors and Excitatory Amino Acid Transporter 2 (EAAT2) activators 12.

However, the quality control (QC) of this specific compound is notoriously difficult. The presence of the free thiol (-SH) group introduces two major analytical liabilities: thiol-thione tautomerism and rapid oxidative dimerization into disulfides. This guide objectively compares different tiers of reference standards for this compound, providing field-proven, self-validating experimental protocols to ensure scientific integrity in your QC workflows.

Mechanistic Challenges in Thiol Quality Control

Understanding the chemical behavior of this compound is a prerequisite for accurate analysis. In solution, the compound exists in an equilibrium between its thiol and thione forms. Furthermore, exposure to dissolved oxygen or trace transition metals rapidly catalyzes its oxidation into bis(6-(2,5-dichlorophenyl)pyridazin-3-yl) disulfide.

G A 6-(2,5-Dichlorophenyl) pyridazine-3-thiol (Thiol Form) B 6-(2,5-Dichlorophenyl) pyridazine-3(2H)-thione (Thione Tautomer) A->B Tautomerization (Solvent dependent) C Bis(6-(2,5-dichlorophenyl) pyridazin-3-yl) disulfide (Oxidation Impurity) A->C Oxidation (O2, trace metals)

Thiol-thione tautomerism and oxidative degradation pathway of the reference standard.

If a reference standard already contains high levels of this disulfide impurity, it will skew mass balance calculations, leading to inaccurate assay results for downstream Active Pharmaceutical Ingredients (APIs).

Comparison of Reference Standard Alternatives

When establishing a QC method, laboratories typically choose between three tiers of reference materials. The table below compares their performance based on empirical analytical data.

AttributeCertified Reference Material (CRM)Secondary Working StandardIn-House Synthesized Standard
Purity (HPLC-UV) > 99.5%95.0% - 98.0%Variable (Requires full characterization)
Disulfide Content < 0.1% (Packaged under Argon)1.5% - 4.0% (Air exposed)Dependent on purification & storage
Traceability ISO 17034 / qNMR Mass BalanceTraceable to CRMTraceable to primary precursor 3
Cost / Lead Time High / 2-4 WeeksModerate / 1 WeekLow (Materials) / High (Labor)
Best Use Case API Release Testing, Method ValidationRoutine In-Process Control (IPC)Early-stage R&D, Route Scouting

Expert Insight: For quantitative assay testing, a CRM is non-negotiable. However, for qualitative peak identification (e.g., tracking the disappearance of the starting material during the synthesis of imidazo[1,2-b]pyridazines 4), a secondary working standard is highly cost-effective.

Experimental Protocol: Self-Validating HPLC-UV/MS Workflow

To accurately assess the purity of this compound, the analytical method must actively prevent in-situ degradation. The following protocol is designed as a self-validating system —it includes internal checks to ensure that any observed impurities were present in the sample, rather than created during the analysis.

Step-by-Step Methodology

1. Diluent Preparation (Critical Step):

  • Prepare a diluent of 50:50 Acetonitrile:Water.

  • Causality: You must sparge the diluent with Nitrogen or Argon for 15 minutes prior to use. Dissolved oxygen in standard HPLC solvents will rapidly oxidize the thiol during the 12-24 hour run time of an HPLC sequence, resulting in a false Out-of-Specification (OOS) result for disulfide content.

2. Sample Preparation:

  • Weigh 10.0 mg of the reference standard into a 50 mL volumetric flask.

  • Dissolve and make up to volume using the degassed diluent. Cap immediately with a PTFE-lined septum.

3. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: The use of 0.1% TFA (pH ~2.0) is mandatory. It fully protonates the pyridazine nitrogen and suppresses the thiol-thione tautomerism. Without TFA, the peak will exhibit severe tailing or split into two distinct peaks, ruining integration accuracy.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and ESI-MS (Positive Ion Mode).

4. System Suitability Test (SST) - The Self-Validation Check:

  • Inject a resolution mixture containing the thiol API and a spiked amount of the disulfide impurity.

  • Acceptance Criteria: The resolution (

    
    ) between the thiol peak (approx. RT 6.5 min) and the disulfide peak (approx. RT 11.2 min) must be 
    
    
    
    2.0
    . The tailing factor (
    
    
    ) for the main peak must be
    
    
    1.5
    .

QC_Workflow Prep Sample Preparation (Degassed Acetonitrile) HPLC RP-HPLC Separation (C18, 0.1% TFA/ACN) Prep->HPLC Prevents artifactual oxidation Detect Dual Detection (UV 254 nm + ESI-MS) HPLC->Detect Resolves API from Disulfide Quant Quantification (System Suitability Passed) Detect->Quant Validates mass & purity

Step-by-step analytical workflow for the quality control of this compound.

Experimental Data: Performance Comparison

Using the rigorously controlled protocol above, we compared a high-grade CRM against a standard commercial secondary grade. The data below highlights why standard selection dictates analytical success.

Analytical ParameterCRM Grade StandardSecondary Working StandardMethod / Note
Assay (HPLC-UV, % w/w) 99.6%96.2%External standard calibration
Disulfide Impurity (Area %) 0.05%2.80%Elutes at RRT 1.72
Unreacted Precursor Not Detected0.45%3-chloro-6-(2,5-dichlorophenyl)pyridazine
Moisture Content (KF) 0.12%0.85%Coulometric Karl Fischer
Peak Tailing (

)
1.051.20Indicates excellent tautomer suppression

References

  • US20140303174A1 - Pyridazine derivatives as EAAT2 Activators Source: Google Patents URL
  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds Source: DergiPark URL
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety Source: Hilaris Publisher URL
  • 3-chloro-6-(2,5-dichlorophenyl)pyridazine (Precursor Reference)

Sources

Application Guide: UV-Vis Spectroscopic Profiling of 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized heterocyclic building block, 6-(2,5-Dichlorophenyl)pyridazine-3-thiol is increasingly utilized in the design of photoactive ligands, targeted therapeutics, and magnetochemically switchable metal-coordination complexes[1]. For researchers and application scientists, accurately determining its UV-Vis absorption profile is not a simple matter of reading a single


 value. The compound's photophysics are strictly governed by complex thermodynamic equilibria.

This guide objectively compares the spectroscopic performance of this compound against standard alternatives, providing the mechanistic causality and self-validating protocols required for rigorous experimental design.

Mechanistic Insights: The Causality of the Chromophore

The UV-Vis absorption profile of this compound is dictated by two primary structural phenomena:

A. Thione-Thiol Tautomerism

Like many heteroaromatic thiols, this compound exists in a dynamic equilibrium with its pyridazine-3(2H)-thione tautomer[2][3]. The tautomeric state dictates the dominant electronic transitions:

  • Thione Form (C=S): Dominates in the solid state and in polar aprotic solvents (e.g., DMSO). It exhibits a highly conjugated thioamide resonance, yielding a strong bathochromic (red) shift with a

    
     typically centered around 320–330 nm due to 
    
    
    
    and extended
    
    
    transitions[4].
  • Thiol Form (C-SH): Dominates in non-polar environments or basic conditions (as a thiolate). The loss of the C=S double bond localizes the

    
    -system, resulting in a hypsochromic (blue) shift to ~270–285 nm[2].
    
B. Steric and Inductive Perturbations

Compared to an unsubstituted 6-phenyl analog, the 2,5-dichlorophenyl substituent introduces critical perturbations. The highly electronegative chlorine atoms withdraw electron density from the pyridazine core, subtly modulating the basicity of the ring nitrogens. More importantly, the ortho-chloro atom (position 2) forces a dihedral twist between the phenyl and pyridazine rings. This steric hindrance partially disrupts coplanarity, slightly reducing the molar absorptivity (


) but providing unique electronic tuning capabilities for metal-ligand charge transfer (MLCT) applications[1][5].

Comparative UV-Vis Performance

To contextualize its performance, the table below compares the extrapolated spectroscopic parameters of this compound against common alternative scaffolds under standard polar aprotic conditions (DMSO).

CompoundStructural FeatureDominant Tautomer (DMSO)

(nm)

(M

cm

)
Application Advantage
This compound Sterically twisted, electron-withdrawnThione~325~14,500Excellent for tuning MLCT in switchable paddlewheel complexes[1].
6-Phenylpyridazine-3-thiol Coplanar extended conjugationThione~330~16,000Baseline photoactive ligand; higher absorptivity due to unrestricted coplanarity.
Tetrahydro-2H-pyridazine-3-thione Saturated core, no aryl conjugationThione~245, 280~11,000Peptidomimetic precursor; lacks visible-region tailing[2].
2-Mercaptopyridine Simple monocyclic heteroaromaticThione~340~13,500Standard coordination probe; highly sensitive to pH shifts.

Workflow Visualization: Tautomeric Dynamics

G Thione Thione Tautomer (C=S Form) Thiol Thiol Tautomer (C-SH Form) Thione->Thiol Tautomeric Equilibrium UV_Thione λ_max ≈ 325 nm (Red-shifted) Thione->UV_Thione Dominant Transition UV_Thiol λ_max ≈ 280 nm (Blue-shifted) Thiol->UV_Thiol Dominant Transition PolarSolvent Polar Aprotic Solvents (e.g., DMSO) PolarSolvent->Thione Stabilizes NonPolarSolvent Non-Polar Solvents (e.g., Cyclohexane) NonPolarSolvent->Thiol Stabilizes

Figure 1: Solvent-dependent thione-thiol tautomeric equilibrium and its direct impact on UV-Vis absorption maxima.

Self-Validating Experimental Protocol

Failure to account for tautomeric equilibria or oxidative dimerization can lead to misleading structure-activity relationships (SAR)[2]. The following protocol is designed as a self-validating system to accurately profile the UV-Vis absorption of this compound.

Protocol: Solvent-Titration UV-Vis Profiling

Objective: Determine the exact


 while validating the tautomeric state and ruling out disulfide dimerization.

Step 1: Stock Solution Preparation

  • Dissolve the analyte in anhydrous, degassed DMSO to a concentration of 10 mM.

  • Causality: Degassing the solvent is critical. In the presence of dissolved oxygen, the thiol form rapidly oxidizes to form a disulfide dimer, permanently altering the chromophore[2].

Step 2: Solvent Titration Matrix

  • Prepare a gradient of solvents ranging from 100% Cyclohexane (non-polar) to 100% DMSO (polar aprotic) in 25% increments.

Step 3: Dilution and Incubation

  • Dilute the stock solution to a final working concentration of 50 µM in each solvent matrix. Allow the solutions to equilibrate in the dark for 5 minutes at 25°C.

Step 4: Spectral Acquisition

  • Scan the samples from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Use matched quartz cuvettes (1 cm path length) and ensure the baseline is corrected against the exact solvent mixture used for each sample.

Step 5: System Validation (Data Analysis)

  • Plot the overlaid spectra. A self-validating system must exhibit a clear isosbestic point (typically around 295–305 nm for aryl-pyridazines).

  • Causality: The presence of a sharp isosbestic point confirms a clean, two-state thermodynamic equilibrium between the thione and thiol forms. If the isosbestic point drifts or broadens, it indicates a secondary side reaction (e.g., S-S bond formation or aggregation)[2], and the assay must be repeated with stricter anaerobic controls.

References

1.2 - Benchchem[2] 2.3 - ResearchGate[3] 3.1 - d-nb.info[1] 4. 5 - ResearchGate[5] 5. 4 - ResearchGate[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(2,5-Dichlorophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 6-(2,5-Dichlorophenyl)pyridazine-3-thiol .[1] It is designed for immediate application in research and drug discovery environments.[2]

Executive Safety Summary

  • Primary Hazard: STENCH & IRRITANT . This compound contains a thiol (-SH) group on a heteroaromatic ring. It likely possesses a pervasive, disagreeable odor detectable at ppb levels.[3]

  • Health Risk: High probability of skin/eye irritation and respiratory tract irritation. Treat as Acute Toxic by ingestion based on structural analogs (chlorinated pyridazines).

  • Immediate Action: Handle ONLY in a certified chemical fume hood. Double-glove (Nitrile).

  • Decontamination: All glassware and surfaces must be treated with a dilute bleach (sodium hypochlorite) solution to oxidize the thiol and neutralize odor before removal from the hood.

Chemical Profile & Hazard Identification

  • Chemical Name: this compound

  • Structural Insight: The molecule features a pyridazine core flanked by a lipophilic dichlorophenyl group and a reactive thiol.

  • Tautomerism Warning: In solution, this compound may exist in equilibrium with its thione form, 6-(2,5-dichlorophenyl)-2H-pyridazine-3-thione . This impacts solubility (favors polar aprotic solvents like DMSO/DMF) and reactivity (S-alkylation vs. N-alkylation).

Risk Assessment (Inferred from SAR)

Since a specific SDS may not be widely indexed, the following H-codes are derived from Structure-Activity Relationships (SAR) of analogous chlorinated pyridazine thiols (e.g., CAS 3916-78-7).

Hazard CategoryGHS Classification (Likely)Hazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[4][5]
Skin Corrosion Category 2H315: Causes skin irritation.[4][5][6]
Eye Damage Category 2AH319: Causes serious eye irritation.[4][5][6][7]
STOT - SE Category 3H335: May cause respiratory irritation.[4][6][7][8]
Organoleptic Not Classified (US)Stench: Pervasive, foul odor.[3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for stench compounds due to fabric absorption.

PPE TypeSpecificationRationale (Causality)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Thiols can permeate thin nitrile over time. The outer glove is sacrificial; change immediately upon splash contact.
Eye Protection Chemical Splash Goggles Safety glasses allow vapor bypass. Goggles seal the eyes against irritating thiol vapors.
Respiratory Fume Hood (Required) Do not rely on N95s. If work must occur outside a hood (highly discouraged), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Body Lab Coat + Disposable Apron Synthetic lab coats absorb odors. A disposable Tyvek® or polyethylene apron prevents "bringing the smell home."

Operational Protocol: Safe Handling & Synthesis

A. Preparation & Weighing
  • Static Control: Solids in this class are often fluffy and static-prone. Use an anti-static gun if available.

  • The "Closed Transfer" Method:

    • Tare a vial with a septum cap inside the hood.

    • Add solid rapidly.

    • Cap immediately.[9]

    • Wipe the exterior with a bleach-dampened wipe before moving to the balance (if balance is outside the hood).

    • Better Option: Use a portable balance inside the fume hood.

B. Solubilization & Reaction
  • Solvent Choice: DMSO or DMF are preferred.[2] The thione tautomer reduces solubility in non-polar solvents (DCM, Toluene).

  • Inert Atmosphere: Thiols oxidize to disulfides (dimers) in air. Always purge reaction vessels with Nitrogen or Argon.

C. Workflow Visualization

The following diagram outlines the "Odor-Zero" workflow to prevent lab contamination.

G cluster_0 CRITICAL: ODOR CONTAINMENT ZONE Start Solid Reagent (Stored Cold) Weigh Weighing (Inside Hood Only) Start->Weigh Warm to RT (Prevent Condensation) React Reaction (Inert Gas + Septum) Weigh->React Dissolve immed. (DMSO/DMF) Quench Quench/Workup (Bleach Trap on Vac) React->Quench Bleach Scrubbing Waste Disposal (Segregated) Quench->Waste pH < 9

Figure 1: The "Odor-Zero" Handling Workflow. Note the containment zone requiring continuous negative pressure.

Decontamination & Disposal Strategy

The "Bleach Bath" Protocol (Odor Neutralization)

Thiols are nucleophiles; they are rapidly oxidized by hypochlorite (bleach) into non-volatile sulfonates.

  • Preparation: Prepare a 10% bleach solution (1 part commercial bleach : 9 parts water).

  • Glassware: Immediately submerge all dirty glassware, spatulas, and septa into the bath.

  • Soak Time: Allow to soak for 2–4 hours (overnight is best).

  • Rinse: Rinse with water, then acetone. The odor should be gone.

Waste Segregation Table
Waste StreamContentsDisposal Action
Solid Waste Contaminated gloves, paper towels, weigh boats.Seal in a Ziploc® bag, then place in the solid hazardous waste drum. Do not throw in open trash.
Liquid Waste (Quenched) Reaction mixtures treated with bleach.Check pH (ensure it is not violently reactive), then dispose in "Aqueous/Organic Mixture" container.
Liquid Waste (Raw) Mother liquors containing active thiol.Dispose in "High Hazard" or "Stench" segregated waste bottle. Label clearly: "CONTAINS THIOLS".

Emergency Response: Spills

Scenario: You drop a vial containing 500mg of solid inside the hood.

  • Alert: Announce the spill. Do not let others approach.

  • Cover: Immediately cover the powder with a paper towel soaked in 10% Bleach .

  • Wait: Let it sit for 10 minutes to oxidize the outer layer and prevent dust lofting.

  • Clean: Wipe up the slurry. Double-bag the waste.

  • Ventilate: Ensure hood sash is at the lowest working position to maximize face velocity.

Scenario: Skin Contact.

  • Remove: Take off contaminated gloves/clothing immediately.

  • Wash: Wash skin with soap and cool water for 15 minutes. (Hot water opens pores; avoid it).

  • Medical: Seek medical attention if redness or burning persists.

References

  • PubChem. 6-Chloropyridazine-3-thiol (Compound Summary). National Library of Medicine. Available at: [Link]

  • University of Washington EH&S. Stench Chemicals (Thiols) Standard Operating Procedure. Available at: [Link]

  • Not Voodoo (University of Rochester). How to Work with Thiols - General SOP. Available at: [Link]

Sources

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